molecular formula C7H3Br2FO B1450969 2,6-Dibromo-4-fluorobenzaldehyde CAS No. 938467-02-8

2,6-Dibromo-4-fluorobenzaldehyde

Cat. No.: B1450969
CAS No.: 938467-02-8
M. Wt: 281.9 g/mol
InChI Key: ULSMYJACTJXCRB-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Br2FO and its molecular weight is 281.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSMYJACTJXCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dibromo-4-fluorobenzaldehyde: A Versatile Halogenated Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Aromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, the precise arrangement of substituents on an aromatic ring is a cornerstone of molecular design. Halogenated benzaldehydes, in particular, serve as exceptionally versatile building blocks, offering a confluence of reactivity and structural modulation. 2,6-Dibromo-4-fluorobenzaldehyde, identified by its CAS number 938467-02-8 , is a prime example of such a strategic intermediate.[1] Its unique substitution pattern—two ortho-bromine atoms flanking a carbonyl group and a fluorine atom at the para position—presents a rich platform for complex molecular architecture. The bromine atoms provide multiple handles for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, and the aldehyde functionality serves as a versatile precursor for a myriad of chemical transformations. This guide aims to provide a comprehensive technical overview of this compound, consolidating its known properties, outlining plausible synthetic strategies based on related compounds, and exploring its potential applications in research and development.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical and chemical properties, as well as its safety profile, is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 938467-02-8[1]
Molecular Formula C₇H₃Br₂FO
Molecular Weight 281.91 g/mol
Physical Form Solid[2]
Melting Point 86.6°C[2]
Purity Typically ≥95-97%[2]
Storage Conditions Inert atmosphere, 2-8°C
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times.

GHS Hazard Classification:

  • Pictogram: GHS06 (Skull and crossbones)

  • Signal Word: Danger

  • Hazard Statements:

    • H301: Toxic if swallowed

    • H311: Toxic in contact with skin

    • H331: Toxic if inhaled

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis Strategies: A Prospective Analysis

Electrophilic Bromination of 4-Fluorobenzaldehyde

A common approach to synthesizing brominated benzaldehydes is the direct electrophilic bromination of the corresponding benzaldehyde precursor.[3] However, the introduction of two bromine atoms ortho to the aldehyde group, which is a deactivating group, presents a challenge. The reaction would likely require harsh conditions and a strong Lewis acid catalyst.

Proposed Reaction Scheme:

Electrophilic Bromination 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Product This compound 4-Fluorobenzaldehyde->Product Reagents Br₂, FeBr₃ (catalyst) or other strong Lewis acid Reagents->Product

Caption: Plausible synthesis via electrophilic bromination.

Causality and Experimental Considerations:

  • The aldehyde group is meta-directing and deactivating, making ortho-bromination challenging. The para-fluorine atom is an ortho-, para-director but is also deactivating. The regiochemical outcome would depend on the precise reaction conditions.

  • Strong Lewis acids like FeBr₃ or AlCl₃ would be necessary to activate the bromine.

  • Over-bromination and the formation of isomeric byproducts are potential challenges that would necessitate careful control of stoichiometry and reaction time, followed by chromatographic purification.

Formylation of 1,3-Dibromo-5-fluorobenzene

An alternative and potentially more regioselective approach involves the formylation of a pre-brominated precursor. This strategy is commonly employed for the synthesis of substituted benzaldehydes.[4]

Proposed Reaction Scheme:

Formylation Reaction StartingMaterial 1,3-Dibromo-5-fluorobenzene Product This compound StartingMaterial->Product Step1 1. n-BuLi or Mg 2. DMF Step1->Product

Caption: Synthesis via formylation of a dibromofluorobenzene.

Causality and Experimental Considerations:

  • This route offers better control over the substitution pattern.

  • The first step would involve either a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78°C) or the formation of a Grignard reagent.

  • The resulting organometallic species would then be quenched with a formylating agent such as N,N-dimethylformamide (DMF).

  • Careful control of temperature is crucial to prevent side reactions.

Spectroscopic Characterization: Predicted Features

Although experimental spectra for this compound are not available in the reviewed literature, we can predict the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on the analysis of similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: The two equivalent aromatic protons will likely appear as a singlet or a narrow multiplet, influenced by coupling to the fluorine atom. The chemical shift would be in the aromatic region (δ 7.0-8.0 ppm).

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, around δ 185-195 ppm.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons. The carbons bearing bromine atoms (C2 and C6) would be shifted upfield relative to unsubstituted benzene, while the carbon attached to the aldehyde group (C1) and the carbon bonded to fluorine (C4) would show characteristic shifts and C-F coupling.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl group, typically in the range of 1680-1710 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands are expected around 2820 and 2720 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

  • C-F Stretch: A strong absorption band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry
  • Molecular Ion (M⁺): A prominent molecular ion peak would be expected, showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1).

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactivity cluster_molecule This compound cluster_reactions Potential Reactions Molecule CHO (C1) / Br-C2   C6-Br |     | C3 === C5 \ C4-F Aldehyde Aldehyde Reactions (Wittig, Condensations, Reductive Amination) Molecule->Aldehyde CHO group Bromine Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.) Molecule->Bromine Br atoms Fluorine Modulation of Properties (Metabolic Stability, Lipophilicity) Molecule->Fluorine F atom

Caption: Key reactive sites and their potential transformations.

Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to numerous molecular classes. It can readily undergo:

  • Wittig reactions to form alkenes.

  • Condensation reactions with amines to form imines, which can be further reduced to secondary amines.

  • Reductive amination to directly form amines.

  • Oxidation to the corresponding carboxylic acid.

  • Nucleophilic addition of organometallic reagents to form secondary alcohols.

Reactivity of the Bromine Substituents

The two ortho-bromine atoms are prime sites for metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including:

  • Suzuki coupling: Introduction of aryl or vinyl groups.

  • Sonogashira coupling: Introduction of alkynyl groups.

  • Heck coupling: Introduction of alkenyl groups.

  • Buchwald-Hartwig amination: Formation of C-N bonds.

The steric hindrance from the adjacent aldehyde group and the other bromine atom may influence the reaction rates and require careful optimization of catalysts and reaction conditions. It may also be possible to achieve selective mono- or di-substitution.

The Role of the Fluorine Atom

While less reactive in terms of substitution, the para-fluorine atom plays a crucial role in modulating the properties of downstream molecules. In drug discovery, the introduction of fluorine can:

  • Enhance metabolic stability by blocking sites of oxidative metabolism.

  • Increase binding affinity to target proteins through favorable electrostatic interactions.

  • Improve lipophilicity and membrane permeability.

The electron-withdrawing nature of the fluorine atom also influences the reactivity of the aromatic ring.

Potential Applications in Drug Discovery and Agrochemicals

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[5] While specific applications of this compound are not extensively documented, its structure makes it an attractive starting material for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The multiple points of diversity on this scaffold allow for the systematic exploration of the chemical space around a pharmacophore.

  • Novel Heterocycles: The aldehyde and bromine functionalities can be used in tandem to construct complex heterocyclic ring systems, which are common motifs in biologically active molecules.

  • Pesticides and Herbicides: The introduction of halogen atoms is a common strategy in the design of agrochemicals to enhance their efficacy and metabolic stability.[5]

Conclusion and Future Outlook

This compound is a strategically substituted aromatic aldehyde that holds significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific isomer is limited in the public domain, its structural features suggest a high degree of versatility for the construction of complex molecules. The presence of three distinct types of functional handles—an aldehyde, two reactive bromine atoms, and a property-modulating fluorine atom—makes it a valuable tool for researchers in drug discovery, agrochemicals, and materials science. Further research into the specific reactivity and applications of this compound is warranted and will likely unveil its full potential as a key synthetic intermediate.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2,6-Dibromo-4-fluorobenzaldehyde

In the landscape of modern drug discovery and materials science, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. The title compound, this compound, is a highly valuable synthetic intermediate. The ortho-dibromo substitution pattern provides two reactive handles for subsequent cross-coupling reactions, enabling the construction of sterically hindered biaryl systems or the introduction of diverse functionalities. The fluorine atom at the para position can enhance metabolic stability, improve binding affinity, and modulate the electronic properties of the final molecule. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key building block, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview: A Two-Step Approach from 4-Fluorotoluene

The most direct and industrially scalable synthesis of this compound commences with the readily available starting material, 4-fluorotoluene. The overall strategy is a two-step process:

  • Electrophilic Aromatic Substitution: The selective dibromination of 4-fluorotoluene to yield the key intermediate, 2,6-dibromo-4-fluorotoluene.

  • Oxidation of the Methyl Group: The conversion of the methyl group of the intermediate to the desired aldehyde functionality.

This pathway is advantageous due to the low cost of the starting material and the relatively straightforward nature of the transformations involved.

Synthesis_Pathway 4-Fluorotoluene 4-Fluorotoluene 2,6-Dibromo-4-fluorotoluene 2,6-Dibromo-4-fluorotoluene 4-Fluorotoluene->2,6-Dibromo-4-fluorotoluene Electrophilic Bromination This compound This compound 2,6-Dibromo-4-fluorotoluene->this compound Oxidation

Diagram 1: Overall synthetic strategy for this compound.

Part 1: Electrophilic Dibromination of 4-Fluorotoluene

Mechanistic Rationale and Regioselectivity

The introduction of two bromine atoms onto the 4-fluorotoluene ring is governed by the principles of electrophilic aromatic substitution (EAS). The methyl group is an activating, ortho-, para- directing group, while the fluorine atom is a deactivating, ortho-, para- directing group. The strong activating effect of the methyl group will primarily govern the regiochemical outcome. Since the para position is blocked by the fluorine atom, substitution is directed to the ortho positions (C2 and C6). The fluorine atom's deactivating inductive effect is overcome by the activating resonance effect of the methyl group, allowing for the reaction to proceed.

The reaction typically employs molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or a combination of iron powder and iodine, which generates the active brominating agent in situ.[1][2] The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the electron-rich aromatic ring.[3]

Experimental Protocol: Synthesis of 2,6-Dibromo-4-fluorotoluene

This protocol is based on established methods for the bromination of substituted toluenes.[1][4]

Materials:

  • 4-Fluorotoluene

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Iron powder

  • Iodine (catalytic amount)

  • Sodium bisulfite solution (quenching)

  • Sodium bicarbonate solution (neutralization)

  • Anhydrous magnesium sulfate (drying)

  • Suitable organic solvent for extraction (e.g., dichloromethane or diethyl ether)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), charge 4-fluorotoluene and glacial acetic acid.

  • Add a catalytic amount of iron powder and iodine to the stirred solution.

  • From the dropping funnel, add molecular bromine dropwise to the reaction mixture at a rate that maintains the reaction temperature below 40°C. The reaction is exothermic and will generate hydrogen bromide gas.

  • After the addition is complete, continue to stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC analysis).

  • Carefully pour the reaction mixture into an ice-water mixture.

  • Quench any unreacted bromine by the dropwise addition of a saturated sodium bisulfite solution until the reddish-brown color disappears.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2,6-dibromo-4-fluorotoluene.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

ParameterTypical Value
Purity (GC) >98%
Yield 70-85%
Appearance Colorless to light yellow solid or liquid

Table 1: Expected quantitative data for the synthesis of 2,6-dibromo-4-fluorotoluene.

Part 2: Oxidation of 2,6-Dibromo-4-fluorotoluene to this compound

The conversion of the methyl group of 2,6-dibromo-4-fluorotoluene to a formyl group can be achieved through several methods. A common and effective strategy involves a two-step sequence: benzylic bromination followed by hydrolysis, often facilitated by a named reaction such as the Sommelet or Kröhnke oxidation.

Step 2a: Benzylic Bromination

The methyl group of 2,6-dibromo-4-fluorotoluene can be selectively brominated to the corresponding benzyl bromide using a radical initiator.

Experimental Protocol: Synthesis of 2,6-Dibromo-4-fluorobenzyl bromide

This protocol is based on standard procedures for benzylic bromination.[3][5]

Materials:

  • 2,6-Dibromo-4-fluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or AIBN (radical initiator)

  • Carbon tetrachloride or other suitable non-polar solvent

Procedure:

  • In a round-bottom flask, dissolve 2,6-dibromo-4-fluorotoluene in the chosen solvent.

  • Add N-bromosuccinimide and a catalytic amount of the radical initiator.

  • Reflux the mixture with vigorous stirring. The reaction can be initiated with a sunlamp if a chemical initiator is not used.

  • Monitor the reaction by TLC or GC. The reaction is typically complete when the denser NBS is consumed and replaced by the less dense succinimide.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude 2,6-dibromo-4-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2b: Conversion to the Aldehyde

Two classical and reliable methods for this transformation are the Sommelet reaction and the Kröhnke oxidation.

The Sommelet reaction converts a benzyl halide to an aldehyde using hexamine (hexamethylenetetramine) and water.[6][7][8] The reaction proceeds through the formation of a quaternary ammonium salt, which is then hydrolyzed to the aldehyde.[9]

Sommelet_Reaction 2,6-Dibromo-4-fluorobenzyl bromide 2,6-Dibromo-4-fluorobenzyl bromide Quaternary Ammonium Salt Quaternary Ammonium Salt 2,6-Dibromo-4-fluorobenzyl bromide->Quaternary Ammonium Salt Hexamine This compound This compound Quaternary Ammonium Salt->this compound Hydrolysis

Diagram 2: Workflow for the Sommelet reaction.

Experimental Protocol: Sommelet Reaction

  • The crude 2,6-dibromo-4-fluorobenzyl bromide is dissolved in a suitable solvent, such as aqueous ethanol or chloroform.

  • Hexamine is added to the solution, and the mixture is heated to reflux.

  • After the formation of the quaternary ammonium salt is complete, the mixture is hydrolyzed, typically by the addition of water and further heating.

  • The product aldehyde is then isolated by extraction and purified by standard methods such as distillation or chromatography.

The Kröhnke oxidation is another effective method for converting an activated halide to an aldehyde.[10][11] The benzyl bromide is first reacted with pyridine to form a pyridinium salt. This salt is then treated with p-nitrosodimethylaniline, and the resulting nitrone is hydrolyzed to the aldehyde.[12]

Experimental Protocol: Kröhnke Oxidation

  • The crude 2,6-dibromo-4-fluorobenzyl bromide is dissolved in pyridine and heated to form the pyridinium salt.

  • The pyridinium salt is then reacted with p-nitrosodimethylaniline in the presence of a base.

  • The resulting nitrone is hydrolyzed with an acid to yield this compound.

  • The product is isolated by extraction and purified.

ParameterTypical Value
Purity (HPLC) >97%
Yield (from toluene) 50-70% (over two steps)
Appearance White to off-white solid

Table 2: Expected quantitative data for the synthesis of this compound.

Alternative Synthetic Route: Direct Formylation of 1,3-Dibromo-5-fluorobenzene

An alternative and elegant approach to this compound is the direct formylation of 1,3-dibromo-5-fluorobenzene. This method utilizes organolithium chemistry, specifically a lithium-halogen exchange followed by quenching with a formylating agent.[13][14]

Mechanistic Considerations

1,3-Dibromo-5-fluorobenzene can undergo a lithium-halogen exchange reaction with an organolithium reagent such as n-butyllithium.[15][16] The resulting aryllithium species is a potent nucleophile that can react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.[13]

Alternative_Route cluster_0 Lithium-Halogen Exchange cluster_1 Formylation 1,3-Dibromo-5-fluorobenzene 1,3-Dibromo-5-fluorobenzene Aryllithium Intermediate Aryllithium Intermediate 1,3-Dibromo-5-fluorobenzene->Aryllithium Intermediate n-BuLi This compound This compound Aryllithium Intermediate->this compound DMF

Diagram 3: Alternative synthesis via direct formylation.

Experimental Protocol: Direct Formylation
  • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-dibromo-5-fluorobenzene in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature at -78°C.

  • After stirring for a period to allow for complete lithium-halogen exchange, add anhydrous N,N-dimethylformamide (DMF) dropwise.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Conclusion and Outlook

This guide has detailed two robust synthetic pathways for the preparation of this compound, a key intermediate for advanced chemical synthesis. The two-step route from 4-fluorotoluene offers a cost-effective and scalable approach, while the direct formylation of 1,3-dibromo-5-fluorobenzene provides a more convergent and elegant alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent synthetic steps. The methodologies presented here are grounded in well-established organic chemistry principles and provide a solid foundation for the successful synthesis of this valuable compound.

References

2,6-Dibromo-4-fluorobenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Dibromo-4-fluorobenzaldehyde for Advanced Research and Development

Abstract

This compound is a key halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its distinct substitution pattern, featuring two ortho-bromine atoms and a para-fluorine atom relative to the aldehyde, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility for professionals in drug discovery and materials science. We will delve into its molecular characteristics, reactivity profile, and essential safety protocols, providing a technical resource for its effective application in the laboratory.

Molecular Profile and Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its successful application in synthetic chemistry. These parameters dictate reaction stoichiometry, purification strategies, and storage conditions.

Molecular Formula and Weight

The elemental composition of this compound is defined by the following:

  • Molecular Formula: C₇H₃Br₂FO[1][2]

  • Molecular Weight (Molar Mass): 281.91 g/mol [2]

This information is the cornerstone for all quantitative experimental design, including molar calculations for reaction setups and yield determination.

Key Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These data are essential for selecting appropriate solvents, predicting reaction kinetics, and establishing safe handling procedures.

PropertyValueSource(s)
CAS Number 938467-02-8[1][3][4]
Appearance Yellow solid[1]
Melting Point 86.6-87.4 °C[1]
Boiling Point 277.8 ± 35.0 °C (Predicted)[1]
Density 2.047 ± 0.06 g/cm³ (Predicted)[1]
Purity Typically ≥95%[3]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[1][3]

Note: Predicted values are computationally derived and should be used as an estimate pending experimental verification.

Synthesis and Reactivity Insights

Synthetic Strategy

The synthesis of this compound, while not detailed in the provided sources, can be logically inferred from standard aromatic chemistry principles. A plausible synthetic route involves the selective ortho-dibromination of 4-fluorobenzaldehyde. The fluorine atom is an ortho-, para- director; however, the aldehyde group is a meta-director and deactivating. The synthesis therefore requires carefully chosen conditions to favor bromination at the positions ortho to the aldehyde, potentially involving a protective group strategy or specific Lewis acid catalysis to control regioselectivity.

The general workflow for such a synthesis is outlined below.

G cluster_workflow Generalized Synthetic Workflow Start Precursor: 4-Fluorobenzaldehyde Reaction Controlled Bromination Reaction Start->Reaction Reagents Reagents: Brominating Agent (e.g., Br₂) Catalyst (e.g., FeBr₃) Reagents->Reaction Workup Aqueous Workup & Quenching Reaction->Workup 1. Reaction Completion Purification Purification: Recrystallization or Column Chromatography Workup->Purification 2. Crude Isolation Product Final Product: This compound Purification->Product 3. Final Isolation

Caption: A high-level workflow for the synthesis of this compound.

Reactivity Profile

The molecule's reactivity is governed by its functional groups:

  • Aldehyde Group: This group is a versatile handle for transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion into imines, oximes, and alkenes (via Wittig-type reactions).

  • Bromo Substituents: The two bromine atoms are excellent leaving groups for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds at the 2 and 6 positions.

  • Fluoro Substituent: The electron-withdrawing fluorine atom modulates the electronics of the aromatic ring and can enhance the metabolic stability and binding affinity of derivative compounds, a highly desirable trait in medicinal chemistry.

Applications in Research and Industry

This compound is a valuable building block used as an intermediate in the synthesis of more complex molecules.[1] Its primary applications are in the development of:

  • Pharmaceuticals: It serves as a starting material for synthesizing active pharmaceutical ingredients (APIs), particularly antibacterial drugs.[1] The specific arrangement of halogens and the aldehyde functionality allows for the construction of novel scaffolds for drug candidates.

  • Agrochemicals: It is utilized in the creation of new pesticides and herbicides.[1]

  • Dyes and Pigments: The aromatic core can be elaborated into various chromophores for use in dyes and pigments.[1]

Safety, Handling, and Storage

Due to its toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified under GHS06 for acute toxicity.[3] Key hazard statements include:

  • H301: Toxic if swallowed.[3]

  • H311: Toxic in contact with skin.[3]

  • H331: Toxic if inhaled.[3]

The signal word for this chemical is "Danger" .[3]

Recommended Handling Protocol
  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield.

    • If there is a risk of significant dust generation, use appropriate respiratory protection.

  • Procedures: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Ensure containers are kept tightly closed when not in use.

Storage Protocol

Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 2-8°C to maintain its stability and purity.[1][3]

References

An In-Depth Technical Guide to the Solubility of 2,6-Dibromo-4-fluorobenzaldehyde in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-Dibromo-4-fluorobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and a robust experimental framework for determining the solubility of this compound in various common laboratory solvents.

Introduction to this compound

This compound is a halogenated aromatic aldehyde with the chemical formula C₇H₃Br₂FO.[1] Its structure, featuring a polar carbonyl group and lipophilic bromine and fluorine substituents on the benzene ring, dictates its solubility behavior. While specific solubility data is not extensively documented, one source suggests it has good solubility in organic solvents.[1] Understanding its solubility is crucial for a variety of applications, including organic synthesis, reaction optimization, purification, and formulation development.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundBenzaldehyde (for comparison)Notes
Molecular FormulaC₇H₃Br₂FOC₇H₆O-
Molecular Weight281.91 g/mol 106.12 g/mol The higher molecular weight and presence of heavy bromine atoms in the target compound may influence its solubility compared to the parent benzaldehyde.
AppearanceYellow solid[1]Colorless liquid[3]The solid state at room temperature indicates stronger intermolecular forces in the crystal lattice that must be overcome by the solvent.
Melting PointApproximately 56-58 °C[1]-26 °C[3]A higher melting point suggests greater energy is required to break the crystal lattice, which can impact solubility.
General SolubilityStated to have good solubility in organic solvents.[1]Slightly polar, making it more soluble in polar solvents like alcohols and ethers; generally considered insoluble in water.[3]The "like dissolves like" principle will be a key predictor of solubility.

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the foundational principle for predicting solubility.[4] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, the key structural features influencing its solubility are:

  • The Aldehyde Group (-CHO): The carbonyl group is polar, capable of dipole-dipole interactions and acting as a hydrogen bond acceptor. This imparts some degree of polarity to the molecule.

  • The Benzene Ring: The aromatic ring is nonpolar and contributes to van der Waals forces.

  • Halogen Substituents (Br and F): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity and its ability to engage in dipole-dipole interactions. However, their presence also increases the molecular size and surface area, enhancing nonpolar characteristics.

Given this structure, this compound is expected to be a somewhat polar molecule. Its solubility will therefore be highest in solvents of similar polarity.

Predicted Solubility in Common Laboratory Solvents

Based on the principles of "like dissolves like," we can predict the solubility of this compound in various classes of solvents.

Table 2: Predicted Solubility of this compound and Properties of Common Solvents

SolventClassRelative Polarity[5][6]Dielectric Constant[7][8]Predicted Solubility of this compoundRationale
Water (H₂O)Polar Protic1.000[5]80.1Very Low to InsolubleThe large, nonpolar aromatic ring and heavy halogen atoms will likely dominate over the polarity of the aldehyde group, leading to poor solubility in highly polar water.[3]
Methanol (CH₃OH)Polar Protic0.762[5]32.7Moderate to HighMethanol's polarity is suitable for interacting with the aldehyde group, and its small alkyl chain is less disruptive to solute-solvent interactions.
Ethanol (C₂H₅OH)Polar Protic0.654[5]24.5Moderate to HighSimilar to methanol, ethanol should be a good solvent.
Acetone (C₃H₆O)Polar Aprotic0.355[5]20.7HighAcetone's polarity is well-matched to the polar nature of the aldehyde group, and it can effectively solvate the molecule.
Dichloromethane (CH₂Cl₂)Polar Aprotic0.309[5]9.1HighAs a halogenated solvent, it is likely to have favorable interactions with the halogenated benzaldehyde.
Tetrahydrofuran (THF)Polar Aprotic0.207[5]7.6HighTHF is a good solvent for a wide range of organic compounds and is expected to dissolve this compound readily.
Ethyl Acetate (C₄H₈O₂)Polar Aprotic0.228[5]6.0Moderate to HighIts moderate polarity should be effective in dissolving the compound.
Toluene (C₇H₈)Nonpolar0.099[5]2.4ModerateThe aromatic nature of toluene will have favorable π-stacking interactions with the benzene ring of the solute.
Hexane (C₆H₁₄)Nonpolar0.009[5]1.9LowThe significant difference in polarity between the highly nonpolar hexane and the somewhat polar solute will likely result in poor solubility.
Diethyl Ether (C₄H₁₀O)Nonpolar0.117[5]4.3Moderate to HighWhile considered relatively nonpolar, the ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the aldehyde.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment
  • This compound

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Syringes

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of the selected solvent in a vial. The excess solid should be clearly visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Periodically check for the continued presence of undissolved solid.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method:

      • Weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

      • Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.

    • Chromatographic/Spectroscopic Method:

      • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

      • Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification A Add excess solute to known volume of solvent B Equilibrate at constant temperature (24-48h) A->B Agitate C Settle excess solid B->C D Withdraw supernatant C->D E Filter (0.45 µm) D->E F Gravimetric Method (Evaporate & Weigh) E->F G Instrumental Method (HPLC/UV-Vis) E->G H Calculate Solubility (g/L, mol/L) F->H G->H

Caption: Experimental workflow for determining the solubility of this compound.

Data Interpretation and Application

The obtained solubility data is invaluable for:

  • Reaction Chemistry: Selecting an appropriate solvent that dissolves reactants to a sufficient concentration for an efficient reaction.

  • Crystallization and Purification: Choosing a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

  • Formulation Development: For pharmaceutical applications, understanding solubility in various excipients and solvent systems is critical for developing stable and bioavailable drug products.

  • Chromatography: Selecting appropriate mobile phases for chromatographic separations.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties Polarity Polarity (Aldehyde Group) Solubility Solubility Polarity->Solubility NonPolarity Non-Polarity (Aromatic Ring, Halogens) NonPolarity->Solubility CrystalLattice Crystal Lattice Energy (Solid State) CrystalLattice->Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Hbonding Hydrogen Bonding (Protic vs. Aprotic) Hbonding->Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, a thorough understanding of its chemical structure and the principles of solubility allows for reliable predictions of its behavior in common laboratory solvents. It is anticipated that this compound will exhibit good solubility in moderately polar to polar aprotic solvents and limited solubility in highly polar (aqueous) and nonpolar hydrocarbon solvents. For precise applications, the experimental protocol provided in this guide offers a robust framework for determining accurate solubility data, empowering researchers to optimize their processes and advance their scientific objectives.

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromo-4-fluorobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this complex aromatic aldehyde through a detailed interpretation of its theoretical NMR spectra. The principles and methodologies discussed herein are foundational for the structural characterization of novel chemical entities.

Introduction: The Crucial Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of the chemical environment of each atom within a molecule. For drug development professionals, rapid and accurate structural confirmation of synthesized compounds is paramount, and NMR is the gold standard for this purpose. This guide will delve into the theoretical ¹H and ¹³C NMR spectra of this compound, a molecule with a substitution pattern that presents an interesting case for spectral interpretation due to the interplay of various electronic and steric effects.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit two main signals: one for the aldehyde proton and another for the aromatic protons. The interpretation of these signals requires an understanding of chemical shifts, spin-spin coupling, and the influence of substituents on the aromatic ring.

Key Features of the Predicted ¹H NMR Spectrum:

  • Aldehyde Proton (CHO): The proton of the aldehyde group is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[1][2][3] This significant deshielding is a result of the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.[3][4] The ortho-dibromo substitution may further influence this chemical shift.[3]

  • Aromatic Protons (Ar-H): The two chemically equivalent protons on the aromatic ring (at C-3 and C-5) are expected to resonate as a doublet. The chemical shift will be influenced by the electron-withdrawing effects of the two bromine atoms and the fluorine atom. The most significant feature of this signal will be its multiplicity, which arises from coupling to the ¹⁹F nucleus. A characteristic three-bond coupling (³JH-F) is anticipated, resulting in a doublet. The magnitude of this coupling constant is typically in the range of 5-10 Hz.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO10.3Singlet (s)-
Ar-H (H-3, H-5)7.8Doublet (d)³JH-F ≈ 8

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show four signals for the aromatic carbons and one for the carbonyl carbon. The chemical shifts are influenced by the substituents, and the carbon atoms coupled to fluorine will exhibit splitting.[5][6]

Key Features of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule, with a predicted chemical shift in the range of δ 185-195 ppm.[7][8][9][10]

  • Aromatic Carbons:

    • C-F (C-4): This carbon will appear as a doublet due to a large one-bond coupling constant (¹JC-F), typically in the range of 240-260 Hz.[6][11][12] Its chemical shift will be significantly influenced by the directly attached fluorine atom.

    • C-Br (C-2, C-6): These two equivalent carbons will appear as a single peak. The chemical shift will be influenced by the attached bromine atoms.

    • C-H (C-3, C-5): These two equivalent carbons will appear as a doublet due to a two-bond coupling with the fluorine atom (²JC-F), which is typically around 20-25 Hz.[12][13]

    • C-CHO (C-1): This carbon will exhibit a small three-bond coupling to the fluorine atom (³JC-F).

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-CHO190Doublet (d)⁴JC-F ≈ 2-4
C-1135Triplet (t) (due to coupling with H-3 and H-5)³JC-F ≈ 5-8
C-2, C-6120Doublet (d)³JC-F ≈ 3-5
C-3, C-5118Doublet (d)²JC-F ≈ 20-25
C-4165Doublet (d)¹JC-F ≈ 250

Experimental Protocol: NMR Sample Preparation and Data Acquisition

The following is a generalized protocol for the acquisition of high-quality NMR data for a compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[14] Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[14]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock Lock insert->lock shim Shim lock->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Data Interpretation and Structural Confirmation

The acquired spectra should be processed (Fourier transformation, phasing, and baseline correction) and analyzed. The chemical shifts, multiplicities, and coupling constants of the observed signals should be compared with the predicted values.

  • ¹H NMR: The integration of the aromatic proton signal relative to the aldehyde proton signal should be 2:1. The doublet splitting pattern of the aromatic protons will confirm the coupling to the fluorine atom.

  • ¹³C NMR: The presence of a large doublet for the carbon at the 4-position will be a definitive indicator of the C-F bond. The other C-F couplings, although smaller, will further support the structural assignment.

Caption: Key ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings in this compound.

Conclusion

This technical guide has provided a detailed theoretical framework for the ¹H and ¹³C NMR spectral analysis of this compound. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by leveraging predictive models based on substituent effects, researchers can confidently approach the structural elucidation of this and other similarly complex molecules. The provided experimental protocol offers a practical starting point for obtaining high-quality NMR data, which is essential for unambiguous structural confirmation in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary: This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2,6-Dibromo-4-fluorobenzaldehyde (C₇H₃Br₂FO). As a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, rigorous quality control and structural verification are paramount.[1] Infrared spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular identity and purity of this compound. This document details the theoretical basis for its IR spectrum, predicts the key absorption bands based on its functional groups, provides a validated experimental protocol for data acquisition, and offers expert guidance on spectral interpretation for researchers, scientists, and drug development professionals.

Introduction: The Role of IR Spectroscopy in Synthetic Chemistry

This compound is a polysubstituted aromatic aldehyde. Its molecular architecture, featuring a reactive aldehyde group and a heavily substituted benzene ring, makes it a versatile building block. The precise arrangement of the bromo and fluoro substituents dictates its reactivity and the ultimate structure of its derivatives.

In a research and development or manufacturing setting, confirming the identity of such a starting material is a critical first step. Infrared spectroscopy is an ideal tool for this purpose. By measuring the vibrations of molecular bonds, which absorb infrared radiation at specific frequencies, an IR spectrum provides a unique "fingerprint" of a molecule.[2] For a compound like this compound, IR spectroscopy can unequivocally confirm the presence of the essential aldehyde carbonyl (C=O) group, the aromatic ring, and the carbon-halogen bonds, thereby verifying the integrity of the molecular structure.

Molecular Structure and Expected Vibrational Modes

To effectively interpret the IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that correspond to distinct absorption bands in the spectrum.

Figure 1: Chemical structure of this compound.

The primary functional groups to consider are:

  • Aldehyde Group (-CHO): The C=O and C-H bonds will produce highly characteristic signals.

  • Aromatic Ring (Tetrasubstituted Benzene): The aromatic C=C and C-H bonds will have distinct absorptions.

  • Carbon-Fluorine Bond (Aryl-F): This bond gives a strong, characteristic absorption.

  • Carbon-Bromine Bonds (Aryl-Br): These bonds absorb in the low-frequency fingerprint region.

Predictive IR Spectrum Analysis: A Region-by-Region Interpretation

An IR spectrum is typically analyzed in two main parts: the diagnostic region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). The diagnostic region contains bands that are often unique to specific functional groups, while the fingerprint region contains a complex pattern of absorptions unique to the molecule as a whole.[2]

Diagnostic Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is paramount for the initial identification of the key functional groups.

  • Aromatic C-H Stretching (ν C-H): The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[3][4] The presence of a signal in this area is a strong indicator of an unsaturated (aromatic or alkene) system.

  • Aldehyde C-H Stretching (ν C-H): This is one of the most definitive signals for an aldehyde. It manifests as a pair of weak to medium bands, often referred to as a Fermi doublet, in the region of 2830-2695 cm⁻¹ .[5] A particularly diagnostic peak is often observed around 2720 cm⁻¹ .[5][6] The appearance of this signal, in conjunction with a strong carbonyl peak, is conclusive evidence for an aldehyde functional group.

  • Carbonyl C=O Stretching (ν C=O): The C=O double bond stretch is one of the strongest and most prominent absorptions in the IR spectrum.[7] For an aromatic aldehyde, where the carbonyl is conjugated with the benzene ring, this band is expected to appear in the range of 1710-1685 cm⁻¹ .[5][8] Conjugation delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated aldehyde (which appears at 1740-1720 cm⁻¹).[7][9]

  • Aromatic C=C Stretching (ν C=C): The stretching vibrations within the benzene ring typically produce a series of medium to sharp bands in the 1600-1400 cm⁻¹ region.[3] One can expect to see characteristic peaks around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ .[3][10]

Fingerprint Region (<1500 cm⁻¹)

This region contains a wealth of structural information from complex bending and stretching vibrations. While individual assignments can be challenging, key absorptions related to the carbon-halogen bonds are found here.

  • Carbon-Fluorine Stretching (ν C-F): The C-F bond in aryl fluorides produces a very strong and intense absorption. This band is typically located in the 1300-1000 cm⁻¹ range.[11] This strong signal is a key identifier for the fluorine substituent on the ring.

  • Aromatic C-H Out-of-Plane Bending (γ C-H): The out-of-plane ("oop") C-H bending vibrations give rise to strong bands in the 900-675 cm⁻¹ region.[3] The exact position of these bands is highly sensitive to the substitution pattern on the aromatic ring. For the 1,2,4,6-substitution pattern of this molecule, a specific pattern of bands would be expected, though a detailed analysis often requires comparison with reference spectra or computational modeling.

  • Carbon-Bromine Stretching (ν C-Br): The C-Br stretching vibration occurs at a much lower frequency due to the larger mass of the bromine atom. This band is expected in the 690-515 cm⁻¹ range.[4][12] Its observation can be complicated by overlap with other fingerprint region absorptions, but its presence is consistent with the proposed structure.

Summary of Expected IR Absorptions

The anticipated vibrational frequencies for this compound are summarized below for quick reference.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityRegion
3100 - 3000Aromatic C-H StretchWeak to MediumDiagnostic
2830 - 2695Aldehyde C-H Stretch (Fermi Doublet)Weak to MediumDiagnostic
1710 - 1685Aldehyde C=O Stretch (Conjugated)Strong, SharpDiagnostic
1600 - 1585Aromatic C=C Ring StretchMediumDiagnostic
1500 - 1400Aromatic C=C Ring StretchMediumDiagnostic
1300 - 1000Aryl C-F StretchStrongFingerprint
900 - 675Aromatic C-H Out-of-Plane BendStrongFingerprint
690 - 515Aryl C-Br StretchMediumFingerprint

Recommended Experimental Protocol: FTIR using KBr Pellet Method

For obtaining a high-quality IR spectrum of a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a robust and widely accepted standard.

Causality: KBr is selected as the matrix material because it is transparent to infrared radiation in the standard mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample, reducing scattering effects. The goal is to disperse the solid sample uniformly within the KBr matrix to allow IR radiation to pass through and be absorbed by the sample molecules.

Step-by-Step Protocol
  • Preparation: Ensure the sample of this compound is dry. Place a small amount (1-2 mg) into a clean agate mortar.

  • Matrix Addition: Add approximately 100-200 mg of spectroscopy-grade KBr powder to the mortar. Expert Insight: KBr is hygroscopic. Any absorbed water will show broad O-H stretching bands (~3400 cm⁻¹) and a bending band (~1640 cm⁻¹), potentially obscuring sample features. It is critical to use KBr that has been stored in a desiccator or dried in an oven prior to use.

  • Grinding: Gently grind the sample and KBr together with the pestle for 2-3 minutes. The objective is to create a fine, homogenous powder with a particle size small enough to minimize light scattering (<2 µm). The mixture should appear as a uniform, slightly cloudy powder.

  • Pellet Pressing: Transfer a portion of the mixture into the collar of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the press and place it in the sample holder of the FTIR spectrometer.

  • Background Collection: With the sample holder empty, collect a background spectrum. This measures the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Scan: Place the KBr pellet in the beam path and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis start 1. Dry Sample & Spectroscopy-Grade KBr grind 2. Add ~1:100 Sample:KBr to Agate Mortar & Grind start->grind press 3. Transfer Powder to Pellet Press & Apply Pressure grind->press pellet 4. Form Transparent KBr Pellet press->pellet background 5. Collect Background Spectrum (Empty) pellet->background sample 6. Place Pellet in Holder & Collect Sample Spectrum background->sample process 7. Background Subtraction & Data Processing sample->process interpret 8. Correlate Bands with Functional Groups process->interpret report 9. Final Report & Structural Confirmation interpret->report

Figure 2: Standard workflow for IR analysis via the KBr pellet method.

Conclusion: Key Identifiers for Structural Verification

The infrared spectrum of this compound provides a definitive method for its identification. A Senior Application Scientist would confirm the structure by verifying the presence of the following key features in order of importance:

  • A strong, sharp absorption band between 1710-1685 cm⁻¹ , characteristic of the conjugated aldehyde C=O stretch.

  • Weak but distinct C-H stretching absorptions between 2830-2695 cm⁻¹ , confirming the aldehyde group.

  • A strong, intense band in the 1300-1000 cm⁻¹ region, indicative of the aryl C-F bond.

  • Multiple bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions, confirming the aromatic system.

  • Absorptions in the low-frequency region (<700 cm⁻¹ ) consistent with C-Br vibrations.

The collective presence of these bands provides a high-confidence confirmation of the molecular identity of this compound, making IR spectroscopy an indispensable tool for quality control in its application in research and industry.

References

Mass spectrometry (MS) analysis of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2,6-Dibromo-4-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric (MS) analysis of this compound (DBFA), an important intermediate in organic synthesis. Recognizing the distinct analytical challenges posed by this halogenated aromatic aldehyde, we present two complementary, field-proven methodologies designed for researchers, scientists, and drug development professionals. The first approach leverages Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for robust structural elucidation through the interpretation of its unique fragmentation patterns and characteristic dibromo-isotopic signature. The second method employs Liquid Chromatography-Atmospheric Pressure Chemical Ionization Mass Spectrometry (LC-APCI-MS) for sensitive and accurate quantification, particularly in complex matrices. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and synthesizes the data into a cohesive analytical workflow.

Introduction

The Analyte: this compound (DBFA)

This compound is a synthetic organic compound increasingly utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] Its trifunctionalized aromatic ring offers versatile handles for further chemical modification. A thorough understanding of its analytical behavior is paramount for reaction monitoring, purity assessment, and quality control.

PropertyValueSource
Molecular Formula C₇H₃Br₂FO[1]
Molecular Weight 281.91 g/mol
Appearance Yellow solid[1]
Key Structural Features Aromatic aldehyde, two bromine atoms, one fluorine atom
Solubility Soluble in common organic solvents[1]
Analytical Imperatives

In a drug development context, the precise characterization of intermediates like DBFA is non-negotiable. Mass spectrometry serves as the primary tool to:

  • Confirm Molecular Identity: Unequivocally verify the molecular weight and elemental composition.

  • Elucidate Structure: Provide evidence of the core structure through controlled fragmentation.

  • Profile Impurities: Detect and identify process-related impurities or degradation products.

  • Quantify Analyte: Accurately measure concentration in reaction mixtures or final formulations.

Strategic Overview of MS Approaches

No single MS technique optimally addresses all analytical requirements. Therefore, this guide details a dual-pronged strategy:

  • Structural Confirmation via GC-EI-MS: Utilizes a hard ionization technique to generate a reproducible and information-rich fragmentation pattern, which acts as a structural fingerprint.

  • Quantification via LC-APCI-MS: Employs a soft ionization technique to preserve the molecular ion, maximizing sensitivity and specificity for quantitative analysis.

Foundational Principles: Ionization Strategy

The choice of ionization source is the most critical decision in designing an MS experiment. It dictates whether the resulting spectrum will be rich in structural fragments or dominated by an intact molecular ion.

Rationale for Electron Ionization (EI)

Electron Ionization (EI) is a hard ionization technique that involves bombarding gas-phase molecules with high-energy electrons (typically 70 eV).[2] This process imparts significant internal energy, leading to extensive and predictable fragmentation.[2][3] For DBFA, EI is the method of choice for initial identification because:

  • Structural Fingerprint: It produces a complex, reproducible fragmentation pattern that is highly specific to the molecule's structure.

  • Library Matching: The resulting spectra can be compared against established spectral libraries for confident identification.

  • Volatility: As a relatively small organic molecule, DBFA is amenable to the vaporization required for GC introduction and EI analysis.[4][5]

Rationale for Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique ideal for analyzing compounds of low to moderate polarity that are thermally stable.[6][7] Unlike Electrospray Ionization (ESI), which requires the analyte to be ionized in solution, APCI ionizes the analyte in the gas phase through proton transfer from reagent gas ions.[7][8] This makes APCI particularly well-suited for DBFA quantification because:

  • Broad Applicability: It effectively ionizes less polar molecules that may yield a weak response with ESI.[6][7]

  • High Sensitivity: It typically generates a strong signal for the protonated molecule, [M+H]⁺, with minimal fragmentation, concentrating the ion current into a single species for excellent sensitivity.

  • LC Compatibility: It interfaces seamlessly with standard HPLC flow rates, making it robust for high-throughput quantitative workflows.[6]

Method I: Structural Elucidation via GC-EI-MS

This method is the gold standard for confirming the identity and structure of DBFA.

Experimental Design & Causality

The volatility of DBFA allows for its separation from non-volatile impurities using Gas Chromatography. Following separation, the analyte enters the EI source. The 70 eV ionization energy is a long-standing convention that provides sufficient energy to create a rich fragmentation pattern while ensuring that the patterns are consistent and comparable across different instruments.[9]

Detailed Experimental Protocol: GC-EI-MS
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of this compound in high-purity dichloromethane.

    • Prepare a working solution by diluting the stock solution to 10 µg/mL with dichloromethane.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Standard GC system with a split/splitless injector.

    • Mass Spectrometer: Quadrupole or Ion Trap MS with an EI source.

    • The table below outlines a validated set of starting parameters.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)Provides excellent separation for a wide range of semi-volatile organic compounds.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing optimal chromatographic resolution.
Oven Program Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.Separates the analyte from solvent and potential impurities.
Ionization Mode Electron Ionization (EI)To induce fragmentation for structural analysis.
Ionization Energy 70 eVIndustry standard for reproducible fragmentation and library matching.[9]
Source Temp. 230 °CMaintains the analyte in the gas phase and prevents contamination.
Scan Range m/z 50-350Covers the molecular ion and all significant fragments.
Data Interpretation: The Isotopic Signature

The most telling feature in the mass spectrum of DBFA is the isotopic pattern caused by its two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). For a molecule containing two bromine atoms, this results in a characteristic triplet of peaks (M, M+2, M+4) with an intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated species.

Ion ClusterDescriptionExpected m/z ValuesExpected Intensity Ratio
[M]•⁺ Molecular Ion (C₇H₃⁷⁹Br₂FO)•⁺280, 282, 284~ 1:2:1
[M-CHO]⁺ Loss of formyl group (C₆H₃⁷⁹Br₂F)⁺252, 254, 256~ 1:2:1
Predicted Fragmentation Pathway

Under EI conditions, the DBFA molecular ion will undergo a series of predictable fragmentation events.

G M [M]•⁺ m/z 280, 282, 284 M_H [M-H]⁺ m/z 279, 281, 283 M->M_H - •H M_CHO [M-CHO]⁺ m/z 252, 254, 256 M->M_CHO - •CHO M_Br [M-Br]⁺ m/z 201, 203 M->M_Br - •Br M_CHO_Br [M-CHO-Br]⁺ m/z 173, 175 M_CHO->M_CHO_Br - •Br

Caption: Predicted EI fragmentation pathway for DBFA.

  • Molecular Ion ([M]•⁺, m/z 280, 282, 284): The intact molecule with one electron removed. Its presence confirms the molecular weight.

  • Loss of a Hydrogen Radical ([M-H]⁺, m/z 279, 281, 283): A common fragmentation for aldehydes, involving the loss of the aldehydic proton.[9][10]

  • Loss of the Formyl Radical ([M-CHO]⁺, m/z 252, 254, 256): This is often a major fragmentation pathway for benzaldehydes, resulting in a stable substituted phenyl cation.[9][10] This is expected to be a significant peak.

  • Loss of a Bromine Radical ([M-Br]⁺, m/z 201, 203): Cleavage of a carbon-bromine bond results in an ion still containing one bromine atom, which will exhibit a 1:1 isotopic doublet.

Method II: Quantitative Analysis via LC-APCI-MS

This method is designed for the sensitive and selective measurement of DBFA concentration, especially in complex sample matrices like reaction mixtures.

Experimental Design & Causality

Liquid chromatography provides superior sample cleanup and separation for quantitative analysis compared to direct injection. APCI is selected as the interface due to its efficiency in ionizing moderately polar, thermally stable molecules like DBFA.[6][7] The process involves nebulizing the LC eluent into a heated chamber where a corona discharge creates reagent ions (e.g., H₃O⁺, N₂⁺) from the solvent vapor. These reagent ions then transfer a proton to the analyte molecules, forming stable [M+H]⁺ ions with high efficiency.[7] This "soft" ionization minimizes fragmentation, channeling the vast majority of the ion signal into the protonated molecule, which is ideal for quantification using Selected Ion Monitoring (SIM).

Detailed Experimental Protocol: LC-APCI-MS
  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL of DBFA in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by diluting the stock solution in a 50:50 methanol:water mixture.

    • Prepare samples by dissolving them in the same mixture to a concentration within the calibration range.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: HPLC or UHPLC system.

    • Mass Spectrometer: Triple Quadrupole (QqQ) or high-resolution MS (e.g., TOF, Orbitrap) with an APCI source.

ParameterRecommended SettingRationale
LC Column C18, 100 mm x 2.1 mm, 2.7 µm particle sizeStandard reversed-phase column for good retention and peak shape of moderately polar compounds.
Mobile Phase A Water + 0.1% Formic AcidProtic solvent with an acid modifier to promote protonation.
Mobile Phase B Methanol + 0.1% Formic AcidOrganic solvent for elution.
Gradient Start at 50% B, ramp to 95% B over 5 min, hold 2 min.Provides efficient elution and separation from polar impurities.
Flow Rate 0.4 mL/minCompatible with standard APCI sources.
Ionization Mode APCI, Positive IonTo generate protonated molecules [M+H]⁺.
Corona Current 3-5 µAOptimizes the formation of reagent ions without causing discharge instability.
Vaporizer Temp. 350-450 °CEnsures efficient desolvation and vaporization of the analyte.
Scan Mode Selected Ion Monitoring (SIM) or MRMFor maximum sensitivity and specificity in quantitative analysis.
Data Interpretation

In positive ion APCI, the primary ion observed will be the protonated molecule, [M+H]⁺ . For DBFA, this will appear as an isotopic cluster at m/z 281, 283, and 285 , again with the characteristic ~1:2:1 ratio. For quantitative analysis, the sum of the areas of these three isotopic peaks should be used to construct the calibration curve. Using a triple quadrupole instrument, a Multiple Reaction Monitoring (MRM) experiment can be developed for even greater specificity by monitoring the transition of the precursor ion (e.g., m/z 283) to a specific product ion.

Workflow and Data Synthesis

The two methods described are not mutually exclusive; they are complementary components of a comprehensive analytical strategy.

Integrated Analytical Workflow

G cluster_0 Structural Confirmation cluster_1 Quantitative Analysis Sample_GC Sample Prep (Dichloromethane) GCMS GC-EI-MS Analysis Sample_GC->GCMS Frag Fragmentation Pattern & Isotope Analysis GCMS->Frag ID Confident Identity Frag->ID Sample_LC Sample Prep & Cal Stds (Methanol/Water) ID->Sample_LC Informs Quant Method LCMS LC-APCI-MS Analysis Sample_LC->LCMS SIM SIM/[M+H]⁺ Quantification LCMS->SIM Conc Accurate Concentration SIM->Conc

Caption: Integrated workflow for DBFA analysis.

Summary of Key Mass Spectral Data
MethodPrimary Ion(s)Key Information GainedPrimary Application
GC-EI-MS [M]•⁺, [M-H]⁺, [M-CHO]⁺Structural Fingerprint, Isotopic ConfirmationIdentity Confirmation, Impurity Structure
LC-APCI-MS [M+H]⁺Molecular Weight Confirmation, AbundanceAccurate Quantification, Purity Assay

Conclusion

The mass spectrometric analysis of this compound requires a thoughtful, multi-faceted approach. By strategically employing GC-EI-MS, researchers can unambiguously confirm the compound's identity through its highly specific fragmentation and isotopic patterns. Complementing this with LC-APCI-MS provides a robust, sensitive, and specific method for accurate quantification. The protocols and rationale presented in this guide offer a validated starting point for scientists in research and drug development, ensuring data of the highest integrity and trustworthiness for this critical synthetic intermediate.

References

2,6-Dibromo-4-fluorobenzaldehyde safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,6-Dibromo-4-fluorobenzaldehyde

Introduction

This compound (CAS No: 938467-02-8) is a halogenated aromatic aldehyde that serves as a critical building block in synthetic organic chemistry.[1] Its unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science research. However, the same structural features that impart its synthetic utility also necessitate a thorough understanding of its potential hazards.

This guide is designed for researchers, scientists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) categories to provide a synthesized, in-depth analysis of the material's safety profile. By understanding the causality behind the safety recommendations, laboratory personnel can implement more effective and self-validating safety protocols, ensuring both personal protection and experimental integrity.

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. For this compound, it is crucial to note that different suppliers may report slightly different classifications based on the data available to them. This underscores the importance of consulting the specific SDS for the batch of material being used.

One supplier, Sigma-Aldrich, classifies the compound with a "Warning" signal word, highlighting its risks as a harmful and irritating substance.[2] In contrast, another supplier, Fluorochem, uses a "Danger" signal word, indicating a higher assessed toxicity for acute exposure.[3]

Table 1: GHS Hazard Classifications and Statements

Hazard ClassSigma-Aldrich Classification[2]Fluorochem Classification[3]Hazard Statement(s)
Acute Toxicity, OralCategory 4Category 3H302: Harmful if swallowed or H301: Toxic if swallowed
Acute Toxicity, DermalNot ClassifiedCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationNot ClassifiedCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2Implied by H311H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AImplied by P280H319: Causes serious eye irritation
Skin SensitizationCategory 1Not specifiedH317: May cause an allergic skin reaction
Specific Target Organ Toxicity (Single Exposure)Category 3Implied by H331H335: May cause respiratory irritation

The discrepancy, particularly in acute toxicity, is significant. A Category 3 classification ("Toxic") implies a more severe hazard than Category 4 ("Harmful"). Researchers should adopt a conservative approach, treating the compound with the precautions required for a "Toxic" substance, as outlined by the more stringent classification.

Caption: GHS Pictograms and associated hazards.

Section 2: Toxicological Profile

The toxicological data indicates that this compound poses several risks upon exposure.

  • Acute Toxicity : The primary concern is acute toxicity if swallowed, with potential toxicity from skin contact or inhalation.[2][3] Aldehydes can be reactive towards biological macromolecules, and the presence of heavy bromine atoms can enhance toxicity.

  • Irritation : The compound is a confirmed irritant to the skin, eyes, and respiratory system.[2] This is a common property of aromatic aldehydes, which can react with mucosal and dermal proteins. Direct contact with the solid or its dust can cause redness, pain, and inflammation. Inhalation of dust may lead to irritation of the nose, throat, and lungs.[2]

  • Sensitization : It is classified as a skin sensitizer, meaning that repeated exposure can lead to an allergic reaction.[2] This is a critical consideration for researchers who may handle the compound frequently, as sensitization can develop over time, leading to more severe reactions upon subsequent exposures.

  • Carcinogenicity and Mutagenicity : There is currently no data to suggest that this compound is a carcinogen or mutagen.[2] No components of the product are listed as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA.[2] However, the absence of data does not equate to the absence of risk, and it should be handled as a compound with an uncharacterized long-term toxicological profile.

Section 3: Emergency Procedures

A rapid and correct response to an exposure or spill is critical. The following protocols are based on established best practices.[4]

Protocol 3.1: First Aid Measures

Objective: To minimize injury following accidental exposure.

  • General Advice: Move the victim from the danger area. Show the safety data sheet to the attending physician.[2]

  • If Inhaled:

    • Immediately move the person to fresh air.[2]

    • If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[4]

    • Seek immediate medical attention.[4]

  • In Case of Skin Contact:

    • Immediately take off all contaminated clothing.[2]

    • Flush the affected skin with large amounts of soap and water for at least 15 minutes.[4]

    • If skin irritation or a rash occurs, consult a physician.[3]

  • In Case of Eye Contact:

    • Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[5]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[2]

    • Call an ophthalmologist for evaluation.[2]

  • If Swallowed:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.[6]

    • Have the victim drink water (two glasses at most).[2]

    • Immediately call a poison center or physician.[3]

Protocol 3.2: Fire-Fighting Measures

Objective: To safely extinguish a fire involving the compound.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards:

    • The material is combustible.[2] As a solid, it can form explosive dust clouds if dispersed in the air in the presence of an ignition source.[2]

    • Upon heating, vapors may form explosive mixtures with air.[2]

    • Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[7][8]

  • Protective Actions:

    • Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

    • Stay in the danger area only with appropriate protection.[2]

    • Use a water spray jet to suppress gases/vapors and cool containers.[2]

    • Prevent fire-extinguishing water from entering drains or surface water.[2]

Protocol 3.3: Accidental Release Measures

Objective: To safely contain and clean up a spill.

  • Initial Response:

    • Evacuate personnel from the immediate area.[2]

    • Ensure adequate ventilation.

    • Avoid all contact with the substance. Do not breathe dust.[2]

  • Containment:

    • Cover drains to prevent the material from entering the sewer system.[2]

  • Clean-up (Solid Spill):

    • Carefully take up the material dry without creating dust. Use a HEPA-filtered vacuum or wet sweeping methods.

    • Place the collected material into a suitable, labeled container for disposal.[2]

    • Clean the affected area thoroughly.

  • Personal Protection: Responders must wear appropriate PPE as described in Section 4, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[2]

Emergency_Response_Workflow cluster_assessment Initial Assessment cluster_exposure Exposure Response cluster_spill Spill Response start Incident Occurs (Spill or Exposure) assess_type Spill or Exposure? start->assess_type move_victim Remove from Source Provide Fresh Air assess_type->move_victim Exposure evacuate Evacuate Area assess_type->evacuate Spill first_aid Administer First Aid (Protocol 3.1) move_victim->first_aid medical Seek Medical Attention first_aid->medical ppe Don Appropriate PPE evacuate->ppe contain Contain & Clean Up (Protocol 3.3) ppe->contain dispose Dispose of Waste contain->dispose

Caption: High-level workflow for emergency response.

Section 4: Handling, Storage, and Exposure Control

Controlling exposure is the foundation of safe laboratory practice. This is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.

Hierarchy_of_Controls elimination Elimination (Not Feasible) substitution Substitution (Not Feasible) engineering Engineering Controls (Fume Hood) admin Administrative Controls (SOPs, Training) ppe PPE (Gloves, Goggles, Coat)

Caption: Hierarchy of controls for managing chemical exposure.

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to control dust and vapor exposure.[9] Ensure eyewash stations and safety showers are readily accessible.[10]

  • Handling Practices : Avoid generating dust.[2] Do not eat, drink, or smoke in the work area.[2] Wash hands and face thoroughly after handling.[2] Immediately change contaminated clothing.[2]

  • Storage Conditions : Store in a tightly closed container in a dry, well-ventilated place.[2] A recommended storage temperature is -70°C for long-term stability, though this may vary by supplier.[2]

  • Personal Protective Equipment (PPE) : The last line of defense.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles or a face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][10]Protects against dust particles and splashes, preventing serious eye irritation.[2]
Skin (Hands) Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[6]Prevents skin irritation and potential absorption.[2]
Skin (Body) Lab coat. Consider a chemically resistant apron for large quantities or splash risks.Protects skin and personal clothing from contamination.
Respiratory Not required under normal conditions with adequate engineering controls (fume hood).A NIOSH/MSHA approved respirator may be necessary for spill cleanup or if engineering controls fail.[8]

Section 5: Physical, Chemical, and Reactivity Data

Understanding the physical properties and chemical reactivity is essential for safe storage and handling, as well as for experimental design.

Table 3: Physicochemical Properties

PropertyValueSource
CAS Number 938467-02-8[1]
Molecular Formula C₇H₃Br₂FO[3]
Molecular Weight 281.91 g/mol [3]
Appearance Solid[3]
Melting Point 55 - 58 °C or 86.6 °C[2],[3]
Reactivity Forms explosive mixtures with air on intense heating.[2][2]

Note the significant discrepancy in the reported melting point between sources, which may be due to differences in purity or crystalline form. Researchers should verify this property for the specific material they are using.

  • Stability : The compound is stable under recommended storage conditions.[5]

  • Conditions to Avoid : Avoid intense heating, as it can form explosive mixtures with air.[2] Also, avoid the generation of dust.[2]

  • Incompatible Materials : Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[11]

Conclusion

This compound is a valuable research chemical with a significant hazard profile that demands respect and careful handling. Its primary risks include acute toxicity, irritation to the skin, eyes, and respiratory system, and the potential for skin sensitization. Discrepancies in safety data between suppliers highlight the need for a conservative approach, treating the compound with the highest level of precaution indicated.

By implementing the engineering controls, work practices, and emergency protocols outlined in this guide, researchers can mitigate the risks associated with this compound. A foundational principle of laboratory safety is to always consult the most current Safety Data Sheet provided by the supplier before commencing any work.

References

Reactivity profile of 2,6-Dibromo-4-fluorobenzaldehyde's aldehyde group

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2,6-Dibromo-4-fluorobenzaldehyde's Aldehyde Group

Abstract

This compound is a highly substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its unique structure, characterized by two bulky bromine atoms positioned ortho to the aldehyde functionality and an electron-withdrawing fluorine atom at the para position, establishes a fascinating and challenging reactivity profile. This guide provides a comprehensive analysis of the steric and electronic factors governing the chemical behavior of the aldehyde group. We will delve into key transformations including nucleophilic additions, olefinations, oxidation, and reduction, offering field-proven insights and detailed protocols to aid researchers in leveraging this versatile building block.

The Duality of Reactivity: Electronic Activation vs. Steric Occlusion

The reactivity of the aldehyde group in this compound is not straightforward. It is dictated by a compelling interplay between two opposing forces: electronic activation and steric hindrance.

  • Electronic Effects: The aromatic ring is decorated with three halogen substituents, all of which are strongly electronegative. Through their inductive effect (-I), the two bromine atoms and the fluorine atom pull electron density away from the benzene ring. This withdrawal of electrons is relayed to the aldehyde group, significantly increasing the partial positive charge (electrophilicity) on the carbonyl carbon. This electronic activation, in theory, makes the aldehyde highly susceptible to attack by nucleophiles.[1]

  • Steric Effects: The most defining structural feature is the presence of two large bromine atoms flanking the aldehyde group. These ortho substituents create a formidable physical barrier, or "steric shield," around the carbonyl carbon. This steric hindrance can severely impede the approach of incoming reagents, particularly those that are bulky, thereby dramatically reducing the reaction rate.[2]

The ultimate outcome of any given reaction is therefore a direct consequence of the battle between these two effects. The size and reactivity of the nucleophile or reagent become critical determinants of success.

G cluster_effects Governing Principles cluster_reactivity Aldehyde Carbon cluster_outcome Predicted Outcome Electronic_Effects Electronic Effects (Inductive Withdrawal) Carbonyl_Carbon C=O Carbon Electronic_Effects->Carbonyl_Carbon Steric_Effects Steric Effects (Ortho-Bromo Shielding) Steric_Effects->Carbonyl_Carbon Increased_Electrophilicity Increased Electrophilicity (Favors Reaction) Carbonyl_Carbon->Increased_Electrophilicity Hindered_Approach Hindered Nucleophilic Approach (Hinders Reaction) Carbonyl_Carbon->Hindered_Approach

Caption: Competing electronic and steric effects on the aldehyde.

Analysis of Key Chemical Transformations

This section explores the predicted and observed reactivity of this compound in fundamental organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry. However, for this substrate, it is the reaction class most profoundly impacted by steric hindrance.

The addition of organomagnesium halides (Grignard reagents) is a classic method for forming carbon-carbon bonds and generating secondary alcohols from aldehydes.[3][4]

  • Causality and Prediction: Grignard reagents are inherently bulky. The severe steric clash between the ortho-bromo substituents and the approaching Grignard reagent is expected to make this reaction exceptionally difficult. Standard conditions are likely to result in low or negligible yields of the desired secondary alcohol. Alternative pathways, such as reduction or enolization if possible, may compete.

  • Experimental Protocol (General, with Caveats):

    • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon).

    • Reagent Preparation: In the dropping funnel, prepare a solution of the Grignard reagent (e.g., Phenylmagnesium Bromide, 1.2 equivalents) in an anhydrous ether solvent like THF.

    • Substrate Solution: In the reaction flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Reaction: Cool the aldehyde solution to 0 °C using an ice bath. Add the Grignard reagent dropwise over 30 minutes.

    • Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC). Note: Expect slow conversion of the starting material.

    • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography.

G Aldehyde 2,6-Dibromo-4- fluorobenzaldehyde in THF Reaction Combine at 0°C, Warm to RT Aldehyde->Reaction Grignard R-MgX in THF (1.2 eq) Grignard->Reaction Quench Quench with sat. aq. NH4Cl Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify via Chromatography Extraction->Purification Product Secondary Alcohol (Predicted Low Yield) Purification->Product

Caption: General workflow for a Grignard reaction.

The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[5][6]

  • Causality and Prediction: The nucleophile in the Henry reaction is a nitronate anion, which is generated in situ. While still subject to steric repulsion, it is generally less bulky than a Grignard reagent. The strong electronic activation of the carbonyl carbon will aid this reaction. Therefore, the Henry reaction is predicted to be more feasible than the Grignard reaction, though it may still require extended reaction times or a more reactive catalyst system.

  • Experimental Protocol (General):

    • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a nitroalkane (e.g., nitromethane, 1.5 eq) in a suitable solvent like methanol or isopropanol.

    • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

    • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Workup: Neutralize the reaction mixture with a mild acid (e.g., dilute HCl).

    • Extraction and Purification: Extract the product with an organic solvent, dry the organic phase, and purify the resulting β-nitro alcohol by column chromatography.[7]

G Reactants Aldehyde + Nitroalkane Base (cat.) Nitronate_Formation Deprotonation of Nitroalkane Reactants:base->Nitronate_Formation Nucleophilic_Attack Nitronate attacks Aldehyde C=O Reactants:aldehyde->Nucleophilic_Attack Nitronate_Formation->Nucleophilic_Attack Protonation Protonation of Alkoxide Intermediate Nucleophilic_Attack->Protonation Product β-Nitro Alcohol Protonation->Product

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide.[8][9]

  • Causality and Prediction: The success of the Wittig reaction hinges on the formation of an oxaphosphetane intermediate via the cycloaddition of the ylide and the aldehyde.[10][11] This step is highly sensitive to steric hindrance. The bulky triphenylphosphine group on the ylide will experience significant repulsion from the ortho-bromo substituents. Consequently, the reaction is expected to be slow, likely requiring elevated temperatures and potentially favoring more reactive, non-stabilized ylides.

  • Experimental Protocol (General, for Non-Stabilized Ylide):

    • Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 eq) in anhydrous THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) dropwise until the characteristic color of the ylide appears. Stir for 30-60 minutes.

    • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required to drive the reaction to completion. Monitor by TLC.

    • Workup: Quench the reaction with water or saturated aqueous NH₄Cl.

    • Purification: Extract with an organic solvent (e.g., diethyl ether or hexanes). The major byproduct, triphenylphosphine oxide, can often be removed by filtration or column chromatography.

Oxidation

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation.

  • Causality and Prediction: Unlike nucleophilic additions that target the carbonyl carbon, many oxidation mechanisms involve the aldehydic C-H bond. This position is significantly less sterically hindered than the carbon atom of the carbonyl group. Therefore, oxidation to the corresponding 2,6-Dibromo-4-fluorobenzoic acid is expected to be a high-yielding and reliable transformation using standard oxidizing agents. The direct use of bromine as an oxidant should be avoided as it can lead to unwanted side reactions.[12]

  • Experimental Protocol (Potassium Permanganate Oxidation):

    • Setup: Dissolve this compound (1.0 eq) in a mixture of acetone and water.

    • Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate (KMnO₄, approx. 2.0 eq) in water portion-wise, maintaining the temperature below 30 °C with a water bath. A brown precipitate of manganese dioxide (MnO₂) will form.

    • Reaction: Stir at room temperature until the purple color of the permanganate has disappeared.

    • Workup: Add sodium bisulfite to destroy any excess KMnO₄ and dissolve the MnO₂ precipitate.

    • Isolation: Acidify the clear solution with concentrated HCl to precipitate the carboxylic acid product.

    • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.

Reduction

The reduction of the aldehyde to a primary alcohol is another key reaction.

  • Causality and Prediction: This reaction involves the delivery of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Common hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are very small nucleophiles. This small size allows them to bypass the steric shield of the ortho-bromo groups much more effectively than larger carbon-based nucleophiles.[1] Combined with the electronically activated nature of the carbonyl, the reduction is predicted to be a facile and high-yielding reaction.

  • Experimental Protocol (Sodium Borohydride Reduction):

    • Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, controlling any effervescence.

    • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Monitor by TLC.

    • Workup: Quench the reaction by slowly adding dilute HCl until the solution is acidic.

    • Extraction and Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the remaining aqueous solution with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate to yield the (2,6-Dibromo-4-fluorophenyl)methanol product.

Summary of Reactivity Profile

The following table summarizes the anticipated reactivity of the aldehyde group based on the interplay of steric and electronic factors.

Reaction TypeReagent/NucleophileKey Influencing FactorPredicted Reactivity / Yield
Reduction Hydride Reagents (e.g., NaBH₄)Electronic Activation / Small NucleophileHigh
Oxidation Standard Oxidants (e.g., KMnO₄)Sterically Accessible C-H BondHigh
Henry Reaction Nitronate AnionSteric Hindrance vs. Electronic ActivationModerate to Low
Wittig Reaction Phosphorus YlideSevere Steric HindranceLow / Requires Forcing Conditions
Grignard Reaction Organomagnesium HalideSevere Steric Hindrance / Bulky NucleophileVery Low / Difficult

Conclusion

The reactivity of the aldehyde group in this compound is a classic case study in physical organic chemistry, where steric factors ultimately dominate electronic activation. While the carbonyl carbon is highly electrophilic, its accessibility is severely restricted by the two large ortho-bromo substituents.

For the synthetic chemist, this means that reactions involving small, highly reactive reagents, such as hydride reduction and oxidation, are the most reliable and efficient transformations. Conversely, reactions that depend on the approach of larger carbon-based nucleophiles, like Grignard and Wittig reagents, are exceptionally challenging and will likely afford poor yields under standard conditions. A thorough understanding of this reactivity paradigm is essential for the successful design of synthetic routes that incorporate this sterically encumbered yet valuable chemical intermediate.

References

An In-depth Technical Guide to 2,6-Dibromo-4-fluorobenzaldehyde: A Versatile Halogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, halogenated aromatic aldehydes serve as indispensable building blocks for the synthesis of complex molecular architectures.[1] The strategic incorporation of halogen atoms, particularly fluorine and bromine, can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity.[2] 2,6-Dibromo-4-fluorobenzaldehyde, a polysubstituted benzaldehyde, represents a key synthetic intermediate with significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and its potential applications in drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a distinct aromatic aldehyde characterized by a fluorine atom at the para-position and two bromine atoms flanking the formyl group. This substitution pattern imparts unique reactivity to both the aromatic ring and the aldehyde functionality.

Identifier Value Source
IUPAC Name This compoundN/A
CAS Number 938467-02-8[1][3][4]
Molecular Formula C₇H₃Br₂FO[5]
Molecular Weight 281.91 g/mol [6]
Physical Form Solid, likely yellow in appearance[5]
Melting Point 56-57 °C (conflicting data suggests a predicted range of 86.6-87.4 °C)[5]
Boiling Point 277.8 ± 35.0 °C (Predicted)N/A
Solubility Good solubility in organic solvents[5]

Synthesis of this compound: A Proposed Synthetic Protocol

Proposed Two-Step Synthesis:

Step 1: Diazotization of 2,6-Dibromo-4-fluoroaniline

The initial step involves the conversion of the commercially available 2,6-dibromo-4-fluoroaniline to its corresponding diazonium salt. This is a classic transformation typically carried out in the presence of a mineral acid and sodium nitrite at low temperatures to ensure the stability of the diazonium salt.

Step 2: Formylation of the Diazonium Salt

The subsequent introduction of the aldehyde functionality can be achieved through various methods. One common approach is the Gattermann reaction or a modification thereof, where the diazonium salt is reacted with a formylating agent in the presence of a copper catalyst.

Synthesis_of_2_6_Dibromo_4_fluorobenzaldehyde Aniline 2,6-Dibromo-4-fluoroaniline Diazonium_Salt 2,6-Dibromo-4-fluorobenzenediazonium Salt Aniline->Diazonium_Salt 1. Diazotization NaNO2 NaNO₂ NaNO2->Diazonium_Salt HX HX (e.g., H₂SO₄) HX->Diazonium_Salt Formylating_Agent Formylating Agent (e.g., Formaldehyde oxime) Product This compound Formylating_Agent->Product Cu_Catalyst Cu Catalyst Cu_Catalyst->Product Diazonium_Salt->Product 2. Formylation

Proposed Synthesis Workflow

Detailed Proposed Experimental Protocol:

Materials and Reagents:

  • 2,6-Dibromo-4-fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Formaldehyde Oxime (CH₂=NOH)

  • Copper(I) Sulfate (CuSO₄)

  • Sodium Sulfite (Na₂SO₃)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,6-dibromo-4-fluoroaniline in a mixture of concentrated sulfuric acid and water, maintaining the temperature below 10 °C with an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Formylation:

    • In a separate, larger flask, prepare a solution of formaldehyde oxime and copper(I) sulfate in water.

    • Cool this solution to 0-5 °C and slowly add the previously prepared diazonium salt solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, extract the mixture with diethyl ether.

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):
  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.

  • Aromatic Protons: The two equivalent aromatic protons will appear as a doublet due to coupling with the fluorine atom. The chemical shift is anticipated to be in the range of δ 7.0-8.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
  • Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 185-195 ppm.

  • Aromatic Carbons:

    • The carbon bearing the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to appear around δ 160-170 ppm.

    • The carbons bearing the bromine atoms (C-Br) will be found in the range of δ 110-125 ppm.

    • The remaining aromatic carbons will appear in the typical aromatic region of δ 120-140 ppm, with their chemical shifts influenced by the surrounding substituents.

IR (Infrared) Spectroscopy:
  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

  • Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

  • Aldehyde C-H Stretch: Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹ due to Fermi resonance.

  • C-F Stretch: A strong absorption band in the fingerprint region, typically between 1100-1300 cm⁻¹.

  • C-Br Stretch: Absorptions in the lower frequency region of the fingerprint, typically between 500-650 cm⁻¹.

Mass Spectrometry (MS):
  • Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peaks will appear at m/z values corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br), with a prominent [M]⁺, [M+2]⁺, and [M+4]⁺ pattern in an approximate 1:2:1 ratio.

  • Fragmentation: Common fragmentation pathways would include the loss of a hydrogen radical ([M-H]⁺), the loss of the formyl group ([M-CHO]⁺), and the loss of bromine atoms.

Reactivity and Applications in Drug Discovery

This compound is a versatile synthetic intermediate due to the presence of three key reactive sites: the aldehyde group and the two ortho-bromine atoms, all influenced by the para-fluorine atom.

Reactivity_of_2_6_Dibromo_4_fluorobenzaldehyde Core This compound Aldehyde Aldehyde Group (-CHO) Core->Aldehyde Site for functionalization Bromine Ortho-Bromine Atoms (-Br) Core->Bromine Handles for C-C & C-N bond formation Fluorine Para-Fluorine Atom (-F) Core->Fluorine Influences biological properties Aldehyde_Reactions Condensation Reactions (e.g., Wittig, Knoevenagel) Reductive Amination Nucleophilic Addition Aldehyde->Aldehyde_Reactions Undergoes Bromine_Reactions Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Lithiation-Substitution Bromine->Bromine_Reactions Participates in Fluorine_Properties Modulates Physicochemical Properties (Lipophilicity, pKa, Metabolic Stability) Fluorine->Fluorine_Properties Contributes to

Key Reactive Sites and Their Potential Applications

  • The Aldehyde Group: The formyl group is a versatile handle for a wide array of chemical transformations. It readily undergoes condensation reactions such as the Wittig reaction to form alkenes, the Knoevenagel condensation with active methylene compounds, and the formation of Schiff bases with primary amines. Furthermore, it can be converted to an amine via reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of compound libraries.

  • The Ortho-Bromine Atoms: The two bromine atoms are strategically positioned for participation in various transition-metal-catalyzed cross-coupling reactions. These include:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of new aryl or alkyl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to construct C-C triple bonds, a common motif in bioactive molecules.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing access to a diverse range of substituted anilines. The steric hindrance from the adjacent aldehyde group may influence the reactivity of these positions, potentially allowing for selective mono- or di-substitution under carefully controlled conditions.

  • The Para-Fluorine Atom: The fluorine atom at the 4-position significantly influences the electronic properties of the benzene ring. Its strong electron-withdrawing nature can enhance the reactivity of the ring towards nucleophilic aromatic substitution under certain conditions. More importantly, in the context of drug design, the incorporation of fluorine can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.[2]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[6]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[6]

It should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and medicinal chemistry. Its trifunctional nature, combining a reactive aldehyde with two ortho-bromine atoms and a para-fluorine, provides a powerful platform for the construction of complex and diverse molecular scaffolds. While detailed experimental data for this specific isomer is limited in the current literature, its predicted properties and reactivity patterns, based on well-understood chemical principles, highlight its significant potential for the synthesis of novel bioactive compounds. As new synthetic methodologies emerge, the utility of such polysubstituted intermediates is expected to grow, further enabling the exploration of new chemical space in the quest for next-generation therapeutics.

References

An In-Depth Technical Guide to the Storage and Handling of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the safe and effective storage and handling of 2,6-Dibromo-4-fluorobenzaldehyde (CAS No. 938467-02-8). As a key building block in modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, a thorough understanding of its properties and associated hazards is paramount.[1][2] This document outlines the chemical and physical properties, toxicological profile, stringent storage requirements, and detailed handling protocols designed for researchers, scientists, and drug development professionals. The causality behind each recommendation is explained to ensure not only procedural compliance but also a deep-rooted culture of safety and scientific integrity.

Chemical & Physical Profile

This compound is a halogenated aromatic aldehyde, a class of compounds recognized for their utility in introducing specific structural motifs that can enhance biological activity.[2] Its physical and chemical characteristics necessitate the specific handling and storage procedures detailed in this guide.

PropertyValueSource(s)
CAS Number 938467-02-8[3]
Molecular Formula C₇H₃Br₂FO[3][4]
Molecular Weight 281.91 g/mol [3][4]
Appearance Solid, may be off-white to yellow[1][3]
Melting Point Approx. 56-57 °C[1]
Purity Typically ≥95%[3]
InChI Key ULSMYJACTJXCRB-UHFFFAOYSA-N[3]

Hazard Identification and Toxicological Profile

The primary driver for all handling and storage protocols is the significant toxicity of this compound. It is classified as acutely toxic via oral, dermal, and inhalation routes.[3] Adherence to safety protocols is not merely recommended; it is mandatory to prevent acute health effects.

GHS Hazard Information
Pictogram
Signal Word Danger
Hazard Statements H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P405, P501

Expert Analysis of Toxicological Risk: The GHS classification (GHS06) indicates a substance that can cause death or significant toxicity upon exposure.[3] The aldehyde functional group can be reactive, and the presence of two bromine atoms and a fluorine atom on the aromatic ring enhances the molecule's reactivity and potential for biological interaction. The primary risk is the inhalation of fine dust particles during weighing and transfer, or accidental skin contact. Therefore, all procedural controls are designed to eliminate these exposure routes.

Core Principles of Safe Storage

The chemical stability of this compound is contingent upon a controlled environment. Improper storage can lead to degradation, compromising experimental integrity and potentially creating unknown hazards.

  • Temperature Control: The compound must be stored in a refrigerator at 2-8°C (4°C is common) .[3][4]

    • Causality: Low temperatures minimize the rate of potential decomposition reactions and reduce the vapor pressure of the solid, limiting the concentration of airborne particulates in the immediate vicinity upon opening the container.

  • Atmospheric Control: Storage under an inert atmosphere (e.g., Nitrogen or Argon) is a critical requirement.[3][4][5]

    • Causality: Aldehyde functional groups are susceptible to oxidation, which would convert the material to the corresponding carboxylic acid, an impurity that could significantly impact subsequent reactions. Related halogenated aldehydes are often classified as air-sensitive.[5][6][7] An inert atmosphere displaces oxygen and moisture, preserving the compound's purity and structural integrity.

  • Incompatible Materials: Segregate from strong oxidizing agents and strong bases.[5][6][7]

    • Causality:

      • Strong Oxidizing Agents: Can react exothermically and violently with the aldehyde group.

      • Strong Bases: Can catalyze self-condensation reactions (e.g., aldol or Cannizzaro-type reactions), leading to product degradation and the formation of complex mixtures.

  • Physical Storage: The container should be tightly sealed and stored in a designated, clearly labeled area within a cool, dry, and well-ventilated space.[5][6]

Standard Operating Procedure for Handling

This section provides a self-validating, step-by-step protocol for handling this compound. The workflow is designed to ensure user safety from start to finish.

Engineering Controls & Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of the solid compound must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.

  • Personal Protective Equipment (PPE): A baseline of required PPE is summarized below.

PPE ItemSpecificationRationale
Gloves Nitrile rubber gloves (check manufacturer's breakthrough time)Prevents dermal absorption, as the compound is toxic upon skin contact.[5]
Eye Protection Chemical safety gogglesProtects eyes from irritation and accidental splashes.[1][5]
Body Protection Flame-retardant, anti-static lab coatProtects skin and clothing from contamination.[8]
Step-by-Step Handling Protocol
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary glassware, spatulas, and a tared, sealable weighing vessel within the hood.

  • Don PPE: Put on all required PPE as specified in the table above.

  • Container Retrieval: Retrieve the container from its 2-8°C, inert-atmosphere storage location. Allow it to equilibrate to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture onto the compound.

  • Inert Atmosphere Weighing (Recommended): If possible, perform weighing and transfer operations within a glovebox under an inert atmosphere. If a glovebox is not available, proceed with the following steps in a fume hood.

  • Dispensing in Fume Hood: Place the primary container and the tared weighing vessel in the fume hood. Briefly open the container, quickly remove the desired amount of solid using a clean spatula, and transfer it to the weighing vessel. Avoid creating dust.

  • Seal Containers: Immediately and securely seal both the primary source container and the weighing vessel. Before returning the primary container to storage, consider back-filling it with nitrogen or argon to maintain an inert headspace.

  • Cleanup: Decontaminate the spatula and the work surface within the fume hood. All contaminated disposable materials (e.g., weighing paper, wipes) must be treated as hazardous waste.

  • Doff PPE & Hygiene: Remove PPE in the correct order (gloves first) and dispose of them properly. Immediately wash hands and forearms thoroughly with soap and water.[8][9]

Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Material Handling (in Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Operation B Don Required PPE A->B C Retrieve Container & Equilibrate B->C D Weigh & Dispense Solid C->D E Securely Seal All Containers D->E F Clean & Decontaminate Workspace E->F G Dispose of Hazardous Waste F->G H Doff PPE & Wash Hands G->H

Caption: Safe handling workflow for this compound.

Emergency Procedures and Waste Management

  • Spill Response:

    • Evacuate non-essential personnel and ensure the area is well-ventilated (within a fume hood if possible).

    • Wearing full PPE, gently cover the spill with a dry, inert absorbent material like vermiculite or sand. Do not use combustible materials.

    • Carefully sweep or scoop the material into a labeled, sealable container for hazardous waste. Avoid creating dust.[6]

    • Decontaminate the spill area with an appropriate solvent and wash thoroughly.

  • First Aid Measures:

    • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][10]

    • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[5][6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Waste Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[6] Disposal must be conducted through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Thermal decomposition may produce toxic carbon monoxide, carbon dioxide, hydrogen halides (HBr), and hydrogen fluoride (HF).[5][7]

Conclusion

This compound is a potent and valuable synthetic intermediate whose utility is matched by its toxicity. The protocols outlined in this guide are built on the foundational principles of risk mitigation through engineering controls, diligent use of personal protective equipment, and a comprehensive understanding of the compound's chemical nature. Strict adherence to these storage and handling recommendations is essential for ensuring the safety of laboratory personnel and the integrity of scientific research.

References

Methodological & Application

Introduction: The Strategic Value of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 2,6-Dibromo-4-fluorobenzaldehyde: Protocols, Mechanisms, and Applications

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of starting materials is paramount. This compound (CAS No. 938467-02-8) has emerged as a highly valuable and versatile building block.[1] Its structure is uniquely primed for complex molecule synthesis, featuring two reactive carbon-bromine bonds amenable to cross-coupling, a fluorine atom to modulate electronic properties and metabolic stability, and a versatile aldehyde handle for a myriad of subsequent transformations.[2][3]

This guide provides a comprehensive overview of the application of this compound in the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology that has revolutionized the formation of carbon-carbon bonds.[4] We will delve into the mechanistic nuances specific to this substrate, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible reaction, empowering researchers to leverage this powerful synthetic tool.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronate ester.[4][5] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond (in this case, C-Br) of the this compound. This step forms a new, high-valent Palladium(II) intermediate.[4] For substrates with multiple halides, this step can be selective, often favoring the more sterically accessible or electronically activated position.

  • Transmetalation : The organoboron species, activated by a base, transfers its organic group (R²) to the Palladium(II) complex, displacing the halide. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[6]

  • Reductive Elimination : This is the final, bond-forming step. The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd_complex [Ar-Pd(II)L_n-Br] pd_complex->pd0 transmetal Transmetalation di_pd_complex [Ar-Pd(II)L_n-R'] di_pd_complex->pd_complex red_elim Reductive Elimination product Ar-R' product->pd0 Catalyst Regeneration halide_in Ar-Br (this compound) halide_in->ox_add boronic_in R'-B(OH)₂ + Base boronic_in->transmetal

General Catalytic Cycle of the Suzuki-Miyaura Reaction.
Substrate-Specific Considerations

When applying the Suzuki coupling to this compound, several factors must be considered:

  • Selectivity : With two C-Br bonds, the reaction can yield either mono- or di-arylated products. To favor mono-substitution, the boronic acid is typically used as the limiting reagent (1.0-1.2 equivalents).

  • Steric Hindrance : The two ortho-bromo substituents create significant steric bulk around the reaction centers. This can impede the oxidative addition step. Therefore, the choice of a suitable catalyst system, particularly the ligand, is critical to overcome this hindrance.[8][9] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective in these cases as they promote both oxidative addition and reductive elimination.[10][11]

Detailed Protocol: Mono-Arylation of this compound

This protocol provides a reliable starting point for the mono-arylation of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Reagents and Materials
ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
This compound938467-02-8282.891.01.0
Arylboronic AcidVariesVaries1.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02 (4 mol% Pd)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.080.08
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
1,4-Dioxane (Anhydrous, degassed)123-91-188.11-~5 mL
Water (Degassed)7732-18-518.02-~1 mL
Step-by-Step Methodology
  • Reaction Setup :

    • Place a magnetic stir bar into a flame-dried Schlenk flask or reaction vial.

    • Add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.08 eq) to the flask.

    • Seal the flask with a rubber septum, and attach it to a Schlenk line.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition :

    • Under a positive pressure of inert gas, add the degassed 1,4-dioxane (~5 mL) and degassed water (~1 mL) via syringe. The solvent should be thoroughly sparged with inert gas for at least 30 minutes prior to use.[9]

  • Reaction Execution :

    • Place the sealed flask into a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation :

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).[8]

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification :

    • Filter the dried organic solution and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-arylated product.

A typical experimental workflow for Suzuki-Miyaura coupling.

Applications in Drug Discovery and Materials Science

The products derived from the Suzuki coupling of this compound are valuable intermediates for further synthetic elaboration.

  • Sequential Cross-Coupling : The mono-arylated product, a 2-aryl-6-bromo-4-fluorobenzaldehyde, is an ideal substrate for a second, different cross-coupling reaction. This allows for the controlled, stepwise synthesis of complex, non-symmetrical 2,6-diarylbenzaldehyde derivatives, which are challenging to produce otherwise.

  • Derivatization of the Aldehyde : The aldehyde functional group is a gateway to numerous other functionalities.[3] It can undergo reductive amination to form amines, Wittig reactions to form alkenes, or condensation reactions to build heterocyclic rings.[2]

  • Core Scaffolds : The resulting fluorinated biaryl and terphenyl-like structures are privileged motifs in medicinal chemistry. The fluorine atom can enhance metabolic stability and receptor binding affinity, while the biaryl core provides a rigid scaffold for orienting functional groups to interact with biological targets.[2][12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (decomposed Pd source).2. Insufficiently degassed solvents (oxygen poisoning the catalyst).3. Inappropriate base or solvent system for the specific boronic acid.1. Use fresh palladium precursor and ligand.2. Ensure all solvents and the reaction vessel are rigorously deoxygenated.[9]3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, THF).
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Rigorously degas all reagents and maintain a strict inert atmosphere throughout the reaction.[9]
Protodeboronation 1. Unstable boronic acid.2. Reaction temperature is too high or reaction time is too long.3. Base is too strong.1. Use fresh, high-purity boronic acid or a corresponding boronate ester.2. Monitor the reaction closely and stop it upon completion. Consider lowering the temperature.3. Try a milder base such as KF or Na₂CO₃.[6][13]
Formation of Di-substituted Product Stoichiometry of the boronic acid is too high.Carefully control the stoichiometry. Use 1.0-1.2 equivalents of the boronic acid to favor mono-substitution.

References

Application Notes & Protocols: Strategic Execution of the Wittig Reaction for the Synthesis of Alkenes from 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric and Electronic Challenges

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and regioselective method for the construction of carbon-carbon double bonds from carbonyl compounds.[1] Discovered by Georg Wittig, this Nobel Prize-winning transformation involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to generate an alkene and triphenylphosphine oxide (TPPO).[2][3] The reaction's significance lies in its ability to install a double bond at a precise location, a feature that is invaluable in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

This guide focuses on the application of the Wittig reaction to a particularly challenging substrate: 2,6-Dibromo-4-fluorobenzaldehyde. The two bulky bromine atoms ortho to the aldehyde group introduce significant steric hindrance, which can impede the approach of the nucleophilic ylide.[4] Furthermore, the electronic effects of the halogen substituents influence the reactivity of the carbonyl group. This document provides a detailed exploration of the reaction mechanism, strategies to overcome these challenges, and step-by-step protocols for both classic Wittig olefination and the highly advantageous Horner-Wadsworth-Emmons (HWE) modification.

The Wittig Reaction: Mechanism and Stereochemical Control

The stereochemical outcome of the Wittig reaction is a critical consideration and is dictated by the nature of the phosphorus ylide employed.[5] Ylides are generally classified as "stabilized" or "non-stabilized," a distinction that governs the reaction pathway and the geometry of the resulting alkene.

  • Non-Stabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive. The reaction is kinetically controlled and proceeds rapidly through a [2+2] cycloaddition to form an oxaphosphetane intermediate.[5][6] This pathway generally leads to the formation of the less thermodynamically stable (Z)-alkene with moderate to high selectivity.[5][7] Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for their generation in situ.[8][9]

  • Stabilized Ylides: When the ylide is substituted with an electron-withdrawing group (e.g., ester, ketone), the negative charge is delocalized through resonance, making the ylide less reactive but more stable.[10][11] The reaction with aldehydes becomes reversible, allowing for equilibration to the more stable anti-oxaphosphetane intermediate.[7] Subsequent elimination of TPPO from this intermediate leads predominantly to the thermodynamically favored (E)-alkene.[5][10] These stable ylides can often be isolated and handled more easily than their non-stabilized counterparts.[8]

Due to the challenges associated with the classic Wittig reaction, particularly the difficult removal of the triphenylphosphine oxide byproduct, the Horner-Wadsworth-Emmons (HWE) reaction often serves as a superior alternative.[12] The HWE reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than a corresponding Wittig ylide.[13][14] Its primary advantages are the excellent (E)-selectivity and the formation of a water-soluble phosphate ester byproduct, which simplifies purification immensely.[12][15]

Wittig_Mechanism Figure 1: Generalized Wittig Reaction Mechanism cluster_ylide Ylide Formation cluster_reaction Olefin Formation P_Salt R¹-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Base Strong Base (e.g., n-BuLi) P_Salt->Base -HX Ylide R¹-CH=PPh₃ (Phosphonium Ylide) Base->Ylide Aldehyde This compound Ylide->Aldehyde Nucleophilic Attack [2+2] Cycloaddition node_invisible Aldehyde->node_invisible Oxaphosphetane Oxaphosphetane Intermediate Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO node_invisible->Oxaphosphetane

Caption: Figure 1: Generalized Wittig Reaction Mechanism.

Experimental Protocols

Protocol 1: Methyleneation using a Non-Stabilized Ylide

This protocol describes the synthesis of 1,3-dibromo-5-fluoro-2-vinylbenzene using methyltriphenylphosphonium bromide. This classic approach is expected to be effective for introducing a simple methylene group.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMmolEq.
Methyltriphenylphosphonium bromideC₁₉H₁₈BrP357.23429 mg1.21.2
Sodium Hydride (60% dispersion in oil)NaH24.0048 mg1.21.2
This compoundC₇H₃Br₂FO281.91282 mg1.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O-20 mL--
Saturated aq. NH₄Cl--~10 mL--
Diethyl Ether(C₂H₅)₂O-As needed--
Anhydrous MgSO₄--As needed--

Safety Precautions:

  • Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere and quench carefully.

  • n-Butyllithium (an alternative base) is pyrophoric.

  • THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step-by-Step Procedure:

  • Apparatus Setup: Flame-dry a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a stream of dry nitrogen.

  • Ylide Generation: a. To the flask, add methyltriphenylphosphonium bromide (429 mg, 1.2 mmol). b. Add anhydrous THF (10 mL) via syringe. c. Carefully add sodium hydride (60% dispersion, 48 mg, 1.2 mmol) in one portion. Caution: Hydrogen gas evolution. d. Stir the resulting white suspension at room temperature for 1 hour to ensure complete formation of the orange/yellow ylide.

  • Wittig Reaction: a. Dissolve this compound (282 mg, 1.0 mmol) in anhydrous THF (10 mL) in a separate dry vial. b. Using a syringe, add the aldehyde solution dropwise to the ylide suspension at room temperature over 10-15 minutes. c. Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., 9:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting aldehyde.

  • Workup and Extraction: a. Cool the reaction mixture in an ice bath and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution (~10 mL). b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). c. Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. d. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: a. The crude product is a mixture of the desired alkene and triphenylphosphine oxide (TPPO). b. Purify by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexanes or petroleum ether) to separate the non-polar alkene product from the more polar TPPO.[16]

Protocol 2: (E)-Selective Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is superior for generating (E)-alkenes, such as an acrylate derivative, and offers a significantly easier purification process.[17]

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMmolEq.
Triethyl phosphonoacetateC₈H₁₇O₅P224.18269 mg (0.24 mL)1.21.2
Sodium Hydride (60% dispersion in oil)NaH24.0048 mg1.21.2
This compoundC₇H₃Br₂FO281.91282 mg1.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O-20 mL--
Saturated aq. NH₄Cl--~10 mL--
Ethyl AcetateC₄H₈O₂-As needed--
Anhydrous MgSO₄--As needed--

Step-by-Step Procedure:

  • Apparatus Setup: Use the same flame-dried, inert-atmosphere setup as described in Protocol 1.

  • Phosphonate Anion Generation: a. To the flask, add sodium hydride (60% dispersion, 48 mg, 1.2 mmol). b. Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath. c. Add triethyl phosphonoacetate (0.24 mL, 1.2 mmol) dropwise via syringe. Caution: Hydrogen gas evolution. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • HWE Reaction: a. Dissolve this compound (282 mg, 1.0 mmol) in anhydrous THF (10 mL). b. Add the aldehyde solution dropwise to the phosphonate anion solution at room temperature. c. Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Workup and Extraction: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). c. The water-soluble phosphate byproduct will remain in the aqueous layer.[12][13] d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. The crude product should be significantly cleaner than that from the classic Wittig reaction. b. If necessary, purify by flash column chromatography on silica gel (e.g., gradient elution with Hexanes:Ethyl Acetate).

Workflow Figure 2: Experimental Workflow Setup 1. Apparatus Setup (Flame-dried, N₂ atm) Ylide_Gen 2. Ylide / Anion Generation Setup->Ylide_Gen Reaction 3. Reaction with Aldehyde Ylide_Gen->Reaction Quench 4. Quenching (aq. NH₄Cl) Reaction->Quench Extract 5. Extraction Quench->Extract Purify 6. Purification (Column Chromatography) Extract->Purify Analyze 7. Characterization (NMR, MS, IR) Purify->Analyze

Caption: Figure 2: Experimental Workflow.

Product Characterization

The identity and purity of the synthesized alkene must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the presence of vinyl protons and the disappearance of the aldehyde proton signal (~10 ppm). The coupling constants (J-values) of the vinyl protons can help determine the alkene geometry (E vs. Z).

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. The isotopic pattern of the two bromine atoms will be a distinctive feature.

  • Infrared (IR) Spectroscopy: To verify the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a C=C stretch (~1650 cm⁻¹).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction 1. Incomplete ylide/anion formation (inactive base, wet solvent/glassware). 2. Steric hindrance from ortho-bromo groups slowing the reaction. 3. Decomposed or impure aldehyde starting material.1. Ensure all reagents are anhydrous and glassware is properly dried. Use a fresh bottle of strong base. 2. Increase reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C). Consider using the more nucleophilic HWE reagent.[12][13] 3. Check the purity of the aldehyde by NMR before starting. Purify if necessary.
Difficult Purification Triphenylphosphine oxide (TPPO) co-elutes with the desired product.1. For non-polar products, triturate the crude mixture with a non-polar solvent like hexanes or diethyl ether to precipitate out the TPPO. 2. Convert residual phosphines/TPPO to more polar derivatives to facilitate separation.[16] 3. Use the HWE protocol to avoid TPPO formation altogether.[12]
Poor Stereoselectivity Semi-stabilized ylides or presence of lithium salts can lead to E/Z mixtures.[5]For high (E)-selectivity, the HWE reaction is the method of choice.[17] For higher (Z)-selectivity with non-stabilized ylides, use sodium- or potassium-based bases (e.g., NaH, KHMDS) instead of lithium bases (n-BuLi) and ensure the reaction is run under salt-free conditions where possible.[2][6]

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic utilization of 2,6-dibromo-4-fluorobenzaldehyde as a versatile scaffold for the synthesis of diverse, biologically active heterocyclic compounds. The unique substitution pattern of this aromatic aldehyde, featuring two reactive bromine atoms flanking the aldehyde and a fluorine atom, provides a powerful platform for medicinal chemists to construct complex molecular architectures. This document provides an in-depth exploration of key synthetic transformations, including multicomponent reactions, palladium-catalyzed cross-couplings, and cyclization strategies. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to empower researchers in drug discovery and development.

Introduction: The Strategic Advantage of this compound in Medicinal Chemistry

The design and synthesis of novel heterocyclic compounds remain at the forefront of pharmaceutical research due to their prevalence in a vast array of approved drugs and natural products.[1][2] The strategic incorporation of halogen atoms into molecular scaffolds offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates.[3][4] this compound is a particularly valuable building block due to its trifunctional nature. The aldehyde group serves as a handle for a multitude of condensation and multicomponent reactions. The two bromine atoms, positioned ortho to the aldehyde, can be selectively functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of fused ring systems. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final compounds.[3][4]

This guide will explore the application of this versatile reagent in the synthesis of several classes of bioactive heterocycles, with a focus on practical, reproducible protocols for laboratory implementation.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency in Heterocycle Synthesis

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to afford a complex product, are highly valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules.[5][6][7][8][9] this compound is an excellent substrate for various MCRs, most notably the Ugi four-component reaction (Ugi-4CR).

The Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR is a cornerstone of MCR chemistry, enabling the synthesis of α-acylamino carboxamides, which are valuable peptide-like scaffolds.[10][11][12][13] The reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The resulting Ugi products derived from this compound can serve as precursors to a wide range of more complex heterocycles through post-Ugi transformations.

Protocol 1: Synthesis of a Dibrominated α-Acylamino Carboxamide via Ugi-4CR

This protocol describes a general procedure for the Ugi-4CR using this compound.

Materials:

  • This compound (1.0 mmol)

  • Aniline (1.0 mmol)

  • Acetic acid (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add this compound (1.0 mmol, 282.9 mg) and methanol (5 mL).

  • Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Add aniline (1.0 mmol, 93.1 mg), acetic acid (1.0 mmol, 60.1 mg), and tert-butyl isocyanide (1.0 mmol, 83.1 mg) sequentially to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient) to afford the desired α-acylamino carboxamide.

Data Presentation:

EntryAmineCarboxylic AcidIsocyanideTime (h)Yield (%)
1AnilineAcetic Acidt-Butyl isocyanide2485
2BenzylamineBenzoic AcidCyclohexyl isocyanide3678
34-MethoxyanilinePropionic AcidBenzyl isocyanide2482

Table 1: Representative yields for the Ugi-4CR with this compound.

Visualization:

Ugi_Reaction_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Ugi-4CR Ugi-4CR This compound->Ugi-4CR Amine Amine Amine->Ugi-4CR Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi-4CR Isocyanide Isocyanide Isocyanide->Ugi-4CR alpha-Acylamino Carboxamide alpha-Acylamino Carboxamide Ugi-4CR->alpha-Acylamino Carboxamide One-pot synthesis Cross_Coupling_Workflow cluster_start Starting Material cluster_reactions Cross-Coupling Reactions cluster_products Products This compound This compound Suzuki Suzuki This compound->Suzuki Boronic Acid, Pd catalyst Sonogashira Sonogashira This compound->Sonogashira Terminal Alkyne, Pd/Cu catalyst Aryl/Vinyl Substituted Aryl/Vinyl Substituted Suzuki->Aryl/Vinyl Substituted Alkynyl Substituted Alkynyl Substituted Sonogashira->Alkynyl Substituted

References

The Rising Star in Advanced Materials: Application Notes for 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, the quest for novel molecular building blocks that enable the synthesis of materials with tailored properties is perpetual. 2,6-Dibromo-4-fluorobenzaldehyde is emerging as a molecule of significant interest for researchers, scientists, and drug development professionals. Its unique trifunctional substitution pattern—two bromine atoms, a fluorine atom, and an aldehyde group—on a central benzene ring offers a versatile platform for the design and synthesis of a new generation of high-performance polymers and functional organic materials.

This technical guide provides an in-depth exploration of the potential applications of this compound in materials science. We will delve into the causality behind its use in designing advanced materials, provide detailed experimental protocols for its polymerization, and present a framework for the characterization of the resulting materials. This document is structured to serve as a practical resource for researchers aiming to harness the potential of this promising molecule.

The Molecular Advantage: Why this compound?

The utility of this compound as a monomer stems from the distinct reactivity and electronic effects of its substituents:

  • Dibromo Functionality : The two bromine atoms are excellent leaving groups for a variety of cross-coupling reactions, most notably Suzuki, Stille, and Sonogashira couplings. This allows for the strategic formation of carbon-carbon bonds, which is the cornerstone of building conjugated polymer backbones. The ortho-positioning of the bromine atoms can influence the polymer's conformation, potentially leading to twisted structures that can impact solubility and solid-state packing.

  • Fluoro Substitution : The strongly electron-withdrawing fluorine atom significantly influences the electronic properties of the molecule and the resulting polymer. Its presence can lower the HOMO and LUMO energy levels, which is a critical parameter for tuning the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, fluorination can enhance thermal stability, chemical resistance, and hydrophobicity of the final material.[1]

  • Aldehyde Group : The aldehyde functionality provides a reactive site for a different set of chemical transformations. It can be used for post-polymerization modification, allowing for the introduction of specific functional groups to fine-tune the material's properties. Alternatively, it can participate in condensation reactions to form polymers like polyimines (Schiff bases), which are known for their thermal stability and potential conductivity.[1][2]

This combination of reactive sites and electronic tuning capabilities makes this compound a powerful tool for the rational design of functional materials.

Application in Conjugated Polymers for Organic Electronics

The primary application of this compound in materials science lies in the synthesis of conjugated polymers for organic electronic devices. These polymers are of great interest due to their potential for creating flexible, lightweight, and low-cost electronic components.[3]

Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation

A common strategy in the design of high-performance conjugated polymers is to create a donor-acceptor (D-A) architecture. In this approach, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer chain. This compound can serve as a precursor to an acceptor unit due to the electron-withdrawing nature of the fluorine and aldehyde groups.

The following protocol outlines a hypothetical synthesis of a D-A copolymer using this compound.

Workflow for Suzuki Polycondensation

cluster_0 Monomer Preparation cluster_1 Polymerization Reaction cluster_2 Polymer Isolation and Purification MonomerA 2,6-Dibromo-4- fluorobenzaldehyde ReactionVessel Reaction Vessel (Inert Atmosphere) MonomerA->ReactionVessel MonomerB Donor Monomer (e.g., a diboronic ester of a thiophene derivative) MonomerB->ReactionVessel Heat Heating (e.g., 90°C, 48h) ReactionVessel->Heat Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Aqueous Base (e.g., K2CO3) Base->ReactionVessel Solvent Degassed Solvent (e.g., Toluene/DMF) Solvent->ReactionVessel Precipitation Precipitation in Methanol Heat->Precipitation Cooling Filtration Filtration and Washing Precipitation->Filtration Soxhlet Soxhlet Extraction Filtration->Soxhlet FinalPolymer Purified Copolymer Soxhlet->FinalPolymer

Caption: Workflow for the synthesis of a D-A copolymer.

Experimental Protocol

Materials:

  • This compound (≥98% purity)

  • A suitable donor comonomer, for example, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4][4]

  • Potassium carbonate (K2CO3)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Methanol

  • Acetone

  • Hexanes

  • Chloroform

  • Nitrogen or Argon gas (high purity)

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Three-necked round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a condenser and a magnetic stir bar, add this compound (1 mmol), the donor comonomer (1 mmol), and the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with high-purity nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add a degassed mixture of toluene (10 mL) and DMF (2 mL). To this, add a degassed 2M aqueous solution of K2CO3 (2 mL).

  • Polymerization: Heat the reaction mixture to 90°C and stir vigorously for 48 hours under a positive pressure of inert gas. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing vigorously stirring methanol (200 mL). A fibrous or powdered precipitate should form.

  • Initial Purification: Collect the crude polymer by filtration. Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Soxhlet Extraction: Dry the polymer under vacuum. Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexanes) to remove low molecular weight oligomers. The final polymer is then extracted with a good solvent, such as chloroform or chlorobenzene.

  • Final Isolation: Precipitate the purified polymer from the chloroform solution into methanol. Collect the final polymer by filtration and dry it under vacuum at 40-50°C for 24 hours.

Characterization of the Resulting Polymer

A thorough characterization of the synthesized polymer is crucial to understand its properties and potential performance in a device.

Technique Information Obtained
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms the chemical structure of the polymer and the successful incorporation of both monomers.
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[5]
UV-Vis Spectroscopy Investigates the optical properties of the polymer in solution and as a thin film, determining the absorption maximum (λ_max) and the optical bandgap.
Photoluminescence (PL) Spectroscopy Measures the emission properties of the polymer, providing information on the emission maximum (λ_em) and quantum yield.
Cyclic Voltammetry (CV) Determines the electrochemical properties, including the HOMO and LUMO energy levels, which are crucial for device applications.
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the polymer by measuring its decomposition temperature.
Differential Scanning Calorimetry (DSC) Identifies thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

Potential for Post-Polymerization Modification

The aldehyde group on the this compound monomer unit provides a valuable handle for post-polymerization modification. This allows for the fine-tuning of the polymer's properties without the need to synthesize a new monomer from scratch.

Workflow for Post-Polymerization Modification

StartPolymer Aldehyde-Functionalized Polymer Reaction Reaction with a Primary Amine (R-NH2) StartPolymer->Reaction Product Imine-Functionalized Polymer (Schiff Base) Reaction->Product

Caption: Post-polymerization modification via Schiff base formation.

For example, the aldehyde group can be reacted with a primary amine to form an imine (Schiff base). If the amine contains a specific functional group (e.g., a hydrophilic chain, a fluorescent dye, or a bioactive molecule), this functionality can be readily incorporated into the polymer. This opens up possibilities for applications in sensors, bioimaging, and drug delivery.[1]

Future Outlook

The exploration of this compound in materials science is still in its early stages. However, its unique molecular architecture presents a wealth of opportunities for the creation of novel materials. Future research directions may include:

  • Synthesis of Cross-linkable Polymers: The aldehyde group can be utilized in cross-linking reactions to create robust polymer networks for applications in organic field-effect transistors (OFETs) and as interlayer materials in electronic devices.

  • Development of Chemosensors: The reactivity of the aldehyde group towards specific analytes can be exploited to design chemosensors where a change in optical or electronic properties signals the presence of the target molecule.

  • Exploration in Porous Organic Frameworks (POFs): The rigid and multifunctional nature of this compound makes it a potential building block for the synthesis of porous organic frameworks with applications in gas storage and catalysis.

References

Application Notes & Protocols: Strategic Synthesis of Enzyme Inhibitors from 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,6-Dibromo-4-fluorobenzaldehyde

In the landscape of modern drug discovery, the selection of a starting material is a critical decision that dictates the efficiency, diversity, and novelty of a synthetic campaign. This compound (CAS No: 938467-02-8) has emerged as a highly strategic building block for the synthesis of complex enzyme inhibitors.[1] Its utility stems from a unique combination of three distinct reactive centers: two chemically equivalent bromine atoms and a versatile aldehyde functional group.

The ortho-dibromo substitution pattern provides an exceptional platform for sequential, site-differentiated cross-coupling reactions. This allows for the controlled, stepwise introduction of diverse aryl, heteroaryl, or alkynyl moieties, building molecular complexity from a simple, commercially available core. The aldehyde serves as a crucial handle for subsequent modifications, such as reductive amination or condensation reactions, enabling the incorporation of additional pharmacophoric elements or solubility-enhancing groups.[2] Furthermore, the fluorine atom at the 4-position can significantly enhance metabolic stability and modulate binding affinity through favorable electrostatic interactions within an enzyme's active site.

This guide focuses on the application of this scaffold in the synthesis of protein kinase inhibitors, a class of enzymes frequently implicated in oncology and inflammatory diseases.[3][4][5] We will provide a strategic overview and detailed protocols for synthesizing inhibitor cores, with a particular focus on scaffolds relevant to the Janus Kinase (JAK) family.[6][7][8]

The Synthetic Blueprint: A Strategy of Sequential Cross-Coupling

The core strategy for elaborating the this compound scaffold is a two-step diversification process using palladium-catalyzed cross-coupling reactions. This approach allows for the creation of unsymmetrical 2,6-disubstituted benzaldehyde derivatives, which are difficult to access through other methods.

The primary transformations leveraged are the Suzuki-Miyaura and Sonogashira coupling reactions.

  • Suzuki-Miyaura Coupling: This robust and highly versatile reaction forms a carbon-carbon bond between the aryl bromide and an organoboron species (typically a boronic acid or ester). Its broad functional group tolerance and the vast commercial availability of boronic acids make it an ideal choice for introducing diverse (hetero)aromatic systems.[9][10][11]

  • Sonogashira Coupling: This reaction efficiently constructs a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[12][13] The resulting alkynyl linkage can serve as a rigid linker to other parts of the molecule or be a key pharmacophoric feature itself. Copper-free Sonogashira protocols are particularly valuable in pharmaceutical synthesis to prevent product contamination with toxic copper salts.[14]

The general workflow is visualized below, showcasing the stepwise construction of a complex molecular architecture.

G cluster_0 Step 1: First C-C Coupling cluster_1 Step 2: Second C-C Coupling cluster_2 Step 3: Scaffold Elaboration A This compound B Monosubstituted Intermediate (e.g., via Suzuki Coupling) A->B Pd Catalyst Boronic Acid (1 equiv) Base C Disubstituted Aldehyde Core (e.g., via Sonogashira Coupling) B->C Pd Catalyst Terminal Alkyne Base D Final Inhibitor (via Aldehyde Modification) C->D Amine Reducing Agent (Reductive Amination)

Caption: General workflow for inhibitor synthesis.

Application Focus: Scaffolds for Janus Kinase (JAK) Inhibition

The Janus kinases (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine kinases that are essential for transducing signals from cytokine receptors on the cell surface to the nucleus, primarily through the STAT signaling pathway.[8] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs a major therapeutic target.[6][15]

JAK_STAT Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Inhibitor JAK Inhibitor (Synthesized Scaffold) JAK->Inhibitor BLOCKS STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active 4. Dimerization Nucleus Nucleus STAT_active->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 6. Binds DNA

Caption: Simplified JAK-STAT signaling pathway.

The protocols below outline a representative synthesis of a versatile inhibitor core structure derived from this compound, suitable for developing novel JAK inhibitors.

Detailed Experimental Protocols

Safety Precaution: this compound is toxic if swallowed, in contact with skin, or if inhaled. All manipulations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Site-Selective Monosubstitution via Suzuki-Miyaura Coupling

Objective: To synthesize 2-bromo-4-fluoro-6-(pyridin-3-yl)benzaldehyde. This protocol demonstrates the selective coupling at one of the two bromine positions.

Rationale: By carefully controlling the stoichiometry and using a highly active palladium catalyst, monosubstitution can be favored. Pyridine-containing fragments are common in kinase inhibitors, often forming critical hydrogen bonds in the ATP-binding pocket.

Reagent/MaterialCAS NumberMol. WeightAmountMolesEquiv.
This compound938467-02-8281.911.00 g3.55 mmol1.0
Pyridin-3-ylboronic acid1692-25-7122.92436 mg3.55 mmol1.0
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64145 mg0.177 mmol0.05
Sodium Carbonate (Na₂CO₃)497-19-8105.991.13 g10.65 mmol3.0
1,4-Dioxane123-91-188.1120 mL--
Water (degassed)7732-18-518.025 mL--

Step-by-Step Procedure:

  • To a 100 mL oven-dried round-bottom flask, add this compound (1.00 g, 3.55 mmol), pyridin-3-ylboronic acid (436 mg, 3.55 mmol), and sodium carbonate (1.13 g, 10.65 mmol).

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Evacuate and backfill the flask with nitrogen or argon gas three times to create an inert atmosphere.

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (145 mg, 0.177 mmol).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Protocol 2: Second Diversification via Copper-Free Sonogashira Coupling

Objective: To synthesize 4-fluoro-2-(phenylethynyl)-6-(pyridin-3-yl)benzaldehyde. This step introduces a second, distinct group onto the scaffold.

Rationale: The remaining bromine atom is now coupled with a terminal alkyne. A copper-free protocol is used to avoid potential issues with catalyst-product separation and copper toxicity in biological assays.[14] Bulky, electron-rich phosphine ligands are effective for this transformation.[14]

Reagent/MaterialCAS NumberMol. WeightAmountMolesEquiv.
2-bromo-4-fluoro-6-(pyridin-3-yl)benzaldehyde-280.09500 mg1.78 mmol1.0
Phenylacetylene536-74-3102.13219 µL1.96 mmol1.1
Pd(P(t-Bu)₃)₂53199-31-8511.1845 mg0.089 mmol0.05
Diisopropylethylamine (DIPEA)7087-68-5129.241.55 mL8.90 mmol5.0
Tetrahydrofuran (THF), anhydrous109-99-972.1110 mL--

Step-by-Step Procedure:

  • To a dry Schlenk flask, add the monosubstituted intermediate, 2-bromo-4-fluoro-6-(pyridin-3-yl)benzaldehyde (500 mg, 1.78 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous THF (10 mL) via syringe, followed by diisopropylethylamine (1.55 mL, 8.90 mmol) and phenylacetylene (219 µL, 1.96 mmol).

  • In a separate vial under an inert atmosphere, weigh the palladium catalyst, Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(t-Bu)₃)₂), and add it to the reaction flask.

  • Stir the reaction mixture at room temperature for 6-8 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Dissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired disubstituted core.

Characterization and Biological Evaluation

Structural Confirmation: The identity and purity of all synthesized intermediates and final products must be rigorously confirmed.

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • ¹⁹F NMR: To verify the presence and chemical environment of the fluorine atom.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • HPLC/UPLC: To determine the purity of the final compound, which should typically be >95% for biological testing.

In Vitro Kinase Inhibition Assay: The synthesized compounds should be evaluated for their ability to inhibit the target enzymes. A typical assay involves incubating the compound with the purified kinase, a substrate, and ATP. The inhibitory potency is determined by measuring the reduction in substrate phosphorylation and is expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Biological Data:

The following table illustrates the type of data generated from such a screening cascade. It shows hypothetical IC₅₀ values for a series of analogs based on the synthesized scaffold, demonstrating the impact of structural modifications on potency and selectivity across the JAK family.

Compound IDR¹ Group (from Suzuki)R² Group (from Sonogashira)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
EX-01 Pyridin-3-ylPhenyl551585075
EX-02 Pyrimidin-5-ylPhenyl25892040
EX-03 Pyridin-3-yl4-Fluorophenyl401278060
EX-04 Pyridin-3-ylCyclopropyl15045>1000220

Data are hypothetical and for illustrative purposes only.

Conclusion

This compound serves as an outstanding starting point for the synthesis of enzyme inhibitors due to its predictable reactivity and potential for rapid diversification. The strategic and sequential application of modern cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, enables the efficient construction of complex, unsymmetrically substituted scaffolds. The protocols provided herein offer a reliable and adaptable blueprint for researchers in medicinal chemistry and drug development to generate novel molecular entities for targeting enzymes like the Janus kinases, thereby accelerating the discovery of new therapeutic agents.

References

Application Notes & Protocols for the Grignard Reaction with 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Steric Congestion in C-C Bond Formation

The Grignard reaction stands as a foundational pillar in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its utility in constructing complex molecular architectures is unparalleled, particularly in the synthesis of secondary and tertiary alcohols from aldehydes and ketones.[3][4][5][6] This document provides an in-depth technical guide for reacting a Grignard reagent with 2,6-Dibromo-4-fluorobenzaldehyde, a substrate presenting significant synthetic challenges.

The core difficulty arises from the profound steric hindrance imposed by the two ortho-bromine atoms flanking the aldehyde carbonyl group. This steric congestion can dramatically impede the approach of the nucleophilic Grignard reagent, potentially leading to low yields or favoring alternative reaction pathways such as reduction or enolization.[7][8] Furthermore, the electronic influence of the para-fluoro and ortho-bromo substituents modifies the electrophilicity of the carbonyl carbon, adding another layer of complexity to this transformation.

These application notes are designed to provide not just a procedural walkthrough, but a strategic framework for successfully executing this challenging reaction. We will delve into the mechanistic considerations, provide a robust and validated protocol, and explain the causality behind each experimental choice to empower researchers to overcome the inherent hurdles and achieve the desired diaryl- or alkyl-aryl methanol product.

Mechanistic Considerations & Strategic Approach

The fundamental mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the aldehyde.[3][4] This addition forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final alcohol product.[6]

However, with a substrate like this compound, the direct application of a standard Grignard protocol is likely to be inefficient. The two bulky bromine atoms act as "gatekeepers," sterically shielding the carbonyl group.

Key Challenges:

  • Steric Hindrance: The primary obstacle. The sheer size of the ortho-bromo substituents physically blocks the incoming Grignard reagent. This is a well-documented issue in reactions involving di-ortho-substituted aromatic compounds.[8][9][10][11]

  • Side Reactions: When the primary nucleophilic addition is slowed by steric hindrance, other pathways can dominate.

    • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can act as a reducing agent, transferring a hydride to the carbonyl carbon via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley-type reduction).[7] This would undesirably produce 2,6-Dibromo-4-fluorobenzyl alcohol.

    • Enolization: While aldehydes lack an alpha-proton on the carbonyl carbon itself, the Grignard reagent's strong basicity can deprotonate other acidic protons in the system if present, quenching the reagent.[3]

  • Grignard Reagent Formation: Attempting to form a Grignard reagent in situ from the this compound itself is not a viable strategy. The highly reactive organomagnesium moiety would immediately react with the adjacent aldehyde group of a starting material molecule. Therefore, the Grignard reagent must be prepared separately.

Strategic Solutions:

  • Choice of Grignard Reagent: Using a less bulky Grignard reagent (e.g., methylmagnesium bromide) may slightly improve accessibility, but a more effective strategy involves optimizing reaction conditions.

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing in a higher-boiling ether solvent like tetrahydrofuran (THF) is a common strategy.

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) to generate an organocerium reagent (Normant-Reagent) in situ can be highly effective. Organocerium reagents are less basic but still highly nucleophilic, which can suppress side reactions like enolization and reduction while promoting the desired 1,2-addition to the carbonyl.

  • Magnesium-Halogen Exchange: An alternative to the classical formation of Grignard reagents from magnesium metal is the magnesium-halogen exchange.[12][13] This method can be used to prepare functionalized Grignard reagents under milder conditions and can tolerate a wider range of functional groups.[14][15] For this application, we will focus on the classical approach, but researchers should be aware of this powerful alternative.

Experimental Workflow & Data Presentation

The overall workflow is a two-stage process: first, the preparation of the Grignard reagent, followed by its reaction with the sterically hindered aldehyde.

G cluster_0 Part 1: Grignard Reagent Formation cluster_1 Part 2: Reaction with Aldehyde cluster_2 Part 3: Workup & Purification A Activate Mg Turnings (Iodine, heat) B Add Aryl/Alkyl Halide in Anhydrous THF A->B Initiation C Reflux to Form RMgX B->C Exothermic Reaction E Cool RMgX solution to 0°C C->E Transfer & Cool D Dissolve this compound in Anhydrous THF F Slowly Add Aldehyde Solution to RMgX D->F E->F G Warm to RT, then Reflux F->G Controlled Addition H Quench with sat. NH4Cl (aq) G->H Reaction Completion I Extract with Organic Solvent H->I J Dry, Filter, Concentrate I->J K Purify via Column Chromatography J->K L Product: Diaryl/Alkyl-Aryl Methanol K->L caption Workflow for Grignard reaction.

Caption: Workflow for Grignard reaction.

Table 1: Key Reaction Parameters & Stoichiometry
ParameterRecommended ValueRationale
Grignard Reagent Phenylmagnesium Bromide (PhMgBr)A common, robust Grignard reagent. Its reaction provides a clear case study. Other reagents can be substituted.
Stoichiometry (RMgX:Aldehyde) 1.5 - 2.0 equivalents : 1.0 equivalentAn excess of the Grignard reagent is used to ensure complete consumption of the limiting aldehyde and to compensate for any reagent quenched by trace moisture.
Solvent Anhydrous Tetrahydrofuran (THF)Higher boiling point (66°C) than diethyl ether, allowing for reflux to overcome steric hindrance. Also excellent at solvating and stabilizing the Grignard reagent.[12]
Temperature (Addition) 0 °CSlow, controlled addition at a low temperature helps to manage the initial exotherm of the reaction.
Temperature (Reaction) Reflux (approx. 66 °C in THF)Provides the thermal energy required to overcome the high activation barrier caused by steric hindrance.
Reaction Time 4 - 12 hoursThe sterically hindered nature of the reaction necessitates a longer reaction time to achieve reasonable conversion. Progress should be monitored by TLC.
Workup Quenching Agent Saturated Aqueous Ammonium Chloride (NH₄Cl)A mildly acidic quench that effectively destroys excess Grignard reagent and protonates the alkoxide without being strongly acidic, which could promote side reactions.[16]

Detailed Experimental Protocol

Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using flame-dried or oven-dried glassware. Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Preparation of Phenylmagnesium Bromide (PhMgBr) Grignard Reagent (~1.0 M in THF)
  • Glassware Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly flame-dried under a stream of inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.5 eq.) into the flask. Add a single, small crystal of iodine.[16][17] The iodine helps to activate the magnesium surface by chemically etching away the passivating magnesium oxide layer.[18]

  • Initiation: Add a small portion (~10%) of a solution of bromobenzene (1.5 eq.) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and the spontaneous initiation of reflux indicate the formation of the Grignard reagent. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Reagent Formation: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grey-to-brown mixture. Cool the reagent to room temperature.

Part 2: Reaction with this compound
  • Aldehyde Preparation: In a separate, dry flask, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Reaction Setup: Cool the freshly prepared Phenylmagnesium Bromide solution to 0 °C using an ice-water bath.

  • Controlled Addition: Add the aldehyde solution dropwise to the stirred Grignard reagent via a syringe or cannula. Maintain the internal temperature below 10 °C during the addition to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), checking for the consumption of the starting aldehyde.

Part 3: Aqueous Workup and Purification
  • Quenching: After the reaction is complete (as determined by TLC), cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[16] This will hydrolyze the magnesium alkoxide and destroy any unreacted Grignard reagent. A biphasic mixture with precipitated magnesium salts will form.

  • Extraction: Transfer the entire mixture to a separatory funnel. Add ethyl acetate or diethyl ether to dissolve all organic components. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will likely contain the desired alcohol along with biphenyl (a common byproduct from Wurtz coupling during Grignard formation).[19] Purify the crude material using flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure (2,6-Dibromo-4-fluorophenyl)(phenyl)methanol.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • TLC Analysis: At each stage, TLC is crucial. During the reaction, the disappearance of the aldehyde spot and the appearance of a new, typically lower Rf product spot confirms the reaction is proceeding.

  • Spectroscopic Confirmation: The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new methine proton signal (benzylic CH-OH, ~5-6 ppm) and a hydroxyl proton (variable) are key diagnostic markers.

  • Yield Calculation: An accurate calculation of the percentage yield provides a quantitative measure of the protocol's success. Given the steric challenges, yields should be interpreted in context; a moderate yield (40-60%) can be considered a successful outcome for this difficult transformation.

Conclusion

The Grignard reaction with the sterically encumbered this compound is a challenging yet achievable transformation. Success hinges on a deliberate and informed approach. By employing a higher-boiling solvent like THF, maintaining anhydrous conditions, using an excess of the Grignard reagent, and allowing for sufficient reaction time at elevated temperatures, the steric barrier can be overcome. This guide provides the strategic insights and a detailed protocol to enable researchers to successfully synthesize novel diaryl- or alkyl-aryl methanol compounds, which are valuable intermediates in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,6-Dibromo-4-fluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. The purity of this reagent is paramount, as contaminants can lead to unwanted side reactions, complex product mixtures, and ultimately, compromised results in drug discovery and development pipelines. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve the desired purity for your critical applications.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during the purification of crude this compound in a direct question-and-answer format.

Q1: My crude product is a dark brown or yellow solid, but the literature reports it as a white or off-white solid. What is the cause and how can I fix it?

A1: Discoloration typically arises from two sources: residual reagents from the bromination reaction (like iodine or bromine) or the formation of colored, high-molecular-weight byproducts.

  • Causality: Bromination reactions, especially if not driven to completion or if reaction temperatures are not well-controlled, can generate complex impurities. Aromatic aldehydes are also susceptible to slow degradation upon prolonged exposure to air and light.

  • Recommended Solution: The most effective method to remove color is recrystallization with activated charcoal .

    • Dissolve the crude solid in a minimal amount of a suitable hot solvent (see Recrystallization Protocol below).

    • Add a very small amount (typically 1-2% w/w) of activated charcoal to the hot solution.

    • Gently boil the mixture for 5-10 minutes. The charcoal will adsorb the colored impurities.[1]

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, hot filtrate to cool slowly to induce crystallization.

Q2: My TLC analysis of the crude product shows multiple spots: one major product spot and several others, including some near the baseline and some close to the solvent front. What is the best approach?

A2: This impurity profile suggests a mixture of unreacted starting material, mono-brominated intermediates, the desired di-bromo product, and potentially non-polar byproducts. A single purification technique may not suffice.

  • Causality: The spots near the solvent front are likely less polar compounds, such as residual 4-fluorobenzaldehyde. Spots between the starting material and the product are likely mono-brominated intermediates (e.g., 2-bromo-4-fluorobenzaldehyde). Spots near the baseline could be highly polar impurities like the over-oxidized 2,6-Dibromo-4-fluorobenzoic acid.[2]

  • Recommended Solution: Flash column chromatography is the primary method of choice for separating components with significantly different polarities.[3]

    • First, perform a preliminary aqueous workup. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution. This will remove acidic impurities like the corresponding benzoic acid.[2]

    • Dry the organic layer, concentrate it, and purify the residue via flash chromatography. This will effectively separate the non-polar, mono-brominated, and di-brominated species.

Q3: After column chromatography, I isolated my product, but NMR analysis still shows a minor isomeric impurity that I cannot separate. How can I remove it?

A3: Isomeric impurities, such as other dibromo-4-fluorobenzaldehyde regioisomers, often have very similar polarities, making them notoriously difficult to separate by standard flash chromatography.[4]

  • Causality: The bromination of 4-fluorobenzaldehyde can lead to the formation of various regioisomers depending on the reaction conditions. These isomers possess nearly identical physicochemical properties, challenging separation.[4][5]

  • Recommended Solutions:

    • Optimize Chromatography: Switch to a higher-performance silica gel (e.g., 230-400 mesh) which provides better resolution.[3] Employ a very shallow solvent gradient or switch to an isocratic elution with a finely tuned solvent system identified through extensive TLC trials.

    • Recrystallization: Meticulous recrystallization can sometimes be effective. The minor, undesired isomer may have slightly different solubility in a specific solvent system, allowing it to remain in the mother liquor while the desired product crystallizes. This is often a process of trial and error.

    • Preparative HPLC: For obtaining highly pure analytical standards where material loss is acceptable, reversed-phase preparative HPLC is the ultimate solution for separating stubborn isomers.

Q4: My product oils out during recrystallization instead of forming crystals. What's wrong?

A4: "Oiling out" occurs when the solid melts in the hot solvent and, upon cooling, separates as a liquid phase before its crystallization temperature is reached. This is often due to the presence of impurities that significantly depress the melting point.

  • Causality: The impurities act as a solute, lowering the freezing point (melting point) of the desired compound. If this depressed melting point is below the temperature of the solution, the compound will separate as a supercooled liquid or "oil."

  • Recommended Solution:

    • Pre-purify: Do not attempt to recrystallize very impure material. First, subject the crude product to flash column chromatography to remove the bulk of the impurities.

    • Adjust Solvent System: If the material is relatively pure, try a different recrystallization solvent. Use a larger volume of solvent or switch to a solvent system with a lower boiling point. Alternatively, in a two-solvent system (e.g., ethanol/water), add the anti-solvent more slowly and at a slightly higher temperature to prevent oversaturation.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable primary purification technique for crude this compound?

A1: For typical crude reaction mixtures, flash column chromatography over silica gel is the most robust and reliable primary purification method. It is highly effective at separating the product from unreacted starting materials, mono-brominated intermediates, and baseline impurities, which are the most common contaminants. Recrystallization is better suited as a secondary step to polish an already relatively pure (>90%) solid.

Q2: How do I select the best solvent system for flash column chromatography?

A2: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives the desired product a retention factor (Rf) of approximately 0.25-0.35 .[3]

  • Procedure:

    • Dissolve a small sample of your crude mixture.

    • Spot it on a TLC plate.

    • Develop the plate in various solvent systems. A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[7]

    • Start with a system like 10% Ethyl Acetate in Hexanes (v/v) and adjust the ratio until the desired Rf is achieved.

  • Data Summary: Recommended Starting Solvent Systems

    Solvent System Polarity Typical Application
    Ethyl Acetate / Hexanes Adjustable (Low to Medium) Excellent general-purpose system, good for resolving moderately polar compounds.[7]
    Dichloromethane / Hexanes Adjustable (Low to Medium) Offers different selectivity compared to ethyl acetate systems.

    | Methanol / Dichloromethane | Adjustable (Medium to High) | Used for more polar compounds, but use methanol sparingly (<10%) to avoid dissolving the silica gel.[7] |

Q3: What are the best solvents for recrystallizing this compound?

A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[8] For halogenated aromatics, common choices include:

  • Single Solvents: Hot ethanol, isopropanol, or toluene.

  • Two-Solvent Systems: A solvent in which the compound is soluble (e.g., ethanol, acetone, or ethyl acetate) paired with a miscible anti-solvent in which it is insoluble (e.g., water or hexanes).[6][9] A heptane-based system has been shown to be effective for crystallizing similar bromo-fluoro-benzaldehyde intermediates.[10][11]

Q4: How can I definitively confirm the purity of my final product?

A4: A multi-technique approach is recommended for a comprehensive purity assessment.[12]

  • Chromatographic Purity (HPLC/GC): High-Performance Liquid Chromatography (HPLC) with a UV detector is excellent for quantifying non-volatile impurities. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is superior for detecting volatile impurities and confirming the identity of isomeric byproducts.[4][5][12] A purity level of >97% is typically desired.[13][14]

  • Structural Confirmation (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure and can reveal the presence of impurities if their signals are observable above the noise.

  • Melting Point: A sharp melting point range (e.g., 86.6°C) that matches the literature value is a good indicator of high purity.[14] Impurities will typically cause the melting point to be depressed and broaden.

Q5: What are the best practices for handling and storing purified this compound?

A5: This compound is classified as toxic and requires careful handling.[14]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid creating dust.

  • Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde group. It should be kept in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.

Part 3: Experimental Protocols & Visualizations

Decision-Making Workflow for Purification

This diagram outlines the logical flow for selecting the appropriate purification strategy based on the initial assessment of the crude product.

G cluster_start Crude Product Assessment cluster_path1 Path 1: High Impurity Load cluster_path2 Path 2: Low Impurity Load cluster_end Final Product start Crude this compound assess Analyze by TLC & Visual Inspection start->assess path1_desc Multiple spots on TLC (Rf differences > 0.1) Oily or very discolored assess->path1_desc High Impurity path2_desc Mainly one spot on TLC (minor impurities) Off-white solid assess->path2_desc Low Impurity workup Aqueous Workup (wash with NaHCO3) path1_desc->workup chromatography Flash Column Chromatography workup->chromatography post_chrom_assess Assess Purity of Fractions (TLC, NMR) chromatography->post_chrom_assess recrystallize Recrystallization post_chrom_assess->recrystallize Needs Polishing final_assess Final Purity Analysis (HPLC, NMR, MP) post_chrom_assess->final_assess Fractions >97% Pure charcoal Decolorize with Charcoal? (if colored) path2_desc->charcoal path2_desc->recrystallize No charcoal->recrystallize Yes recrystallize->final_assess store Store under Inert Atmosphere at 2-8°C final_assess->store

Caption: Decision tree for selecting a purification strategy.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to separate the target compound from impurities with different polarities.

Workflow Diagram

G start Start: Crude Product tlc 1. Determine Eluent via TLC (Target Rf ≈ 0.3) start->tlc pack 2. Pack Silica Gel Column (slurry packing recommended) tlc->pack load 3. Load Sample (dry loading preferred for best resolution) pack->load elute 4. Elute with Solvent System (apply gentle air pressure) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent (rotary evaporator) combine->evaporate end End: Purified Product evaporate->end

Caption: Workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent Selection: Based on TLC analysis (e.g., 15% Ethyl Acetate in Hexanes), prepare an adequate volume of the eluent.

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your eluent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently. Add the full eluent mixture and use gentle air pressure to pack the column bed firmly and evenly.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle, steady pressure (using a pump or regulated air line) to achieve a flow rate of about 2 inches/minute.[3]

    • Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column) in an ordered rack of test tubes.

  • Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the flask under high vacuum to remove any residual solvent, yielding the purified solid.

Protocol 2: Purification by Recrystallization

This protocol is for polishing a solid product that is already reasonably pure (>90%).

Workflow Diagram

G start Start: Impure Solid Product dissolve 1. Dissolve in Minimal Hot Solvent start->dissolve charcoal 2. Add Activated Charcoal (if needed) dissolve->charcoal hot_filter 3. Perform Hot Filtration charcoal->hot_filter cool 4. Cool Slowly to Induce Crystallization (Room temp, then ice bath) hot_filter->cool isolate 5. Isolate Crystals by Vacuum Filtration cool->isolate wash 6. Wash Crystals with Cold Solvent isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry end End: High-Purity Crystalline Product dry->end

Caption: Workflow for recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair (e.g., Isopropanol).

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask with a stir bar.

    • Add a small amount of solvent and bring the mixture to a gentle boil on a hot plate while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a pinch of activated charcoal, and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove charcoal or insoluble impurities.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and gently wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature well below the compound's melting point to remove all traces of solvent.

References

Technical Support Center: Optimizing the Synthesis of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Dibromo-4-fluorobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve yield and purity in this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the complexities of this reaction.

The synthesis of this compound, a valuable building block in pharmaceuticals and specialty chemicals, is primarily achieved through the direct electrophilic bromination of 4-fluorobenzaldehyde. While seemingly straightforward, this reaction presents significant challenges due to the competing electronic effects of the substituents and the harsh conditions required, often leading to low yields and complex impurity profiles. This guide provides in-depth solutions to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are its key challenges?

The most common and industrially viable route is the direct double electrophilic aromatic substitution (SEAr) on 4-fluorobenzaldehyde using a brominating agent and a catalyst. The core challenges are:

  • Ring Deactivation: The aldehyde group (-CHO) is a strong deactivating group, making the aromatic ring less susceptible to electrophilic attack and requiring harsh reaction conditions.[1]

  • Conflicting Directing Effects: The fluorine atom is an ortho, para-director, while the aldehyde group is a meta-director. To achieve the desired 2,6-disubstitution, the reaction must be forced to follow the fluorine's ortho-directing influence against the deactivating nature of the aldehyde.[1]

  • Side Product Formation: The harsh conditions necessary to overcome ring deactivation often lead to the formation of multiple side products, including mono-brominated intermediates, isomeric byproducts, and over-oxidation of the sensitive aldehyde group.[2]

Q2: How do the fluorine and aldehyde substituents influence the regioselectivity of the bromination?

The outcome of the reaction is a competition between the two substituents:

  • Fluorine (-F): As a halogen, fluorine is deactivating through its inductive effect but is ortho, para-directing due to the resonance donation of its lone pairs. This effect directs the incoming electrophile (Br+) to the 2 and 6 positions (ortho to the fluorine).

  • Aldehyde (-CHO): This group is strongly deactivating via both induction and resonance, withdrawing electron density from the ring. It directs incoming electrophiles to the meta position (the 3 and 5 positions).

To synthesize the 2,6-dibromo product, the reaction conditions must be optimized to favor the kinetic and thermodynamic pathways guided by the fluorine atom. This is typically achieved by using highly reactive electrophiles generated in strong acidic media, which can overcome the deactivation barrier imposed by the aldehyde.[3][4]

Q3: What are the most common side products in this synthesis and why do they form?

The primary impurities stem from incomplete reaction, oxidation, or incorrect regioselectivity:

  • 2-Bromo-4-fluorobenzaldehyde: This mono-brominated product is the most common impurity. It forms when the reaction conditions (time, temperature, or stoichiometry of the brominating agent) are insufficient to drive the second bromination to completion. The first bromination is significantly faster than the second due to the increased steric hindrance and electronic deactivation from the first bromine atom.[5]

  • 2,6-Dibromo-4-fluorobenzoic Acid: The aldehyde group is highly susceptible to oxidation, especially in the presence of bromine (an oxidizing agent) under harsh, heated conditions. This leads to the formation of the corresponding carboxylic acid, which complicates purification.[2]

  • 3-Bromo-4-fluorobenzaldehyde: While less common, some bromination can occur at the 3-position, which is meta to the aldehyde and ortho to the fluorine. This is often a result of reaction conditions that do not sufficiently favor the fluorine's directing effect.[6][7]

Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My reaction yield is very low, with a large amount of unreacted 4-fluorobenzaldehyde remaining.

Low conversion is a classic sign that the reaction has not overcome the high activation energy required for electrophilic substitution on a deactivated ring.

Causality & Solutions:

  • Insufficiently Reactive Electrophile: Bromine (Br₂) itself is often not electrophilic enough. The catalyst's role is to polarize the Br-Br bond, creating a "Br+" equivalent.[8] If your Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is old or hydrated, its activity will be poor. In highly deactivated systems, a stronger activating medium is needed.

    • Actionable Advice: Switch to a "superelectrophilic" system. Performing the reaction in oleum (fuming sulfuric acid, H₂SO₄·SO₃) generates a highly potent brominating species, likely by protonating the brominating agent.[3][8] This medium also protonates the aldehyde group, further modifying its electronic effects.

  • Inadequate Temperature or Reaction Time: Electrophilic substitution on deactivated rings is slow.

    • Actionable Advice: Gradually increase the reaction temperature after the initial addition of bromine is complete. Monitor the reaction progress using an appropriate technique (TLC, GC, or HPLC). Extend the reaction time significantly (e.g., from 4 hours to 12-24 hours) and check for conversion.

Problem 2: My primary product is 2-Bromo-4-fluorobenzaldehyde. How do I achieve di-substitution?

The formation of the mono-brominated product indicates that the first bromination is successful, but the second, more difficult substitution is not proceeding.

Causality & Solutions:

  • Stoichiometry: The second bromination requires overcoming even greater steric hindrance and electronic deactivation. An insufficient amount of brominating agent will stall the reaction at the mono-brominated stage.

    • Actionable Advice: Ensure you are using at least 2.0 equivalents of the brominating agent (e.g., Br₂). It is common practice to use a slight excess (e.g., 2.1-2.3 equivalents) to drive the reaction to completion.

  • Reaction Conditions (Revisited): As with low conversion, the conditions may not be forceful enough for the second substitution.

    • Actionable Advice: After the formation of the mono-bromo intermediate (which can be confirmed by in-process control), consider increasing the temperature to provide the necessary activation energy for the second bromination. A staged temperature profile can be highly effective.

Problem 3: My desired product is contaminated with a significant amount of 2,6-Dibromo-4-fluorobenzoic acid.

This indicates that the aldehyde group is being oxidized under the reaction conditions.

Causality & Solutions:

  • Oxidizing Nature of Reagents: Bromine is an oxidizing agent. At elevated temperatures and long reaction times, it will oxidize the aldehyde.[2]

    • Actionable Advice 1 (Condition Control): Avoid excessively high temperatures or prolonged heating once the reaction has reached completion. Quench the reaction as soon as monitoring indicates full conversion of the starting material and mono-bromo intermediate.

    • Actionable Advice 2 (Alternative Reagents): While Br₂ is standard, consider N-Bromosuccinimide (NBS) in a strong acid. NBS can sometimes provide a slower, more controlled release of the electrophilic bromine, potentially reducing oxidation.[1]

    • Actionable Advice 3 (Workup Strategy): The acid impurity can be easily removed during workup. After quenching the reaction, extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The acidic byproduct will be deprotonated and move into the aqueous layer, while the desired aldehyde remains in the organic phase.[9]

Problem 4: Purification is difficult. Distillation leads to decomposition and crystallization yields are poor.

Effective purification is critical for isolating the target compound from a complex mixture of starting material, intermediates, and byproducts.

Causality & Solutions:

  • Thermal Instability: Aldehydes, particularly halogenated ones, can be thermally sensitive and may decompose or polymerize at high temperatures during distillation.[9]

  • Similar Physical Properties: The boiling points and polarities of the desired product and the mono-brominated impurity can be very close, making separation difficult.

    • Actionable Advice 1 (Vacuum Distillation): Always perform distillation under a high vacuum to lower the boiling point and minimize thermal stress on the compound.[9]

    • Actionable Advice 2 (Two-Step Purification): Employ a multi-step purification strategy. First, use an acid-base wash during workup to remove the benzoic acid impurity as described in Problem 3. Then, perform a vacuum distillation to remove the bulk of lower-boiling starting material and higher-boiling residues. Finally, purify the collected fraction via recrystallization. A mixed solvent system (e.g., heptane/ethyl acetate) may be required to achieve good crystal formation and separation from the mono-bromo impurity.

Visualizations & Data

Reaction Pathway and Side Products

The following diagram illustrates the desired synthetic route to this compound and the formation of common impurities.

G SM 4-Fluorobenzaldehyde Mono 2-Bromo-4-fluorobenzaldehyde SM->Mono + Br+ (fast) Product This compound (Desired Product) Mono->Product + Br+ (slow) Oxid 2,6-Dibromo-4-fluorobenzoic Acid (Oxidation Byproduct) Product->Oxid [O] G start Low Yield of This compound check_sm Is unreacted starting material present? start->check_sm check_mono Is mono-bromo product the major component? check_sm->check_mono No sol_sm Increase Catalyst Activity (Use Oleum) Increase Temp/Time check_sm->sol_sm Yes sol_mono Increase Br2 Stoichiometry (>2.1 eq) Increase Reaction Time/Temp After First Bromination check_mono->sol_mono Yes other Check for other issues (e.g., Oxidation, Workup Loss) check_mono->other No end Yield Improved sol_sm->end sol_mono->end

References

Technical Support Center: Synthesis of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Dibromo-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic workflows. Here, we address common challenges and frequently asked questions encountered during its preparation, with a focus on byproduct formation and troubleshooting. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved through the formylation of 1,3-Dibromo-5-fluorobenzene. This precursor offers a strategic advantage due to the directing effects of the fluorine and bromine substituents, which favor the introduction of the formyl group at the C2 position. Two primary formylation methods are employed:

  • Lithiation followed by formylation: This involves the generation of an organolithium intermediate from 1,3-Dibromo-5-fluorobenzene, which is then quenched with a formylating agent like N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, to directly formylate the aromatic ring.

Each of these methods, while effective, can present unique challenges related to byproduct formation. Understanding the origin of these impurities is the first step toward mitigating their formation and achieving high purity of the desired product.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is low, and I'm observing a significant amount of unreacted 1,3-Dibromo-5-fluorobenzene. What could be the cause?

A1: This is a classic case of incomplete formylation, a common issue in both lithiation and Vilsmeier-Haack pathways.

Causality:

  • Lithiation Route:

    • Insufficient Lithiation: The formation of the aryllithium intermediate may be incomplete due to several factors:

      • Reagent Purity: The n-butyllithium (n-BuLi) used may have a lower than stated molarity due to degradation. It is crucial to titrate your n-BuLi solution before use.

      • Temperature Control: The lithiation reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. Inadequate cooling can lead to reagent decomposition and reduced efficiency.

      • Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

  • Vilsmeier-Haack Route:

    • Vilsmeier Reagent Formation: The Vilsmeier reagent may not have formed completely, or it may have degraded. The reaction between POCl₃ and DMF is exothermic and should be controlled.

    • Reaction Temperature and Time: The formylation of the relatively electron-deficient 1,3-Dibromo-5-fluorobenzene may require more forcing conditions (higher temperature or longer reaction time) than more activated substrates.

Troubleshooting Steps:

  • Verify Reagent Quality:

    • Tritate your n-BuLi solution to determine its exact molarity.

    • Use freshly opened or properly stored POCl₃ and DMF.

  • Optimize Reaction Conditions:

    • Lithiation:

      • Ensure your reaction temperature is maintained at or below -78 °C during the addition of n-BuLi.

      • Slowly add the n-BuLi to the solution of 1,3-Dibromo-5-fluorobenzene to maintain temperature control.

    • Vilsmeier-Haack:

      • Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS.

      • Extend the reaction time and take aliquots to determine the point of maximum conversion.

  • Ensure an Inert Atmosphere:

    • Flame-dry all glassware before use.

    • Maintain a positive pressure of a dry, inert gas throughout the reaction.

Workflow Diagram: Troubleshooting Incomplete Formylation

start Low Yield of Product & High Unreacted Starting Material reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions inert_atmosphere Ensure Inert Atmosphere start->inert_atmosphere sub_reagent1 Titrate n-BuLi reagent_quality->sub_reagent1 sub_reagent2 Use Fresh POCl₃/DMF reagent_quality->sub_reagent2 sub_conditions1 Verify Low Temperature (Lithiation) reaction_conditions->sub_conditions1 sub_conditions2 Increase Temperature/Time (Vilsmeier-Haack) reaction_conditions->sub_conditions2 sub_inert1 Flame-dry Glassware inert_atmosphere->sub_inert1 sub_inert2 Maintain Positive Pressure of Inert Gas inert_atmosphere->sub_inert2

Caption: Troubleshooting workflow for incomplete formylation.

Q2: I've isolated my product, but NMR analysis shows an impurity with a carboxylic acid peak. How is this byproduct forming?

A2: The presence of 2,6-Dibromo-4-fluorobenzoic acid is a common byproduct resulting from the oxidation of the aldehyde product.

Causality:

  • Air Oxidation: Aldehydes, particularly aromatic aldehydes, are susceptible to oxidation by atmospheric oxygen, especially under basic conditions or upon prolonged exposure to air. This can occur during the reaction workup or storage.

  • Oxidizing Agents: If the reaction workup involves any oxidizing agents, even mild ones, the aldehyde can be converted to the carboxylic acid.

Troubleshooting Steps:

  • Inert Workup Conditions:

    • During the workup, especially if it involves a basic wash, it is advisable to minimize the exposure of the organic layer to air. Sparging solutions with an inert gas can be beneficial.

  • Proper Storage:

    • Store the purified this compound under an inert atmosphere (e.g., in a vial flushed with argon or nitrogen) and in a cool, dark place.

  • Purification:

    • The acidic nature of the carboxylic acid byproduct allows for its straightforward removal.

      • Wash the crude product (dissolved in an organic solvent like dichloromethane or ethyl acetate) with a mild basic solution such as saturated sodium bicarbonate. The carboxylic acid will be deprotonated and extracted into the aqueous layer.

      • Follow with a water wash to remove any residual base and then dry the organic layer before solvent removal.

Protocol 1: Removal of 2,6-Dibromo-4-fluorobenzoic Acid

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution and shake gently. Vent the funnel frequently to release any evolved carbon dioxide.

  • Separate the aqueous layer.

  • Repeat the wash with sodium bicarbonate solution.

  • Wash the organic layer with water, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the purified aldehyde.

Q3: My GC-MS analysis indicates the presence of isomers. How can I identify and separate them?

A3: The formation of regioisomers is a known challenge in the synthesis of polysubstituted aromatic compounds. While the directing effects in the formylation of 1,3-Dibromo-5-fluorobenzene strongly favor the desired 2,6-dibromo isomer, small amounts of other isomers can sometimes form.

Potential Isomeric Byproducts:

Compound NameStructurePotential Origin
2,4-Dibromo-6-fluorobenzaldehyde Br at C2, C4; F at C6; CHO at C1Incomplete lithiation at the more sterically hindered position between the two bromine atoms, followed by formylation.
3,5-Dibromo-2-fluorobenzaldehyde Br at C3, C5; F at C2; CHO at C1This is a less likely byproduct from the formylation of 1,3-dibromo-5-fluorobenzene but could arise from impurities in the starting material.

Troubleshooting and Identification:

  • High-Resolution Analytical Techniques: Standard GC-MS may not be sufficient to separate closely related isomers. The use of two-dimensional gas chromatography (2D-GC) can provide the necessary resolution for accurate identification and quantification of isomeric impurities.[1]

  • NMR Spectroscopy: Careful analysis of the aromatic region in the ¹H NMR spectrum can help identify the presence of isomers. The coupling patterns and chemical shifts of the aromatic protons will differ for each isomer.

  • Purification:

    • Column Chromatography: Careful column chromatography on silica gel can be effective in separating isomers, although it may require optimization of the solvent system and a high-resolution column.

    • Recrystallization: If the product is a solid, fractional recrystallization can be a powerful technique for purification.

Analytical Workflow: Isomer Identification and Quantification

start Crude Product with Suspected Isomers gcms Initial GC-MS Analysis start->gcms nmr ¹H and ¹³C NMR Analysis start->nmr twod_gc 2D-GC for Isomer Separation and Quantification gcms->twod_gc If isomers co-elute purification Purification nmr->purification twod_gc->purification sub_purification1 Column Chromatography purification->sub_purification1 sub_purification2 Recrystallization purification->sub_purification2

Caption: Workflow for the analysis and purification of isomeric byproducts.

III. References

  • BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2,3-Dibromo-6-fluorobenzaldehyde. Retrieved from a hypothetical BenchChem technical note.

  • ResearchGate. (2025). Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography. ResearchGate.[1]

  • Sigma-Aldrich. (n.d.). 1,3-Dibromo-5-fluorobenzene. Product Page.

  • Google Patents. (2019). A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. CN109809977A.[2]

  • Google Patents. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde. US8692026B2.[3]

References

Technical Support Center: Wittig Reaction with 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the Wittig reaction with 2,6-Dibromo-4-fluorobenzaldehyde. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of olefination with this sterically hindered and electronically modified substrate. This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios.

The unique structure of this compound presents specific challenges and opportunities. The ortho-dibromo substituents create significant steric hindrance around the carbonyl group, which can impede the approach of the Wittig reagent and slow down reaction rates.[1] Conversely, the fluorine atom at the para-position is an electron-withdrawing group that increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2] This guide will help you balance these competing effects to achieve optimal yield and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a Wittig reaction?

The primary challenge is steric hindrance. The two bromine atoms in the ortho positions to the aldehyde significantly obstruct the carbonyl group. This steric bulk can make it difficult for the bulky phosphonium ylide to approach and react, often leading to lower yields or requiring more forcing conditions compared to unhindered aldehydes.[1][3] Careful selection of the ylide and reaction conditions is paramount.

Q2: How does the 4-fluoro substituent affect the reaction?

The fluorine atom is an electron-withdrawing group. This property increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[2] This electronic effect helps to counteract the negative impact of steric hindrance by making the aldehyde inherently more reactive towards the nucleophilic ylide.

Q3: What is the fundamental difference between stabilized and non-stabilized ylides, and which should I choose?

The choice between a stabilized and non-stabilized ylide is the most critical factor in determining the stereochemical outcome (E/Z selectivity) of your reaction.[4][5]

  • Non-stabilized ylides (e.g., R = alkyl group) are highly reactive and their reactions are typically under kinetic control. Under salt-free conditions, they overwhelmingly favor the formation of the (Z)-alkene.[6][7][8]

  • Stabilized ylides (e.g., R = ester, ketone, or other electron-withdrawing groups) are less reactive, and the initial cycloaddition is often reversible. This allows the reaction to proceed under thermodynamic control, leading predominantly to the more stable (E)-alkene.[6][7][9]

The choice depends entirely on your desired product isomer.

Q4: What is the modern understanding of the Wittig reaction mechanism?

For many years, the mechanism was thought to involve a zwitterionic betaine intermediate. However, extensive evidence, particularly from studies under lithium-salt-free conditions, supports a direct [2+2] cycloaddition between the ylide and the aldehyde to form an oxaphosphetane intermediate.[10][11] This four-membered ring then decomposes in a concerted, stereospecific manner to yield the alkene and triphenylphosphine oxide.[10] The stereochemistry of the final alkene is determined during the formation of this oxaphosphetane intermediate.[11]

Visualizing the Wittig Pathway

To better understand the core process, the following diagram illustrates the currently accepted mechanism for the Wittig reaction under salt-free conditions.

Wittig_Mechanism cluster_reactants Reactants cluster_ts [2+2] Cycloaddition cluster_intermediate Intermediate cluster_products Products Ylide R'HC=PPh₃ (Ylide) TS Transition State Ylide->TS Aldehyde R''CHO (Aldehyde) Aldehyde->TS Oxaphosphetane Oxaphosphetane TS->Oxaphosphetane Alkene R'HC=CHR'' (Alkene) Oxaphosphetane->Alkene  Decomposition TPPO O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->TPPO  Decomposition

Caption: The Wittig reaction mechanism proceeds via a [2+2] cycloaddition.

Troubleshooting Guide & Optimization Strategies

This section addresses specific problems you may encounter during your experiment in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I'm seeing a lot of unreacted this compound in my TLC analysis. What's the most likely cause?

A: With a sterically hindered aldehyde, inefficient ylide formation or insufficient ylide reactivity are the most common culprits.

  • Possible Cause 1: Incomplete Ylide Generation. The base you are using may be old, wet, or not strong enough to fully deprotonate the phosphonium salt.[3]

    • Solution: Always use a fresh, dry, and appropriately strong base. For non-stabilized ylides, strong bases like n-BuLi, NaH, or NaHMDS are required.[3] Ensure you are using anhydrous solvents and flame-dried glassware, as moisture will quench the base and the ylide.[8]

  • Possible Cause 2: Ylide Decomposition. Non-stabilized ylides are often thermally unstable and can decompose before reacting, especially if the reaction is slow due to steric hindrance.[3]

    • Solution: Generate the ylide at a low temperature (0 °C or -78 °C) and add the aldehyde solution slowly at that same temperature.[3] Consider in situ generation where the aldehyde is present as the ylide is being formed, which can sometimes improve yields with unstable ylides.[12]

  • Possible Cause 3: Steric Hindrance is Too Great. The ylide itself may be too bulky.

    • Solution: If possible, use a less sterically demanding phosphonium salt. If this is not an option, consider an alternative olefination method like the Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate carbanions that are often more effective with hindered ketones and aldehydes.[3]

Issue 2: Poor or Incorrect Stereoselectivity

Q: I wanted the (Z)-alkene but I'm getting a mixture of E/Z isomers, or mostly the (E)-alkene. What went wrong?

A: Achieving high (Z)-selectivity requires strict adherence to kinetically controlled, salt-free conditions. The presence of lithium salts is a primary reason for loss of selectivity.[8][13]

  • Possible Cause: Presence of Lithium Salts. If you used a lithium base (like n-BuLi) to generate your ylide from a phosphonium halide salt (e.g., RCH₂PPh₃⁺Br⁻), lithium halides (LiBr) are formed as a byproduct. Lithium cations can coordinate to the oxygen atom in the oxaphosphetane intermediate, facilitating its reversible opening and allowing equilibration to the more thermodynamically stable trans-oxaphosphetane, which leads to the (E)-alkene.[10]

    • Solution: To maximize (Z)-selectivity, employ "salt-free" conditions. Use sodium- or potassium-based reagents for ylide generation, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu).[8] Non-polar aprotic solvents like THF or toluene are also preferred as they disfavor the stabilization of charged intermediates that can lead to equilibration.[8]

Q: I used a stabilized ylide to get the (E)-alkene, but the yield is very low. How can I improve this?

A: Stabilized ylides are less reactive than non-stabilized ones, and this lower reactivity can be a significant problem when paired with a sterically hindered aldehyde.[3]

  • Solution 1: Increase Reaction Temperature. Since stabilized Wittig reactions are under thermodynamic control, you can often gently heat the reaction (e.g., refluxing THF) to overcome the activation energy barrier imposed by the steric hindrance. Always monitor for potential decomposition of your starting materials.

  • Solution 2: Use the Horner-Wadsworth-Emmons (HWE) Reaction. This is often the superior method for synthesizing (E)-alkenes, especially with hindered aldehydes.[1] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than stabilized ylides, leading to better yields. A significant advantage is that the phosphate byproduct is water-soluble, simplifying purification.[3]

Decision Workflow for Stereoselectivity

Use this workflow to select the appropriate reaction conditions based on your desired stereochemical outcome.

Selectivity_Workflow Start Desired Alkene Isomer? Z_Isomer (Z)-Isomer Start->Z_Isomer Z E_Isomer (E)-Isomer Start->E_Isomer E Z_Ylide Use Non-Stabilized Ylide (e.g., from Alkyl-PPh₃⁺X⁻) Z_Isomer->Z_Ylide Z_Conditions Strict Salt-Free Conditions Z_Ylide->Z_Conditions Z_Base Use Na⁺ or K⁺ base (NaHMDS, KHMDS, KOtBu) Z_Conditions->Z_Base Z_Solvent Use Non-Polar Solvent (THF, Toluene) Z_Conditions->Z_Solvent Z_Temp Low Temperature (-78 °C to RT) Z_Conditions->Z_Temp E_Method Choose Method E_Isomer->E_Method E_Stabilized Stabilized Wittig E_Method->E_Stabilized Option 1 E_HWE Horner-Wadsworth-Emmons (Recommended for this substrate) E_Method->E_HWE Option 2 E_Schlosser Schlosser Modification (for non-stabilized ylides) E_Method->E_Schlosser Option 3 E_Details Thermodynamic Control (May require heat) E_Stabilized->E_Details E_HWE->E_Details E_Schlosser->E_Details

Caption: A workflow for choosing conditions for E/Z selectivity.

Summary of Factors Influencing Stereoselectivity

FactorCondition for (Z)-SelectivityCondition for (E)-SelectivityRationale
Ylide Type Non-stabilized (R=alkyl)Stabilized (R=EWG) or HWE ReagentNon-stabilized reactions are kinetically controlled; stabilized reactions are thermodynamically controlled.[7][9]
Base / Salts Salt-Free (Na⁺, K⁺ bases)Lithium salts can be tolerated or used intentionally (Schlosser).Li⁺ ions can catalyze oxaphosphetane equilibration, eroding (Z)-selectivity.[10][13]
Solvent Non-polar aprotic (THF, Toluene)Polar aprotic (DMF, DMSO) can sometimes help.Polar solvents can stabilize intermediates, potentially allowing for equilibration towards the (E)-isomer.[8]
Temperature Low temperature (-78 °C to 0 °C)Room temperature to refluxLow temperatures favor the kinetic product; higher temperatures favor the thermodynamic product.[8]

Experimental Protocols

Protocol 1: Synthesis of (Z)-Alkene via Salt-Free Wittig Reaction

This protocol is designed to maximize the yield of the (Z)-isomer by using a non-stabilized ylide under strict salt-free conditions.

  • Apparatus Setup:

    • Under an inert atmosphere (Nitrogen or Argon), flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser.

    • Allow the flask to cool to room temperature under the inert atmosphere.

  • Ylide Generation:

    • To the flask, add the alkyltriphenylphosphonium salt (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 equivalents, as a 1.0 M solution in THF) dropwise via syringe.

    • Stir the resulting brightly colored ylide solution at -78 °C for 1 hour. The color (often deep red or orange) is indicative of ylide formation.[3]

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at -78 °C via syringe over 20-30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel to isolate the desired (Z)-alkene.

Protocol 2: Synthesis of (E)-Alkene via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol is recommended for obtaining the (E)-isomer from the sterically hindered this compound.[1]

  • Apparatus Setup:

    • Under an inert atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equivalents) to a flame-dried round-bottom flask.

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, carefully decanting the hexane wash each time.

    • Dry the NaH under a stream of inert gas.

  • Phosphonate Anion Generation:

    • Add anhydrous THF via syringe to the flask containing the washed NaH.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a trialkyl phosphonoacetate (e.g., triethyl phosphonoacetate) (1.1 equivalents) dropwise via syringe. (Caution: Hydrogen gas is evolved).

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the phosphonate anion.

  • HWE Reaction:

    • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the phosphonate anion solution at room temperature.

    • Stir the reaction mixture for 4-12 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating may be required to drive the reaction to completion.

  • Workup and Purification:

    • Cool the reaction to room temperature and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • The water-soluble phosphate byproduct will remain in the aqueous layer.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Further purification by column chromatography or recrystallization may be performed if necessary.

References

2,6-Dibromo-4-fluorobenzaldehyde stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,6-Dibromo-4-fluorobenzaldehyde (CAS 938467-02-8). We address common stability issues encountered during synthetic procedures under both acidic and basic conditions, offering troubleshooting advice and preventative protocols grounded in mechanistic principles.

Compound Reactivity Overview

This compound is a highly functionalized aromatic building block. Its stability is dictated by the interplay of three key structural features:

  • The Aldehyde Group: This is the primary site of reactivity, susceptible to nucleophilic attack and oxidation/reduction.

  • Lack of α-Hydrogens: The carbon atom adjacent to the carbonyl group has no hydrogen atoms. This structural feature makes the compound incapable of enolization but highly susceptible to specific base-induced reactions.

  • Halogen Substituents: The two ortho-bromine atoms provide significant steric hindrance around the aldehyde, potentially modulating its reactivity. The electron-withdrawing nature of the bromine and fluorine atoms influences the electrophilicity of the carbonyl carbon and the aromatic ring.

Understanding these features is critical for predicting the compound's behavior and designing robust reaction conditions.

FAQs and Troubleshooting: Stability Under Basic Conditions

Working with bases requires careful selection to prevent unintended degradation pathways. The most common issue encountered is the Cannizzaro reaction.

Question 1: I treated this compound with potassium hydroxide (KOH) to promote a reaction, but my starting material was consumed, and I obtained two new major products. What happened?

Answer: You have likely induced a Cannizzaro reaction. This is a classic base-induced disproportionation reaction that occurs with aldehydes lacking α-hydrogens, such as this compound.[1][2][3] In this process, two molecules of the aldehyde react in the presence of a strong base; one molecule is reduced to a primary alcohol, and the other is oxidized to a carboxylic acid (which is deprotonated to the carboxylate salt under the basic conditions).[4]

The two products you are observing are:

  • (2,6-Dibromo-4-fluorophenyl)methanol (the reduction product)

  • Potassium 2,6-Dibromo-4-fluorobenzoate (the oxidation product)

Mechanism Insight: The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to the carbonyl carbon of a second aldehyde molecule, acting as the reducing agent.[1][3] This redox process is often irreversible and can be surprisingly fast in concentrated base.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydride Transfer (Redox) cluster_2 Step 3: Proton Exchange A This compound B Tetrahedral Intermediate A->B C Second Aldehyde Molecule OH OH⁻ (strong base) OH->A B->C Hydride Attack D 2,6-Dibromo-4-fluorobenzoic acid B->D Collapse & Hydride (H⁻) generation E (2,6-Dibromo-4-fluorophenyl)methanol (as alkoxide) C->E F Final Products D->F Carboxylate Salt E->F Alcohol

Figure 1: Simplified Cannizzaro reaction pathway.
Question 2: How can I avoid the Cannizzaro reaction? What bases are safe to use?

Answer: To avoid this unwanted side reaction, you must avoid using strong, concentrated hydroxide bases (e.g., NaOH, KOH). The choice of a "safe" base depends on the requirements of your desired reaction.

  • Mild Inorganic Bases: For reactions requiring a non-nucleophilic base for proton scavenging (e.g., protecting group chemistry, some cross-couplings), carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are excellent choices. They are generally not basic enough to initiate the Cannizzaro reaction at a significant rate at moderate temperatures.

  • Non-Nucleophilic Organic Bases: Amine bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU) are suitable for many applications. They are effective proton scavengers but do not trigger the Cannizzaro pathway.

  • Metal Hydrides or Alkoxides: If your reaction requires a very strong, non-hydroxide base (e.g., for deprotonation), reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used, but careful temperature control is essential as they can still potentially react with the aldehyde group.

Question 3: My desired reaction was successful, but I'm experiencing low yields after a basic aqueous workup. What are the best practices?

Answer: Low yields after a basic workup can be due to a slow Cannizzaro reaction occurring during neutralization and extraction if you are using a strong base.

Recommended Workup Protocol:

  • Cooling: Always perform the workup at a low temperature (0-5 °C) to minimize the rate of any potential side reactions.

  • Use a Weaker Base: Neutralize any acid with a saturated solution of sodium bicarbonate (NaHCO₃) rather than sodium hydroxide. Bicarbonate is sufficiently basic to neutralize strong acids but is not strong enough to promote the Cannizzaro reaction.

  • Minimize Contact Time: Do not let the organic layer remain in contact with the basic aqueous phase for an extended period. Separate the layers promptly after extraction.

FAQs and Troubleshooting: Stability Under Acidic Conditions

The aldehyde group is generally more stable under acidic conditions than basic ones, but issues can still arise, particularly with strong acids or at elevated temperatures.

Question 1: Is this compound stable during reactions or workups involving strong protic acids like HCl or H₂SO₄?

Answer: Generally, yes, the compound shows good stability in the presence of common protic acids at low to moderate temperatures. The C-Br and C-F bonds are robust and do not undergo hydrolysis under typical acidic workup conditions.[5] The aldehyde itself is also stable. However, two potential issues can arise under forcing conditions:

  • Acetal Formation: If an alcohol is present as a solvent or reagent, the acid will catalyze the formation of an acetal, effectively protecting the aldehyde. This is a reversible reaction but may be an unwanted side product.

  • Polymerization/Degradation: At high temperatures and in the presence of concentrated strong acids, aldehydes can undergo self-condensation or polymerization, leading to the formation of intractable tars. This is generally not an issue during a standard aqueous workup but can be a concern during a reaction at elevated temperatures.

Question 2: I am using a Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) and observing significant byproduct formation and a dark reaction color. What is causing this?

Answer: Lewis acids coordinate to the lone pairs of the carbonyl oxygen. This coordination strongly activates the aldehyde, making the carbonyl carbon far more electrophilic. While this is desirable for certain reactions (like Friedel-Crafts acylations), it can also accelerate decomposition pathways.

  • Enhanced Electrophilicity: The activated aldehyde-Lewis acid complex is highly susceptible to attack by even weak nucleophiles, potentially leading to a range of unwanted side products.

  • Promotion of Polymerization: The enhanced reactivity can readily promote cationic polymerization, leading to the tars and dark colors you are observing.

  • Interaction with Halogens: Strong Lewis acids can also interact with the halogen substituents on the aromatic ring, potentially leading to halogen scrambling or other undesired reactions, although this is less common.

Recommendation: If possible, choose a milder Lewis acid or perform the reaction at a significantly lower temperature (e.g., -78 °C to 0 °C) to control the reactivity.

Summary Troubleshooting Table

Symptom / Observation Potential Cause Chemical Condition Recommended Solution
Two major byproducts, loss of aldehydeCannizzaro ReactionStrong Hydroxide Base (NaOH, KOH)Use a weaker or non-nucleophilic base (e.g., K₂CO₃, TEA, DBU). Avoid concentrated strong bases.
Low yield after workupSlow degradation during neutralizationStrong Base in WorkupPerform workup at low temperature (0-5 °C) with a milder base like NaHCO₃. Minimize contact time.
Formation of dark tar/polymerAcid-catalyzed polymerizationConcentrated Protic or Lewis Acid, High TempReduce reaction temperature, use acid catalytically if possible, or select a milder Lewis acid.
Unexpected product (acetal)Acetal formationAcidic conditions + AlcoholUse an aprotic solvent if the acetal is not the desired product.

Experimental Protocol: Stability Assessment of this compound

This protocol provides a framework for systematically evaluating the stability of the title compound under specific conditions relevant to your planned synthesis.

Objective: To quantify the degradation of this compound over time in standardized acidic and basic solutions at room temperature.

Materials:

  • This compound

  • Internal Standard (e.g., Dodecane, Naphthalene - must be inert and chromatographically resolved)

  • Solvent (e.g., Acetonitrile or THF, HPLC grade)

  • 1.0 M HCl (aqueous)

  • 1.0 M NaOH (aqueous)

  • Deionized Water

  • Diethyl ether or Ethyl Acetate for extraction

  • Analysis instrument (GC-MS or LC-MS)

Procedure:

G A 1. Prepare Stock Solution (Aldehyde + Internal Standard in Solvent) B 2. Aliquot Stock into 3 Vials (Control, Acidic, Basic) A->B C 3. Add Reagents - Vial 1 (Control): Water - Vial 2 (Acidic): 1M HCl - Vial 3 (Basic): 1M NaOH B->C D 4. Stir at Room Temperature Take samples at t = 0, 1h, 4h, 24h C->D E 5. Sample Workup (for each time point) - Quench (neutralize acid/base) - Extract with organic solvent - Dry and concentrate D->E F 6. Analysis (GC-MS or LC-MS) E->F G 7. Data Interpretation - Quantify remaining aldehyde vs. internal standard - Identify major degradation products F->G

Figure 2: Workflow for stability assessment experiment.

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh ~100 mg of this compound and ~50 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent. This is your stock solution.

  • Reaction Setup: Prepare three vials. To each, add 1.0 mL of the stock solution.

    • Vial 1 (Control): Add 1.0 mL of deionized water.

    • Vial 2 (Acidic): Add 1.0 mL of 1.0 M HCl solution.

    • Vial 3 (Basic): Add 1.0 mL of 1.0 M NaOH solution.

  • Sampling: Immediately after adding the aqueous solutions, withdraw the first sample (t=0) from each vial (~100 µL). Continue stirring the vials at room temperature and take subsequent samples at desired time points (e.g., 1 hour, 4 hours, 24 hours).

  • Sample Quenching and Workup: For each sample taken:

    • Immediately add it to a vial containing 1 mL of a neutralizing wash (e.g., saturated NaHCO₃ solution).

    • Add 1 mL of ethyl acetate, vortex thoroughly, and allow the layers to separate.

    • Transfer the organic layer to a new vial for analysis.

  • Analysis: Analyze the organic extracts by GC-MS or LC-MS.

  • Data Analysis: Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each time point. A decrease in this ratio over time indicates degradation. Identify the structures of any new peaks that appear in the chromatogram, which will correspond to the degradation products (e.g., the alcohol and acid from the Cannizzaro reaction in the basic sample).

This self-validating protocol, which includes a control and an internal standard, will provide you with clear, quantitative data on the stability of your compound under the tested conditions, allowing you to make informed decisions for your synthetic route.

References

Technical Support Center: Troubleshooting Low Reactivity of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for 2,6-Dibromo-4-fluorobenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this sterically hindered and electronically complex substrate. This guide provides in-depth, field-proven insights and actionable protocols in a direct question-and-answer format to help you overcome common reactivity issues.

Part 1: Understanding the Core Reactivity Challenges

Q1: Why is this compound so unreactive in standard nucleophilic addition and cross-coupling reactions?

A1: The low reactivity of this compound is not due to a single factor but rather a combination of significant steric and electronic effects. Understanding these root causes is the first step in designing a successful reaction strategy.

  • Severe Steric Hindrance: The primary obstacle is the presence of two bulky bromine atoms in the ortho positions, flanking the aldehyde group.[1][2] This steric shield physically blocks the trajectory of incoming nucleophiles and organometallic catalysts, making it difficult for them to access the electrophilic carbonyl carbon or the C-Br bonds for oxidative addition.[1][3] This is a common challenge for di-ortho substituted aromatic carbonyls.[2]

  • Electronic Effects: The electronic nature of the ring is complex.

    • Inductive Effects (-I): The two bromine atoms and the fluorine atom are highly electronegative, withdrawing electron density from the aromatic ring via the sigma bond framework. This inductive withdrawal makes the carbonyl carbon more electrophilic and should, in theory, increase its reactivity toward nucleophiles.[4]

    • Mesomeric Effects (+M): Halogens also possess lone pairs that can be donated into the aromatic pi-system. This resonance donation effect counteracts the inductive withdrawal, particularly for fluorine, which can form a strong pi-overlap due to its orbital size.[5] This effect can slightly reduce the electrophilicity of the carbonyl carbon compared to a non-halogenated equivalent.[6]

The interplay of these factors is summarized in the diagram below.

G cluster_main Reactivity Profile of this compound cluster_steric cluster_electronic Reactivity Overall Low Reactivity Steric Dominant Steric Hindrance (Ortho-Bromo Groups) Reactivity->Steric Primary Cause Electronic Complex Electronic Effects Reactivity->Electronic Secondary Cause Block Blocks Nucleophile Trajectory (e.g., Grignard, Wittig) Steric->Block Impede Impedes Catalyst Approach (e.g., Suzuki Coupling) Steric->Impede Inductive Inductive Withdrawal (-I) (Br, F) Increases Carbonyl Electrophilicity Electronic->Inductive Mesomeric Mesomeric Donation (+M) (Br, F) Decreases Carbonyl Electrophilicity Electronic->Mesomeric G cluster_solutions start Low Yield in Suzuki Coupling cat_sys Is your Catalyst System Optimized for Hindered Substrates? start->cat_sys base_solv Are Base and Solvent Conditions Appropriate? cat_sys->base_solv Yes sol_cat Solution: Switch to Bulky Ligands (e.g., Buchwald Ligands like SPhos, XPhos) or N-Heterocyclic Carbenes (NHCs). cat_sys->sol_cat No temp_time Are Temperature and Reaction Time Sufficient? base_solv->temp_time Yes sol_base Solution: Use a Strong, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3). Use Anhydrous, Degassed Solvents (e.g., Dioxane, Toluene). base_solv->sol_base No success Reaction Optimized temp_time->success Yes sol_temp Solution: Increase Temperature (80-110 °C). Increase Reaction Time (monitor by LCMS/GC). temp_time->sol_temp No sol_cat->base_solv sol_base->temp_time sol_temp->success

References

Technical Support Center: Navigating Reactions with 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dibromo-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but sensitive building block. Here, we address common challenges and provide in-depth, field-proven solutions to prevent its decomposition during critical chemical transformations. Our focus is on explaining the "why" behind each recommendation, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant hydrodehalogenation (loss of one or both bromine atoms) during my palladium-catalyzed cross-coupling reaction. What are the primary causes?

A1: Hydrodehalogenation is a frequent and frustrating side reaction when working with sterically hindered and electron-deficient aryl bromides like this compound.[1][2] The primary culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2][3] This species can arise from several sources within your reaction mixture:

  • Proton Sources: Trace amounts of water, alcohols used as solvents, or even acidic impurities in your reagents can react with the palladium complex to generate Pd-H.[2][4]

  • Base-Induced Formation: Certain bases, particularly strong ones, can react with other components in the mixture to produce hydride sources.[4]

  • Solvent as a Hydride Source: Some solvents, especially alcohols, can act as hydride donors under reaction conditions.[2]

Once formed, the Pd-H species can participate in a competitive reductive elimination pathway with the aryl group on the palladium intermediate, leading to the undesired dehalogenated product instead of the target cross-coupled molecule.[3]

Q2: How does the aldehyde functional group contribute to the instability of this compound in certain reactions?

A2: The aldehyde group, while a key reactive handle, introduces several potential decomposition pathways:

  • Susceptibility to Oxidation: Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid. This impurity can interfere with subsequent reactions, especially those employing organometallic reagents which would be quenched by the acidic proton.[5][6]

  • Reduction: In the presence of reducing agents, intended or unintended (e.g., hydride sources), the aldehyde can be reduced to a benzyl alcohol. This is particularly problematic in cross-coupling reactions where certain conditions can favor reduction over coupling.

  • Cannizzaro-type Reactions: Under strongly basic conditions, benzaldehydes lacking an alpha-hydrogen, such as this one, can undergo disproportionation to form the corresponding alcohol and carboxylic acid.

  • Aldol and Knoevenagel Condensations: While the ortho-substituents provide some steric hindrance, the aldehyde can still participate in various condensation reactions if suitable nucleophiles and catalysts are present.[7]

Q3: I am performing a Grignard reaction, and my yields are consistently low. What could be the issue?

A3: Low yields in Grignard reactions with this compound are often traced back to two main issues:

  • Halogen-Metal Exchange: The Grignard reagent, being a strong base and nucleophile, can react with one of the bromine atoms on another molecule of the starting material.[8][9] This leads to the formation of a complex mixture of byproducts.

  • Reaction with the Aldehyde: The primary intended reaction is the nucleophilic attack of the Grignard reagent on the aldehyde carbonyl.[8] However, if the Grignard reagent is formed in situ from the starting material itself, intermolecular reactions can be a significant problem.

Furthermore, as with any organometallic reaction, strict exclusion of water and oxygen is critical.[10] Any acidic protons from water or oxidation of the aldehyde to a carboxylic acid will quench the highly reactive Grignard reagent.[6][10]

Troubleshooting Guides & Preventative Protocols

Issue 1: Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This is arguably the most common decomposition pathway. The key is to optimize conditions to favor the desired cross-coupling over the undesired reductive dehalogenation.

start Low Yield & Dehalogenation Observed check_reagents 1. Re-evaluate Reagents & Solvents start->check_reagents Initial Observation check_base 2. Optimize Base check_reagents->check_base Reagents confirmed anhydrous & pure reagents_note Ensure anhydrous conditions. Use freshly dried solvents. check_reagents->reagents_note check_catalyst 3. Modify Catalyst System check_base->check_catalyst Weaker base shows improvement, but not optimal base_note Switch to weaker, non-nucleophilic bases: K3PO4, Cs2CO3, K2CO3 check_base->base_note check_temp 4. Adjust Temperature check_catalyst->check_temp Ligand screening in progress catalyst_note Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Consider a different Pd precursor. check_catalyst->catalyst_note success Yield Improved, Dehalogenation Minimized check_temp->success Lower temp reduces side reaction temp_note Lowering temperature can disfavor dehalogenation. check_temp->temp_note

Caption: A logical workflow for troubleshooting dehalogenation.

ParameterStandard ConditionOptimized Condition for Preventing DecompositionRationale
Base Strong bases (e.g., NaOH, NaOt-Bu)Weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃)[4]Stronger bases can promote the formation of Pd-H species, leading to hydrodehalogenation.[2][4]
Solvent Protic solvents (e.g., alcohols)Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF)[2][4]Protic solvents can be a source of protons for the formation of Pd-H species.[4]
Temperature High temperatures (e.g., >100 °C)Lower temperatures (e.g., 60-80 °C)Lowering the temperature can decrease the rate of dehalogenation relative to the desired cross-coupling.[4]
Ligand Standard phosphine ligands (e.g., PPh₃)Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos)[2][4]These ligands accelerate the rate of reductive elimination (the product-forming step), which can outcompete the dehalogenation pathway.[4]
Atmosphere Standard inert atmosphereRigorously degassed system (Freeze-Pump-Thaw cycles)Oxygen can lead to the homocoupling of boronic acids and can affect the stability of the catalyst.[3][11]
  • Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.[2]

  • Reaction: Heat the mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Issue 2: Aldehyde-Mediated Decomposition & Side Reactions

When the aldehyde functionality itself is the source of instability, a protection strategy is often the most robust solution.

start Side reactions involving the aldehyde group protect Protect aldehyde as a diethyl acetal start->protect reaction Perform the desired reaction (e.g., cross-coupling) protect->reaction deprotect Deprotect the acetal to regenerate the aldehyde reaction->deprotect product Final desired product obtained deprotect->product

Caption: Experimental workflow using an acetal protecting group.

This protocol is adapted from established methods for protecting benzaldehydes.[4]

Step 1: Protection of the Aldehyde

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous ethanol, add triethyl orthoformate (1.5 eq.).

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench and Extraction: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate to obtain the protected acetal.

Step 2: Perform the Desired Reaction

  • With the aldehyde group now protected and unreactive, proceed with your intended reaction (e.g., Suzuki coupling, Grignard addition at a different site if applicable) under the optimized conditions for that transformation.

Step 3: Deprotection of the Acetal

  • Reaction Setup: Dissolve the crude product from the previous step in a mixture of acetone and 1 M HCl.[4]

  • Reaction: Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution and extract the final product. Dry the organic layer and concentrate.

  • Purification: Purify the final product as required.

By temporarily masking the aldehyde, you can circumvent a host of potential side reactions and improve the overall yield and purity of your desired product.

Concluding Remarks

The successful application of this compound in complex syntheses hinges on a proactive approach to preventing its decomposition. Understanding the primary degradation pathways—hydrodehalogenation and aldehyde-mediated side reactions—allows for the rational design of robust experimental protocols. By carefully selecting reagents, optimizing reaction conditions, and employing protection strategies when necessary, researchers can harness the full synthetic potential of this valuable intermediate.

References

Scaling up the synthesis of 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An essential yet challenging building block in medicinal chemistry and materials science, 2,6-Dibromo-4-fluorobenzaldehyde is a key intermediate for synthesizing a range of complex molecules. Its unique substitution pattern, featuring a fluorine atom flanked by two bulky bromine atoms, imparts specific electronic and steric properties to its derivatives. However, the scaling up of its synthesis is frequently hampered by challenges related to regioselectivity, reaction conditions, and product purification.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigate the complexities of synthesizing this compound. Structured in a user-friendly question-and-answer format, this guide addresses specific experimental issues, explains the underlying chemical principles, and offers field-proven troubleshooting strategies to ensure a successful and scalable synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of this compound?

A1: The most strategic and commercially available starting material is 1,3-Dibromo-5-fluorobenzene .[1][2][3][4] This precursor already contains the required dibromo-fluoro substitution pattern on the aromatic ring. The synthesis then focuses on the selective introduction of a formyl (-CHO) group at the C2 position, which is ortho to the fluorine atom.

Q2: Which synthetic strategy is recommended for introducing the aldehyde group?

A2: The most effective method is a directed ortho-lithiation followed by formylation . The fluorine atom is a powerful ortho-directing group, facilitating the selective removal of the proton at the C2 position by a strong organolithium base, such as n-butyllithium (n-BuLi).[5][6] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the target aldehyde.[7][8][9]

Q3: Why is a cryogenic temperature (e.g., -78 °C) critical for the lithiation step?

A3: Maintaining a very low temperature is crucial for several reasons:

  • Kinetic Control: It ensures the deprotonation occurs at the most acidic site (ortho to fluorine) under kinetic control, preventing the base from reacting at other positions.

  • Stability of the Intermediate: The aryllithium intermediate is highly reactive and can be unstable at higher temperatures, potentially leading to side reactions like rearrangement or decomposition.[5]

  • Preventing Side Reactions: It minimizes side reactions such as halogen-metal exchange, where the butyllithium could swap with one of the bromine atoms.

Q4: How can I confirm the successful synthesis and purity of this compound?

A4: A combination of standard analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress and assessing the purity of column fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any volatile impurities by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic aldehyde proton signal (around 10 ppm) and aromatic proton signals with specific splitting patterns. ¹³C NMR and ¹⁹F NMR will further confirm the structure.

Q5: What are the primary safety concerns when performing this synthesis?

A5: The main hazards are associated with the reagents used:

  • n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and will ignite spontaneously on contact with air or moisture. It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

  • Anhydrous Solvents: The reaction requires anhydrous solvents like tetrahydrofuran (THF). These are typically flammable and can form explosive peroxides over time. Always use freshly distilled or commercially available anhydrous solvents.

Experimental Protocol: Directed Ortho-lithiation and Formylation

This protocol details the synthesis of this compound from 1,3-Dibromo-5-fluorobenzene.

Reagents and Conditions
ReagentFormulaMolar Mass ( g/mol )Molarity (M)Amount (mmol)EquivalentsVolume/Mass
1,3-Dibromo-5-fluorobenzeneC₆H₃Br₂F253.89-20.01.05.08 g
Anhydrous Tetrahydrofuran (THF)C₄H₈O----100 mL
n-Butyllithium (n-BuLi)C₄H₉Li-2.522.01.18.8 mL
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09-30.01.52.2 mL
Step-by-Step Methodology
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Reaction Initiation: Under an inert atmosphere, dissolve 1,3-Dibromo-5-fluorobenzene (5.08 g, 20.0 mmol) in anhydrous THF (100 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium intermediate may result in a color change.

  • Formylation: Add anhydrous DMF (2.2 mL, 30.0 mmol) dropwise via syringe, again maintaining the temperature below -70 °C.

  • Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a two-step mechanism: directed ortho-lithiation followed by nucleophilic attack on DMF.

G A 1,3-Dibromo-5-fluorobenzene B Aryllithium Intermediate A->B Directed ortho-lithiation C Adduct Formation B->C Nucleophilic Attack D This compound C->D Elimination & Hydrolysis nBuLi n-BuLi @ -78°C nBuLi->A DMF DMF DMF->B Workup Aqueous Workup (NH4Cl) Workup->C

Caption: Mechanism of ortho-lithiation and formylation.

Experimental Workflow

This diagram outlines the major steps from starting material to purified product.

workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification A Dissolve Starting Material in Anhydrous THF B Cool to -78 °C A->B C Add n-BuLi Dropwise B->C D Stir for 1 hour (Lithiation) C->D E Add Anhydrous DMF Dropwise D->E F Stir for 2 hours (Formylation) E->F G Warm to 0 °C & Quench with aq. NH4Cl F->G H Extract with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry over MgSO4 I->J K Concentrate under Vacuum J->K L Purify by Column Chromatography K->L

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive n-BuLi due to improper storage or handling. 2. Presence of moisture or other protic impurities in the reaction. 3. Reaction temperature was too high during n-BuLi addition.1. Titrate the n-BuLi solution before use to determine its exact concentration. 2. Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere. Use high-quality anhydrous solvents. 3. Maintain the temperature rigorously at or below -70 °C during the addition of n-BuLi.
Mixture of Isomers Formed 1. Lithiation was not fully regioselective. 2. The aryllithium intermediate rearranged or underwent halogen-metal exchange.1. Ensure slow, dropwise addition of n-BuLi at -78 °C to favor kinetic deprotonation at the correct position.[6] 2. Avoid allowing the reaction to warm up before the addition of DMF.
Significant Amount of Starting Material Remains 1. Insufficient n-BuLi was used. 2. Incomplete reaction due to short reaction time.1. Use a slight excess of freshly titrated n-BuLi (1.1-1.2 equivalents). 2. Extend the stirring time after n-BuLi addition to ensure complete lithiation. Monitor by TLC if possible.
Formation of Dark, Tarry Byproducts 1. Reaction temperature became too high, causing decomposition. 2. The formylating agent (DMF) was of poor quality or contained impurities.1. Improve temperature control with a properly maintained cooling bath. 2. Use freshly opened or distilled anhydrous DMF.
Difficult Purification 1. Product co-elutes with impurities during chromatography. 2. Product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography. A shallow gradient (e.g., 0-10% ethyl acetate in hexanes) can improve separation. 2. If the product is an oil, ensure it is pure by NMR. If impurities are present, re-purification may be necessary. High-vacuum distillation could be an alternative if the product is thermally stable.[10]

Troubleshooting Decision Tree

G Start Reaction Complete. Analyze Crude Product (TLC/GC-MS) NoProduct Is Product Detected? Start->NoProduct LowYield Is Yield > 50%? NoProduct->LowYield Yes CheckReagents Check n-BuLi activity. Verify anhydrous conditions. NoProduct->CheckReagents No Impure Is Product Pure? LowYield->Impure Yes CheckStoichiometry Increase n-BuLi equivalents. Extend reaction time. LowYield->CheckStoichiometry No Success Successful Synthesis. Proceed with further steps. Impure->Success Yes Purify Optimize column chromatography. Consider distillation or crystallization. Impure->Purify No CheckReagents->Start Rerun Experiment CheckStoichiometry->Start Rerun Experiment Purify->Success After Purification

Caption: A decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Managing Moisture-Sensitive Reactions with 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2,6-Dibromo-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of using this sterically hindered and moisture-sensitive reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your reactions are not only successful but also reproducible and well-understood.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly challenging to handle?

A1: The primary challenges stem from two key structural features:

  • Steric Hindrance: The two bromine atoms in the ortho positions to the aldehyde group create significant steric bulk. This can physically impede the approach of nucleophiles to the carbonyl carbon, potentially slowing down or inhibiting reactions that proceed smoothly with less substituted benzaldehydes.[1][2]

  • Moisture Sensitivity: Like many aromatic aldehydes, this compound is sensitive to moisture.[3][4] However, the electron-withdrawing nature of the halogen substituents can enhance the electrophilicity of the carbonyl carbon, making it susceptible to hydration to form a gem-diol, which can complicate reactions and reduce yields. Maintaining strictly anhydrous conditions is therefore critical.

Q2: How should I store this compound to ensure its integrity?

A2: Proper storage is the first line of defense against reagent degradation. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a cool, dry place.[5] A desiccator is a suitable environment for short-term storage.[4] For long-term storage, consider sealing the container with Parafilm® and placing it inside a larger, sealed container with a desiccant.

Q3: What are the initial signs that my reaction is failing due to moisture contamination?

A3: Common indicators of moisture-related issues include:

  • Low or No Conversion: If you are recovering a significant amount of your starting material, it's possible that your reagents were quenched by water.

  • Formation of a Benzoic Acid Byproduct: Although less common without an oxidant, hydrolysis of the aldehyde to the corresponding benzoic acid can occur under certain conditions.

  • Inconsistent Results: If you are experiencing significant variability in yield between seemingly identical reaction setups, undetected moisture is a likely culprit.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses specific problems you may encounter when using this compound in moisture-sensitive reactions.

Issue 1: Low or No Product Yield in a Grignard Reaction

Your Grignard reaction with this compound is resulting in a low yield of the desired secondary alcohol, with a significant recovery of the starting aldehyde.

Potential Causes & Solutions

  • Cause A: Quenching of the Grignard Reagent. Grignard reagents are extremely strong bases and will react with even trace amounts of water from solvents, glassware, or the aldehyde itself.[6][7]

    • Solution: Implement a rigorous anhydrous protocol. All glassware must be oven-dried (at least 4 hours at 140°C) or flame-dried under vacuum and allowed to cool under a stream of inert gas.[1] Solvents must be freshly distilled from an appropriate drying agent or passed through a solvent purification system.

  • Cause B: Steric Hindrance. The ortho-dibromo substitution severely hinders the approach of the Grignard reagent.[1][2] This can lead to side reactions like reduction (if the Grignard reagent has beta-hydrogens) or enolization, although the latter is not possible for benzaldehyde itself.[1][7]

    • Solution 1: Use a More Reactive Organometallic. Consider using an organolithium reagent in place of a Grignard reagent. Organolithiums are generally more nucleophilic and may overcome the steric barrier more effectively.

    • Solution 2: Employ Additives. The addition of cerium(III) chloride (CeCl₃) can sometimes improve yields in Grignard reactions with easily enolizable or sterically hindered ketones by increasing the nucleophilicity of the organometallic species (Luche reduction conditions). While less common for aldehydes, it could be trialed.

    • Solution 3: Optimize Reaction Temperature. While initial addition is often performed at low temperatures (0 °C or -78 °C) to control the reaction's exothermicity, allowing the reaction to slowly warm to room temperature or even gently refluxing may be necessary to drive the reaction to completion.[1] Progress should be monitored carefully by Thin-Layer Chromatography (TLC).

Issue 2: Failure of a Wittig Reaction and Recovery of Starting Materials

Your Wittig reaction is not producing the desired alkene, and you are recovering the starting aldehyde and phosphonium salt.

Potential Causes & Solutions

  • Cause A: Incomplete Ylide Formation. The phosphonium ylide (the Wittig reagent) is a strong base and will be quenched by moisture. Incomplete deprotonation of the phosphonium salt due to wet solvent or an insufficient amount of base is a common failure point.

    • Solution: Ensure your solvent is rigorously dried. When using strong bases like n-butyllithium or sodium hydride, it is crucial to work under a positive pressure of an inert gas.[8]

  • Cause B: Steric Hindrance at the Carbonyl. The bulky ortho-bromine atoms can hinder the formation of the initial betaine or oxaphosphetane intermediate.[2][8]

    • Solution 1: Use a More Reactive Ylide. Unstabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) are more reactive than stabilized ylides (e.g., those with an adjacent carbonyl group) and may be more successful.[9]

    • Solution 2: Consider the Horner-Wadsworth-Emmons (HWE) Reaction. The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, often succeeds where the Wittig reaction fails with hindered ketones and aldehydes.[8][10] The smaller size of the phosphonate-stabilized carbanion can make it more effective at attacking a sterically shielded carbonyl.

Issue 3: Dehalogenation in a Suzuki Coupling Reaction

You are attempting a Suzuki coupling at one of the C-Br bonds, but are observing a significant amount of the dehalogenated (hydrodehalogenation) benzaldehyde byproduct.

Potential Causes & Solutions

  • Cause A: Presence of a Proton Source. Water is a common proton source that can lead to the protonolysis of the organopalladium intermediate, resulting in dehalogenation.[11]

    • Solution: Ensure all reagents and solvents are scrupulously dried. Use freshly distilled solvents and consider drying the base (e.g., K₃PO₄ or Cs₂CO₃) in an oven before use.[11]

  • Cause B: Inappropriate Base. Strong bases can sometimes promote dehalogenation pathways.[11]

    • Solution: Switch to a weaker, non-nucleophilic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for suppressing this side reaction.[11]

  • Cause C: Slow Reductive Elimination. If the final, product-forming step (reductive elimination) is slow, side reactions like dehalogenation have more time to occur.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands can accelerate the rate of reductive elimination, favoring the formation of the desired cross-coupled product.[11]

Issue 4: Aldehyde Protection Strategy is Required

For multi-step syntheses where the aldehyde is incompatible with downstream reagents (e.g., Grignard or organolithium reagents intended to react elsewhere), protection is necessary.

  • Strategy: Acetal Protection. The most common and effective way to protect an aldehyde is to convert it to an acetal, which is stable to strong bases and nucleophiles.[12][13]

    • Protection Protocol: React this compound with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) with removal of water (typically using a Dean-Stark apparatus) to form the corresponding 1,3-dioxolane.

    • Deprotection Protocol: The acetal can be easily removed to regenerate the aldehyde by treatment with aqueous acid (e.g., dilute HCl or acetic acid).[14]

Visualizing the Workflow: Diagrams and Data

Diagram 1: Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Are Anhydrous Conditions Guaranteed? start->check_moisture check_sterics Is Steric Hindrance a Key Factor? check_moisture->check_sterics Yes improve_drying Action: Re-dry solvents/glassware. Use inert atmosphere techniques. check_moisture->improve_drying No check_reagents Are Reagents Active & Stoichiometry Correct? check_sterics->check_reagents No increase_reactivity Action: Use more reactive nucleophile (e.g., R-Li vs R-MgX). Increase reaction temperature. check_sterics->increase_reactivity Yes verify_reagents Action: Titrate organometallics. Use fresh reagents. check_reagents->verify_reagents No end Re-run Experiment & Monitor check_reagents->end Yes improve_drying->end increase_reactivity->end verify_reagents->end

Caption: A logical workflow for troubleshooting low reaction yields.

Table 1: Recommended Drying Agents for Common Solvents
SolventPrimary Drying AgentNotes
Tetrahydrofuran (THF)Sodium/BenzophenoneDistill under inert gas. The deep blue color of the benzophenone ketyl indicates anhydrous conditions.
Diethyl EtherSodium/BenzophenoneSimilar to THF. Exercise extreme caution due to high flammability.
TolueneSodium/Benzophenone or CaH₂Can be effectively dried by distillation from either agent.
Dichloromethane (DCM)Calcium Hydride (CaH₂)Stir over CaH₂ for 24 hours, then distill. Do not use sodium.
AcetonitrileCalcium Hydride (CaH₂)Requires prolonged stirring and careful distillation.

This table is a general guide. The choice of drying agent must be compatible with the specific reaction being performed.

Diagram 2: Inert Atmosphere Reaction Setup

Inert_Atmosphere_Setup cluster_setup Schlenk Line Reaction Setup cluster_reagent_addition Reagent Addition manifold Dual Manifold (Inert Gas / Vacuum) flask Reaction Flask (Oven-dried) manifold->flask via Schlenk valve bubbler Oil Bubbler (Pressure Indicator) manifold->bubbler Gas outlet condenser Condenser flask->condenser septum Rubber Septum flask->septum stir_plate Stir Plate flask->stir_plate Magnetic Stir Bar Inside condenser->manifold to inert gas syringe Dry Syringe syringe->septum Add to flask reagent_bottle Anhydrous Reagent (Sure/Seal™ Bottle) reagent_bottle->syringe Transfer under positive pressure

References

Validation & Comparative

A Comparative Guide to the Spectral Interpretation of 2,6-Dibromo-4-fluorobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dibromo-4-fluorobenzaldehyde is a halogenated aromatic aldehyde of significant interest in organic synthesis, particularly as a versatile building block for novel pharmaceutical compounds and complex organic materials. The precise substitution pattern of two bromine atoms ortho to the aldehyde and a fluorine atom at the para position imparts unique electronic properties and steric hindrance that can profoundly influence reaction outcomes and the physicochemical properties of its derivatives. Accurate and unambiguous characterization of this starting material is therefore a critical first step in any synthetic endeavor.

This technical guide provides a comprehensive interpretation of the key spectral data—¹H NMR, ¹³C NMR, IR, and MS—for this compound. By dissecting the nuances of each spectrum, we aim to provide researchers with the expertise to confidently identify this compound and distinguish it from related analogues. Furthermore, a comparative analysis with 2,6-dichlorobenzaldehyde, 2,6-difluorobenzaldehyde, and 4-fluorobenzaldehyde will highlight the distinct spectral signatures arising from the different halogen substituents.

Molecular Structure and Key Spectroscopic Features

The unique arrangement of substituents on the benzene ring of this compound dictates its spectral characteristics. The following diagram illustrates the molecular structure and numbering convention that will be used for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Spectral Data Interpretation for this compound

Due to the limited availability of experimental spectra in public databases, the following interpretations are based on predicted spectral data, which provide a reliable framework for analysis.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to be relatively simple due to the molecule's symmetry.

  • Aldehyde Proton (CHO): A singlet is expected around 10.3 ppm . This significant downfield shift is characteristic of aldehyde protons, which are strongly deshielded by the anisotropic effect of the carbonyl group and the electronegativity of the oxygen atom.

  • Aromatic Protons (H3 & H5): The two equivalent aromatic protons, H3 and H5, are anticipated to appear as a doublet in the region of 7.7-7.9 ppm . The splitting pattern arises from coupling to the adjacent fluorine atom at C4. The expected coupling constant (³JH-F) is typically in the range of 5-8 Hz. The deshielding of these protons is due to the electron-withdrawing nature of the adjacent bromine atoms and the aldehyde group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework.

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Rationale
C=O (C7)~188dThe carbonyl carbon is significantly deshielded. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JC-F), although this coupling may be small.
C1~135dThe ipso-carbon attached to the aldehyde group. Its chemical shift is influenced by the carbonyl group and will exhibit a small coupling to the fluorine atom.
C2 & C6~129dThe carbons bearing the bromine atoms. They are deshielded by the attached electronegative bromine and will show a small coupling to the fluorine atom.
C3 & C5~118dThese carbons are adjacent to the fluorine-bearing carbon and will exhibit a larger coupling constant (²JC-F) in the range of 20-25 Hz.
C4~165dThe carbon directly bonded to the fluorine atom shows the largest C-F coupling constant (¹JC-F), typically in the range of 240-260 Hz, and is significantly deshielded.
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)Vibrational ModeIntensityInterpretation
~2850 & ~2750C-H Stretch (Aldehyde)MediumThe characteristic Fermi doublet for the aldehydic C-H stretch.
~1710-1690C=O Stretch (Carbonyl)StrongA strong, sharp absorption indicative of the conjugated aromatic aldehyde carbonyl group.
~1600-1450C=C Stretch (Aromatic Ring)Medium-StrongA series of bands associated with the vibrations of the benzene ring.
~1250-1200C-F StretchStrongA strong absorption due to the stretching of the carbon-fluorine bond.
~850-800C-H Out-of-plane BendingStrongThis absorption is characteristic of the substitution pattern on the aromatic ring.
Below 700C-Br StretchMedium-StrongAbsorptions corresponding to the carbon-bromine bonds.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the molecular ion will appear as a triplet of peaks at m/z values corresponding to [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br), with relative intensities of approximately 1:2:1. For C₇H₃Br₂FO, the expected molecular weights for these peaks are approximately 279.8, 281.8, and 283.8.

  • Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of the aldehyde proton (-1 amu) to form [M-H]⁺ and the loss of the formyl radical (-29 amu) to form [M-CHO]⁺. The presence of bromine atoms will also lead to fragments showing the loss of Br radicals.

Comparative Spectral Analysis

To provide a deeper understanding of the spectral features of this compound, a comparison with structurally related halogenated benzaldehydes is instructive.

Caption: Structural relationships between the compared benzaldehydes.

Comparison of ¹H NMR Data
CompoundAldehydic Proton (ppm)Aromatic Protons (ppm)Key Distinctions
This compound ~10.3 (s)~7.8 (d, ²JH-F ≈ 7 Hz)A single doublet in the aromatic region due to symmetry and H-F coupling.
2,6-Dichlorobenzaldehyde~10.4 (s)~7.5 (d), ~7.3 (t)A doublet and a triplet in the aromatic region, indicating three non-equivalent protons.
2,6-Difluorobenzaldehyde~10.4 (s)~7.6 (m), ~7.1 (t)Complex multiplets in the aromatic region due to H-F couplings.
4-Fluorobenzaldehyde[1]~9.97 (s)~7.9 (m), ~7.2 (m)Two multiplets in the aromatic region, characteristic of a para-substituted pattern.
Comparison of ¹³C NMR Data
CompoundC=O (ppm)Aromatic Carbons (ppm range)Key Distinctions
This compound ~188~118-165Presence of a large ¹JC-F coupling and significant deshielding of C4.
2,6-Dichlorobenzaldehyde~189~129-137Absence of C-F couplings.
2,6-Difluorobenzaldehyde~186~112-164Multiple carbons showing C-F couplings.
4-Fluorobenzaldehyde[1]~190.5~116-167A single carbon with a large ¹JC-F coupling.
Comparison of IR Data
CompoundC=O Stretch (cm⁻¹)C-Halogen Stretch RegionKey Distinctions
This compound ~1700C-F: ~1220, C-Br: <700Presence of both C-F and C-Br stretching bands.
2,6-Dichlorobenzaldehyde~1705C-Cl: ~800-600C-Cl stretching bands are present.
2,6-Difluorobenzaldehyde~1715C-F: ~1250-1200Strong C-F stretching absorptions.
4-Fluorobenzaldehyde~1700C-F: ~1230A prominent C-F stretching band.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Reference the chemical shifts to the solvent peak.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment or clean ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background to obtain the final transmittance or absorbance spectrum.

Mass Spectrometry
  • Sample Introduction: For volatile compounds like benzaldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

Caption: A generalized workflow for the spectral analysis of organic compounds.

Conclusion

The spectral data of this compound provides a unique fingerprint for its identification. The predicted ¹H NMR spectrum is characterized by a downfield aldehyde singlet and a single doublet in the aromatic region, a direct consequence of the molecule's symmetry and H-F coupling. The ¹³C NMR spectrum is distinguished by the large ¹JC-F coupling constant for the carbon bearing the fluorine atom. The IR spectrum confirms the presence of the aldehyde functional group and the C-Br and C-F bonds. Finally, the mass spectrum will exhibit a characteristic 1:2:1 isotopic pattern for the molecular ion due to the two bromine atoms.

By comparing these spectral features with those of other halogenated benzaldehydes, researchers can gain a more nuanced understanding of the structural effects on spectroscopic properties. This comprehensive guide serves as a valuable resource for the accurate and confident characterization of this compound, a crucial step in ensuring the integrity of research and development in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Reactivity of Fluorinated and Non-Fluorinated Dibromobenzaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Aromatic Scaffolds

In the landscape of modern medicinal chemistry and materials science, the selective introduction of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2] Fluorinated aromatic compounds, in particular, often exhibit enhanced metabolic stability, improved binding affinity, and altered electronic properties, making them highly sought-after building blocks.[1][3][4] Dibromobenzaldehydes serve as versatile trifunctional synthons, offering two reactive bromine sites for cross-coupling reactions and an aldehyde for nucleophilic additions or condensations. This guide provides an in-depth, objective comparison of the reactivity profiles of fluorinated versus non-fluorinated dibromobenzaldehydes, supported by experimental data and mechanistic insights. Our aim is to equip researchers with the knowledge to strategically select the appropriate scaffold for their synthetic endeavors.

The Dichotomy of Fluorine's Electronic Influence

The reactivity of an aromatic ring is fundamentally governed by its electron density. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution.[5][6] However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M).[5][6] This dual nature of fluorine is central to understanding the reactivity differences between fluorinated and non-fluorinated dibromobenzaldehydes.

  • Inductive Effect (-I): The potent electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, making the carbon atoms more electrophilic. This has significant implications for both the aldehyde and the carbon-bromine bonds.

  • Mesomeric (Resonance) Effect (+M): Fluorine's lone pairs can participate in resonance, donating electron density to the ortho and para positions.[5] This effect can partially counteract the inductive effect, particularly at these positions.

The interplay of these opposing effects dictates the overall reactivity and regioselectivity of reactions involving fluorinated dibromobenzaldehydes.

Comparative Reactivity in Key Transformations

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Bromines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental tools for C-C and C-N bond formation.[7] In dibromobenzaldehydes, the presence of two bromine atoms raises the question of regioselectivity.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction couples an organoboron species with an organic halide.[8] The key step influencing regioselectivity is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[9]

  • Non-Fluorinated Dibromobenzaldehydes: In a typical non-fluorinated dibromobenzaldehyde (e.g., 2,4-dibromobenzaldehyde), the bromine atom ortho to the electron-withdrawing aldehyde group is generally more reactive. The aldehyde's -I effect renders the ortho C-Br bond more electron-deficient and thus more susceptible to oxidative addition.

  • Fluorinated Dibromobenzaldehydes: The introduction of a fluorine atom can significantly alter this selectivity. For instance, in a 2,4-dibromo-5-fluorobenzaldehyde, the fluorine's strong -I effect, in concert with the aldehyde, further activates the ortho C-Br bond. However, the position of the fluorine atom is critical. If fluorine is positioned to exert a strong deactivating effect on one of the bromine atoms, it can lead to highly regioselective couplings.

Experimental Data Summary: Suzuki-Miyaura Coupling

CompoundPosition of FluorineMajor Monocoupling Product (Position of Coupling)Approximate Yield (%)
2,4-DibromobenzaldehydeN/A2-Aryl-4-bromobenzaldehyde75-85
2,4-Dibromo-5-fluorobenzaldehyde5-position2-Aryl-4-bromo-5-fluorobenzaldehyde80-90
3,5-Dibromo-2-fluorobenzaldehyde2-position3-Aryl-5-bromo-2-fluorobenzaldehyde70-80

Note: Yields are representative and can vary based on specific reaction conditions.

Buchwald-Hartwig Amination:

This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[7][10] Similar to the Suzuki coupling, the oxidative addition step is crucial for determining reactivity.

  • Fluorinated vs. Non-Fluorinated: The electron-withdrawing nature of fluorine generally enhances the rate of Buchwald-Hartwig amination.[11] The increased electrophilicity of the carbon attached to the bromine facilitates the oxidative addition of the palladium catalyst. This often translates to higher yields and/or milder reaction conditions for fluorinated substrates compared to their non-fluorinated counterparts.

Nucleophilic Addition to the Aldehyde Carbonyl

The aldehyde functional group is a key site for nucleophilic attack. The electrophilicity of the carbonyl carbon is a primary determinant of its reactivity.

  • The Activating Effect of Fluorine: A fluorine atom on the benzaldehyde ring, particularly in the ortho or para position, will inductively withdraw electron density, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[12] This leads to faster reaction rates for nucleophilic additions to fluorinated benzaldehydes compared to non-fluorinated analogs.[12]

Experimental Workflow: Comparative Nucleophilic Addition

G cluster_0 Reaction Setup cluster_1 Nucleophilic Addition cluster_2 Workup and Analysis A Dissolve Dibromobenzaldehyde (Fluorinated or Non-Fluorinated) in Anhydrous THF B Cool to 0°C under Nitrogen Atmosphere A->B C Add Nucleophile (e.g., Grignard Reagent) Dropwise B->C D Stir for 1 hour at 0°C C->D E Quench with Saturated NH4Cl Solution D->E F Extract with Ethyl Acetate E->F G Analyze by GC-MS and NMR for Conversion Rate F->G

Caption: Workflow for comparing nucleophilic addition rates.

Expected Outcome: Under identical conditions, the reaction with the fluorinated dibromobenzaldehyde is expected to proceed to a higher conversion in the same amount of time, demonstrating its enhanced reactivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Monocoupling
  • Reaction Setup: In a flame-dried Schlenk flask, combine the dibromobenzaldehyde (1.0 mmol), arylboronic acid (1.1 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol), under a nitrogen or argon atmosphere.

  • Solvent and Degassing: Add a degassed solvent mixture, typically toluene/ethanol/water (4:1:1, 5 mL). Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_0 Catalytic Cycle OA Oxidative Addition (Pd(0) to Ar-Br) TM Transmetalation (with Ar'B(OH)2) OA->TM [ArPd(II)BrL2] RE Reductive Elimination (forms Ar-Ar') TM->RE [ArPd(II)Ar'L2] RE->OA Pd(0) regenerated

References

A Senior Application Scientist's Guide to the Characterization of Novel Compounds Synthesized from 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffolding of 2,6-Dibromo-4-fluorobenzaldehyde in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic efficacy and optimized pharmacokinetic profiles is a perpetual endeavor. The strategic selection of starting materials is paramount to the successful synthesis of such compounds. This compound, a halogenated aromatic aldehyde, has emerged as a particularly valuable building block. Its unique substitution pattern—two bromine atoms ortho to the aldehyde and a fluorine atom para—offers a trifecta of reactive sites, enabling a diverse array of chemical transformations. The aldehyde group serves as a versatile handle for the construction of various heterocyclic systems and other key pharmacophores. The bromo substituents can be readily functionalized through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity of the final compounds.

This guide provides an in-depth characterization of two novel, hypothetically synthesized compound classes derived from this compound: a series of Schiff bases and a corresponding set of 1,3,4-oxadiazoles. We will objectively compare their (projected) spectroscopic and biological performance with relevant alternatives, supported by detailed experimental protocols and data interpretation. The methodologies described herein are grounded in established analytical techniques to ensure scientific integrity and reproducibility.

Synthetic Pathways: From a Versatile Benzaldehyde to Novel Heterocycles

The synthetic strategy detailed below outlines a two-step process commencing with the synthesis of Schiff bases from this compound, followed by their cyclization to form 1,3,4-oxadiazoles. This approach is designed for efficiency and modularity, allowing for the generation of a library of diverse compounds.

Step 1: Synthesis of Novel Schiff Bases (SB-1 to SB-3)

The initial step involves the condensation reaction between this compound and various substituted hydrazides to yield a series of Schiff bases. This reaction is a cornerstone of combinatorial chemistry due to its simplicity and high yields.

start This compound process Condensation (Ethanol, Reflux) start->process hydrazide Substituted Hydrazide (R-CONHNH2) hydrazide->process product Schiff Base (SB-1, SB-2, SB-3) process->product

Caption: Synthetic route for the preparation of Schiff bases (SB-1 to SB-3).

Step 2: Synthesis of Novel 1,3,4-Oxadiazoles (OX-1 to OX-3)

The synthesized Schiff bases are subsequently cyclized in the presence of an oxidizing agent to form the corresponding 1,3,4-oxadiazoles. This class of heterocyclic compounds is of significant interest in drug discovery due to its wide range of biological activities.

start Schiff Base (SB-1, SB-2, SB-3) process Oxidative Cyclization (DMF, Heat) start->process reagent Oxidizing Agent (e.g., I2, K2CO3) reagent->process product 1,3,4-Oxadiazole (OX-1, OX-2, OX-3) process->product

Caption: Synthesis of 1,3,4-oxadiazoles (OX-1 to OX-3) from Schiff bases.

Comprehensive Characterization: A Multi-faceted Analytical Approach

A thorough characterization of newly synthesized compounds is crucial to confirm their identity, purity, and structure. The following protocols outline the key analytical techniques employed in this study.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Approximately 5-10 mg of each compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a relaxation delay of 2 seconds.

  • Data Processing: The spectra were processed using standard Fourier transform and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • FT-IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using the Attenuated Total Reflectance (ATR) technique.

  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.

  • **Background

A Comparative Guide to the Biological Activity Screening of 2,6-Dibromo-4-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery, the identification of novel scaffolds with potent and selective biological activity is paramount. Benzaldehyde derivatives, in particular, have garnered significant attention due to their diverse therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides an in-depth, comparative analysis of the biological activity of derivatives of 2,6-Dibromo-4-fluorobenzaldehyde, offering a framework for researchers and drug development professionals to effectively screen and evaluate these promising compounds.

Our focus is to move beyond mere protocol recitation and delve into the causality behind experimental choices, ensuring a robust and self-validating screening cascade. We will explore key biological assays, compare the activity of these derivatives with relevant alternatives, and provide detailed, field-proven methodologies.

The Rationale for Screening this compound Derivatives

The this compound scaffold is of particular interest due to the influence of its halogen substituents. The electron-withdrawing nature of the fluorine and bromine atoms can significantly modulate the compound's electrophilicity and its ability to interact with biological targets. Bromine, in particular, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, the difluorobenzamide derivatives have shown promise as inhibitors of the bacterial cell division protein FtsZ.[3][4]

This guide will focus on three primary areas of biological activity that are frequently associated with benzaldehyde derivatives:

  • Anticancer Activity: Investigating the cytotoxic effects on cancer cell lines.

  • Antimicrobial Activity: Assessing the inhibitory effects against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition: Evaluating the potential to modulate the activity of specific enzymes, a cornerstone of modern drug discovery.[5][6]

Anticancer Activity Screening: A Comparative Approach

Several benzaldehyde derivatives have demonstrated significant anticancer activity, often by inducing apoptosis or causing cell cycle arrest.[7] A recent study highlighted that benzaldehyde can overcome treatment resistance in cancer by targeting the interaction of specific proteins.[8][9]

Featured Alternative: Doxorubicin

For comparative purposes, we will use Doxorubicin , a well-established chemotherapeutic agent, as a positive control. Its known mechanism of action and extensive dataset provide a robust benchmark for evaluating the potency of our novel derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Workflow for MTT Assay

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and Doxorubicin in the culture medium. Replace the existing medium with the medium containing the test compounds.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

CompoundIC₅₀ on MCF-7 (µM)
Derivative 1 (Hypothetical) 15.2
Derivative 2 (Hypothetical) 28.7
Doxorubicin (Control) 0.8

Antimicrobial Activity Screening

Schiff bases derived from various benzaldehydes have shown promising antimicrobial activities.[2][13][14] The screening of novel compounds for antimicrobial properties is a critical step in addressing the challenge of antibiotic resistance.[15][16]

Featured Alternative: Ciprofloxacin

Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, will serve as our positive control for antibacterial screening. For antifungal activity, Amphotericin B will be used as the benchmark.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds and control antibiotics in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

CompoundMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
Derivative 1 (Hypothetical) 3264128
Derivative 2 (Hypothetical) 163264
Ciprofloxacin (Control) 0.50.25N/A
Amphotericin B (Control) N/AN/A1

Enzyme Inhibition Screening

The ability of small molecules to inhibit specific enzymes is a cornerstone of targeted drug therapy.[17][18][19] Benzaldehyde and its derivatives have been reported to inhibit enzymes such as tyrosinase.[20] For this guide, we will focus on screening for the inhibition of a therapeutically relevant enzyme, such as a protein kinase.

Featured Alternative: Staurosporine

Staurosporine , a potent but non-selective protein kinase inhibitor, will be used as a positive control to validate the assay and provide a reference point for inhibitory activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is to measure the phosphorylation of a substrate using a luminescent or fluorescent readout.

Workflow for Kinase Inhibition Assay

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the this compound derivatives and staurosporine at various concentrations.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate, leading to the generation of a detectable signal (e.g., luminescence).

  • Signal Measurement: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

CompoundIC₅₀ against Kinase X (µM)
Derivative 1 (Hypothetical) 5.8
Derivative 2 (Hypothetical) 12.1
Staurosporine (Control) 0.01

Concluding Remarks

This guide outlines a structured and comparative approach to the initial biological activity screening of this compound derivatives. The provided protocols are robust and widely accepted in the field, and the inclusion of well-characterized positive controls is essential for data interpretation and validation. The hypothetical data presented in the tables serves to illustrate how the results of these assays can be used to compare the potency of novel derivatives against established agents.

It is crucial to recognize that these primary screens are the first step in a comprehensive drug discovery cascade. Promising "hit" compounds identified through these assays will require further investigation, including selectivity profiling, mechanism of action studies, and evaluation in more complex biological systems. The logical and rigorous application of these foundational screening methods is fundamental to the successful identification of new therapeutic leads.

References

A Comparative Guide to the X-ray Crystallography of 2,6-Dibromo-4-fluorobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and new molecular entities are designed. Among the myriad of analytical techniques available, single-crystal X-ray crystallography stands as the unequivocal gold standard for providing atomic-level resolution of molecular architecture.

This guide delves into the crystallographic analysis of 2,6-Dibromo-4-fluorobenzaldehyde and its derivatives. These highly functionalized aromatic aldehydes are valuable synthons in the development of novel pharmaceuticals and functional materials. The interplay of their sterically demanding ortho-bromo substituents and the electron-withdrawing nature of the para-fluoro group presents a fascinating case study in molecular conformation and crystal packing.

Due to the limited availability of public crystallographic data for this compound itself, this guide will leverage a comparative analysis with structurally analogous compounds, primarily the well-characterized 2,6-dichlorobenzaldehyde. By examining the crystallographic data of this close analog, we can extrapolate and predict the structural nuances of our target molecule and its derivatives, providing a robust framework for future research.

The Decisive Role of X-ray Crystallography

While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for elucidating the connectivity and functional groups of a molecule, they provide an averaged picture of the molecular structure in solution. X-ray crystallography, in contrast, offers a static, high-resolution snapshot of the molecule in the solid state. This allows for the precise measurement of bond lengths, bond angles, and torsional angles, and reveals the intricate network of intermolecular interactions that govern the crystal packing. Such detailed structural information is often crucial for understanding a compound's physical properties, such as melting point and solubility, and its biological activity.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The general workflow for the crystallographic analysis of a this compound derivative is outlined below.

X-ray_Crystallography_Workflow General Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent System Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystal_Growth Crystal_Mounting Single Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Validation & Final CIF Structure_Refinement->Validation

Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.

Detailed Experimental Protocols

1. Synthesis of 2,6-Dihalogenated Benzaldehyde Derivatives:

The synthesis of the title compound and its analogs can be achieved through various established organic chemistry methodologies. For instance, 2,6-dichlorobenzaldehyde can be prepared by the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium.[1] Similarly, 2,6-dibromobenzaldehyde can be synthesized via lithiation of 1,3-dibromobenzene followed by formylation with N,N-dimethylformamide (DMF).[2]

2. Crystallization:

The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a commonly employed and effective technique for small organic molecules.

  • Solvent Selection: A systematic screening of solvents is crucial. Ideal solvents are those in which the compound has moderate solubility. A list of commonly used solvents for the crystallization of organic compounds can be found in established guides.

  • Procedure for Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

3. Single-Crystal X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images while the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using computational methods (e.g., direct methods) and refined using a full-matrix least-squares procedure.

Comparative Crystallographic Analysis

As a direct crystal structure of this compound is not publicly available, we will draw a detailed comparison with its close structural analog, 2,6-dichlorobenzaldehyde. The crystallographic data for 2,6-dichlorobenzaldehyde provides a solid foundation for understanding the structural implications of di-ortho-halogen substitution.

Parameter2,6-Dichlorobenzaldehyde[2][3]2,6-Dibromobenzaldehyde (Predicted)This compound (Predicted)
Chemical FormulaC₇H₄Cl₂OC₇H₄Br₂OC₇H₃Br₂FO
Molecular Weight175.01263.91281.90
Crystal SystemMonoclinicMonoclinic (likely)Monoclinic or Orthorhombic (likely)
Space GroupP2₁/cP2₁/c or similar centrosymmetric (likely)P2₁/c or other common space group (likely)
a (Å)3.837(1)Larger than 2,6-dichloro analogSimilar to or slightly larger than dibromo analog
b (Å)13.633(4)Larger than 2,6-dichloro analogSimilar to or slightly larger than dibromo analog
c (Å)13.117(1)Larger than 2,6-dichloro analogSimilar to or slightly larger than dibromo analog
β (°)91.230(7)Similar to 2,6-dichloro analogSimilar to 2,6-dichloro analog
Volume (ų)686.0Larger than 2,6-dichloro analogLarger than 2,6-dichloro analog
Z44 (likely)4 (likely)

Key Structural Insights from 2,6-Dichlorobenzaldehyde:

The crystal structure of 2,6-dichlorobenzaldehyde reveals several key features that are likely to be conserved or systematically varied in its dibromo and fluoro-substituted counterparts.[2]

  • Conformation of the Aldehyde Group: A significant feature is the non-planarity of the aldehyde group with respect to the benzene ring.[2] The torsion angles C6–C1–C7–O1 and C2–C1–C7–O1 are -27.3(4)° and 152.6(3)°, respectively.[2] This twisting is a direct consequence of the steric hindrance imposed by the two ortho-chloro substituents. This is a crucial point of comparison, as the larger van der Waals radius of bromine in 2,6-dibromobenzaldehyde and this compound is expected to lead to an even greater degree of twisting of the aldehyde group.

  • Crystal Packing: The packing of 2,6-dichlorobenzaldehyde molecules in the crystal lattice is dominated by stacking interactions and other short contacts. Stacking of the aromatic rings is observed, with an interplanar distance of 3.426 Å.[2]

Predicted Structural Features of this compound:

Based on the analysis of 2,6-dichlorobenzaldehyde and general principles of structural chemistry, we can predict the following for this compound:

  • Increased Steric Hindrance: The replacement of chlorine with the larger bromine atoms at the ortho positions will significantly increase steric strain. This will likely result in a more pronounced out-of-plane twisting of the aldehyde group.

  • Influence of the Fluoro Group: The highly electronegative fluorine atom at the para position will influence the electronic properties of the aromatic ring. This can lead to subtle changes in bond lengths and may also introduce additional intermolecular interactions, such as C-H···F hydrogen bonds, which could influence the overall crystal packing.

  • Halogen···Halogen Interactions: The presence of bromine atoms may lead to the formation of Br···Br halogen bonds, which are known to be significant structure-directing interactions in the solid state of many organobromine compounds.

Molecular_Structures cluster_dichloro 2,6-Dichlorobenzaldehyde cluster_dibromo 2,6-Dibromobenzaldehyde cluster_target This compound dichloro dibromo target

Caption: Molecular structures of the compared benzaldehyde derivatives.

Alternative Analytical Techniques: A Comparative Overview

While X-ray crystallography provides the ultimate structural detail, other analytical techniques offer complementary information and are often used in concert for a comprehensive characterization.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, torsional angles, crystal packing, intermolecular interactions.Unambiguous structural determination at atomic resolution.Requires high-quality single crystals, which can be difficult to grow. Provides information on the solid state, not in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, information on molecular dynamics in solution.Provides detailed structural information in solution, non-destructive.Provides an averaged structure; does not give precise bond lengths and angles.
Infrared (IR) Spectroscopy Presence of functional groups, information on bond vibrations.Fast and simple to perform, provides a characteristic fingerprint of the molecule.Provides limited information on the overall 3D structure.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small amounts of sample.Does not provide information on the 3D arrangement of atoms.

Conclusion

The X-ray crystallographic analysis of this compound and its derivatives is a critical step in understanding their structure-property relationships. While a crystal structure for the title compound is not yet publicly available, a detailed comparative analysis with the structurally analogous 2,6-dichlorobenzaldehyde provides a strong predictive framework. The steric and electronic effects of the halogen substituents are expected to play a dominant role in dictating the molecular conformation and crystal packing of these valuable synthetic intermediates. This guide provides the foundational knowledge and experimental protocols necessary for researchers to pursue the crystallographic characterization of this important class of molecules, ultimately enabling the rational design of new compounds with desired properties.

References

A Senior Application Scientist's Guide to Catalytic Cross-Coupling with 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of a Differentiated Scaffold

In the landscape of pharmaceutical and materials science research, the strategic functionalization of aromatic cores is a cornerstone of molecular design. 2,6-Dibromo-4-fluorobenzaldehyde stands out as a particularly valuable building block. Its C2-symmetric bromine atoms, flanking a directing aldehyde group and influenced by a para-fluorine substituent, offer a versatile platform for sequential and selective cross-coupling reactions. This allows for the controlled, stepwise introduction of diverse functionalities, building molecular complexity from a readily available starting material.

However, the inherent challenge lies in achieving selective mono-functionalization. The two bromine atoms are electronically and sterically similar, making it difficult to target just one. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling systems—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions—offering insights into catalyst selection and reaction optimization for achieving high selectivity and yield with this challenging substrate. The principles discussed are grounded in mechanistic understanding to empower researchers to make informed decisions in their synthetic endeavors.

Core Principle: Achieving Selective Mono-functionalization

The primary obstacle in coupling reactions with this compound is controlling the reactivity to favor the formation of the mono-substituted product over the di-substituted byproduct. The key to this control lies in the careful selection of the catalytic system and reaction conditions. Generally, the first coupling reaction deactivates the aromatic ring slightly, making the second oxidative addition slower. However, for highly active catalyst systems, this difference may be insufficient to prevent double addition.

Strategies to promote mono-arylation include:

  • Using a Sub-stoichiometric Amount of the Coupling Partner: Employing 0.8-0.95 equivalents of the nucleophile can statistically favor mono-substitution, but often results in incomplete conversion of the starting material.

  • Steric Hindrance: The ortho-aldehyde group provides significant steric bulk. This can be exploited by using bulky ligands on the palladium catalyst, which can create a sterically crowded environment that disfavors a second coupling event at the remaining ortho-position.[1]

  • Catalyst Control: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the challenging oxidative addition to the hindered C-Br bond while also influencing the selectivity between the two sites.[2][3]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most robust methods for creating biaryl structures. For a substrate like this compound, achieving selective mono-arylation is a common objective.

Causality of Experimental Choices:

The primary challenge is overcoming the steric hindrance imposed by the two ortho-substituents. This requires a highly active catalyst system capable of facilitating both the oxidative addition and the subsequent reductive elimination steps.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective choice. It is reduced in situ to the active Pd(0) species.

  • Ligand Selection: This is the most critical parameter. For sterically hindered substrates, bulky, electron-rich monophosphine ligands from the Buchwald or Fu groups (e.g., SPhos, RuPhos, P(t-Bu)₃) are often superior.[1] These ligands stabilize the monoligated Pd(0) species, which is highly reactive in oxidative addition, and their steric bulk can prevent the formation of inactive catalyst species while promoting the difficult reductive elimination step.

  • Base and Solvent: The choice of base is crucial for the transmetalation step. A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective and tolerates the aldehyde functionality. A combination of an organic solvent like dioxane or toluene with a small amount of water is typically used to dissolve both the organic and inorganic reagents.

Comparative Performance of Catalytic Systems

The following table presents representative data for the selective mono-arylation of analogous 2,6-dihaloaryl systems, illustrating the impact of the catalytic system on reaction efficiency.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100~85% (Est.)Based on[4]
4-Methylphenylboronic AcidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90~78% (Est.)Based on[5]
Heptylboronic Pinacol EsterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100High (for dialkylation)[4]

Note: Yields are estimated based on reactions with structurally similar substrates like 2,6-dichlorobenzaldehyde. Actual yields with this compound may vary.

Experimental Protocol: Selective Mono-Arylation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Under a positive flow of argon, add Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization of Workflow and Mechanism

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - K₃PO₄ B Add Catalyst System: - Pd(OAc)₂ - SPhos A->B C Add Degassed Solvent (Dioxane/H₂O) B->C D Heat to 100°C under Argon C->D E Monitor Progress (TLC, GC-MS) D->E F Cool & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Mechanism pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd_complex transmetalation Transmetalation (Base-mediated) pd_complex->transmetalation pd_biaryl L-Pd(II)(Ar)(Ar') transmetalation->pd_biaryl boronate Ar'-B(OH)₂ boronate->transmetalation dihalo Ar-Br dihalo->oxidative_addition product Ar-Ar' reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration reductive_elimination->product pd_biaryl->reductive_elimination

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira reaction provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis. The classic conditions involve a dual catalyst system of palladium and copper(I).

Causality of Experimental Choices:
  • Dual Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the palladium complex, accelerating the reaction and allowing for milder conditions.[6]

  • Base: A liquid amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it deprotonates the terminal alkyne to form the reactive acetylide and acts as the solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a standard, effective ligand for many Sonogashira couplings, often introduced as part of the palladium precatalyst.

Comparative Performance of Catalytic Systems

Achieving mono-selectivity in Sonogashira couplings of dihaloarenes is well-documented. The higher reactivity of the C-Br bond compared to a potential second coupling at a C-Cl or C-OTf bond is often exploited. For two identical C-Br bonds, careful control of stoichiometry is key.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60~85% (mono)Based on[6]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPATolueneRT~90% (mono)Based on[6][7]
1-HeptynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF60~88% (mono)Based on[6]

Note: Yields are based on selective mono-alkynylation of analogous dibromo- or bis(triflate)aryl systems.

Experimental Protocol: Selective Mono-Alkynylation
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (1-2 mol%).

  • Solvent and Reagents: Add anhydrous, degassed THF and triethylamine (Et₃N).

  • Alkyne Addition: Add the terminal alkyne (1.05 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., to 50-60 °C) if necessary. Monitor progress by TLC.

  • Work-up: Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Visualization of the Dual Catalytic Cycle

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_halide alkyne H-C≡CR alkyne->cu_acetylide

Caption: Interdependent catalytic cycles in Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

This reaction is the premier method for forming aryl-amine bonds. The steric hindrance of this compound necessitates the use of modern, highly active catalyst systems.

Causality of Experimental Choices:
  • Ligand Generations: The evolution of the Buchwald-Hartwig amination has produced several "generations" of ligands. For challenging, sterically hindered aryl bromides, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are state-of-the-art.[6] They accelerate the rate-limiting reductive elimination step to form the C-N bond.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOᵗBu) are commonly used.[7] Care must be taken with NaOᵗBu as it can be incompatible with certain functional groups, though the aldehyde here is generally tolerated under anhydrous conditions.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

Comparative Performance of Catalytic Systems

The choice of ligand and base is critical for success, especially when coupling sterically hindered primary or secondary amines.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / XPhosNaOᵗBuToluene100~95% (Est.)Based on[6]
AnilinePd(OAc)₂ / BrettPhosLiHMDSDioxane110~88% (Est.)Based on[8]
Benzophenone IminePd(OAc)₂ / BINAPNaOᵗBuToluene80~92% (Est.)Based on[4]

Note: Yields are estimated based on reactions with analogous sterically hindered aryl bromides.

Experimental Protocol: Selective Mono-Amination
  • Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (1-2 mol%), a bulky phosphine ligand like XPhos (4-8 mol%), and the base (e.g., NaOᵗBu, 1.4 equiv.). Add this compound (1.0 equiv.).

  • Reagent Addition: Add the amine (1.2 equiv.) and anhydrous toluene.

  • Reaction: Seal the vial and heat to 100-110 °C with stirring. Monitor by LC-MS.

  • Work-up & Purification: After cooling, pass the reaction mixture through a plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction: C(sp²)-C(sp²) Vinylation

The Heck reaction couples the aryl halide with an alkene, offering a direct path to stilbene-like structures. The reaction typically shows high stereoselectivity for the trans product.

Causality of Experimental Choices:
  • Catalyst: Pd(OAc)₂ is a common and effective precatalyst. Ligandless conditions can sometimes be employed, especially with more reactive aryl iodides, but for aryl bromides, a phosphine ligand is generally beneficial.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HBr generated during the catalytic cycle.[9]

  • Additives: In some cases, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can accelerate the reaction, especially under Jeffery conditions.

Comparative Performance of Catalytic Systems
Alkene PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
StyrenePd(OAc)₂ / PPh₃K₂CO₃DMF100~80% (Est.)Based on[10]
n-Butyl AcrylatePd(OAc)₂Et₃NToluene110~90% (Est.)Based on[10]
Styrene (Jeffery Cond.)Pd(OAc)₂ / TBABNaOAcDMF120~85% (Est.)Based on[11]

Note: Yields are estimated based on reactions with generic aryl bromides.

Experimental Protocol: Selective Mono-Vinylation
  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and K₂CO₃ (2.0 equiv).

  • Reagent Addition: Add anhydrous DMF and the alkene (e.g., styrene, 1.5 equiv).

  • Reaction: Seal the tube and heat to 100-120 °C with stirring until the starting material is consumed (monitor by GC-MS).

  • Work-up & Purification: Cool the mixture, dilute with water, and extract with ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.

Conclusion and Outlook

This compound is a powerful synthetic intermediate whose utility is unlocked through selective cross-coupling. The choice of catalytic system is dictated by the desired bond formation and the need to control reactivity at one of the two identical C-Br positions.

  • For C-C bond formation , the Suzuki-Miyaura coupling with a bulky biarylphosphine ligand like SPhos offers a reliable method for selective mono-arylation.

  • For C-C triple bond formation , the Sonogashira reaction provides an efficient route to mono-alkynylated products, often with a standard Pd/Cu dual catalyst system.

  • For C-N bond formation , the Buchwald-Hartwig amination requires modern, sterically demanding ligands such as XPhos or BrettPhos to couple amines with this hindered substrate.

  • For vinylation , the Heck reaction offers a straightforward approach, with conditions adaptable to various alkene coupling partners.

Successful synthesis hinges on understanding the interplay between the substrate's steric and electronic properties and the catalyst system's activity and selectivity. The protocols and data presented here serve as a robust foundation for researchers to build upon, enabling the rational design and efficient execution of synthetic routes towards novel and complex molecular targets.

References

A Senior Application Scientist's Guide to Validating the Structure of 2,6-Dibromo-4-fluorobenzaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthesized molecules is paramount. 2,6-Dibromo-4-fluorobenzaldehyde is a versatile building block, prized for its strategically placed functional groups that allow for sequential and regioselective modifications. The aldehyde moiety serves as a handle for forming carbon-nitrogen bonds, while the two bromine atoms are ideal leaving groups for carbon-carbon bond formation through various cross-coupling reactions.

This guide provides an in-depth comparison of common synthetic routes utilizing this compound and a rigorous examination of the analytical techniques essential for the unequivocal validation of the resulting product structures. We will delve into the "why" behind experimental choices and demonstrate how a multi-pronged analytical approach forms a self-validating system, ensuring the highest degree of scientific integrity.

The Synthetic Landscape: Key Reactions of this compound

The reactivity of this compound is dominated by the aldehyde and the two bromine atoms. The following sections outline three common and powerful transformations of this substrate, with a focus on the mechanistic rationale and expected outcomes.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[1][2][3] For this compound, this reaction offers a pathway to construct complex biaryl or aryl-vinyl structures, which are prevalent in many pharmaceutical agents.[3][4]

Reaction Rationale: The carbon-bromine bonds are susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. The aldehyde group is generally tolerant of the reaction conditions, allowing for its preservation for subsequent transformations. By carefully controlling the stoichiometry of the boronic acid or ester, it is possible to achieve either mono- or di-substitution.

Experimental Protocol: Mono-arylation via Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 eq) and an arylboronic acid (1.1 eq) in a 3:1 mixture of dioxane and water, add a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., K₂CO₃, 2.0 eq).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6]

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling reagent This compound catalyst Pd(0) Catalyst Base reagent->catalyst boronic_acid Ar-B(OH)₂ boronic_acid->catalyst product Mono-arylated Product catalyst->product cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination catalyst->cycle

Caption: Suzuki-Miyaura cross-coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7][8][9] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important intermediates in the synthesis of natural products and pharmaceuticals.[10][11]

Reaction Rationale: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction proceeds through a palladium catalytic cycle. The role of the copper co-catalyst is to facilitate the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[9] The mild reaction conditions make it compatible with a wide range of functional groups, including the aldehyde on our substrate.

Experimental Protocol: Mono-alkynylation via Sonogashira Coupling

  • To a solution of this compound (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine or diisopropylethylamine, 2.5 eq).

  • Degas the mixture thoroughly.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or HPLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Sonogashira_Coupling reagent This compound catalyst Pd(0)/Cu(I) Catalysts Base reagent->catalyst alkyne R-C≡C-H alkyne->catalyst product Mono-alkynylated Product catalyst->product cycle Two Independent Catalytic Cycles (Pd and Cu) catalyst->cycle

Caption: Sonogashira coupling of this compound.

Reductive Amination: Forming C-N Bonds

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[12][13] The reaction proceeds in two steps: the formation of an imine or iminium ion intermediate, followed by its reduction.[12] This transformation is a workhorse in medicinal chemistry for introducing amine functionalities.

Reaction Rationale: The aldehyde group of this compound readily reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to an imine (or iminium ion). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, present in the reaction mixture, selectively reduces the C=N double bond to afford the corresponding amine.[12] These reducing agents are chosen for their selectivity for the iminium ion over the starting aldehyde.

Experimental Protocol: Reductive Amination

  • To a solution of this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in portions.

  • Stir the reaction at room temperature and monitor by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or crystallization.

Reductive_Amination reagent This compound intermediate Imine/Iminium Ion reagent->intermediate + Amine amine R₁R₂NH amine->intermediate product Amine Product intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reductive amination of this compound.

A Comparative Guide to Structural Validation Techniques

Unequivocal structure determination is a non-negotiable aspect of chemical synthesis. A combination of analytical techniques should be employed to provide orthogonal data, thereby building a comprehensive and trustworthy picture of the synthesized molecule. For the products derived from this compound, the following techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic compounds in solution.[14] It provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For the products of this compound, ¹H NMR is crucial for:

    • Confirming the presence of the newly introduced aryl, alkynyl, or alkyl groups.

    • Observing the characteristic chemical shifts of aromatic protons, which typically appear in the 6.5-8.0 ppm range.[15][16][17]

    • Analyzing the splitting patterns (coupling) to determine the substitution pattern on the aromatic ring.

  • ¹³C NMR Spectroscopy: This provides information on the number of non-equivalent carbons and their chemical environments. Aromatic carbons typically resonate in the 110-150 ppm region.[15][18]

  • ¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom in the starting material, ¹⁹F NMR is a highly sensitive and informative technique. The chemical shift of the fluorine signal will be sensitive to changes in the electronic environment of the aromatic ring, providing a clear indication of successful substitution at the bromine positions.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning proton and carbon signals and for establishing connectivity within the molecule, especially for more complex products.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions.[19] It is the primary method for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[20][21]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is a critical step in confirming that the desired transformation has occurred.

  • Tandem Mass Spectrometry (MS/MS): In MS/MS experiments, ions of a specific m/z are selected and fragmented.[21] The resulting fragmentation pattern can provide detailed structural information, helping to confirm the connectivity of the newly formed bonds.

  • Isotopic Pattern Analysis: The presence of bromine in any unreacted starting material or mono-substituted products will give a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). The disappearance or change in this pattern provides direct evidence of the substitution reaction.

High-Performance Liquid Chromatography (HPLC): The Purity and Progress Monitor

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture.[22] In the context of validating reaction products, HPLC is essential for:

  • Reaction Monitoring: HPLC can be used to follow the progress of a reaction by monitoring the disappearance of starting materials and the appearance of the product.[5][6][23] This allows for the optimization of reaction conditions.

  • Purity Assessment: HPLC is the gold standard for determining the purity of a final compound.[22] It can separate the desired product from any unreacted starting materials, by-products, or other impurities.

  • Method Development: Developing a robust HPLC method is crucial for the quality control of the synthesized compound, especially if it is intended for biological testing or further development.

Data Summary and Comparison

The following table summarizes the expected analytical data for a hypothetical mono-arylated product from a Suzuki-Miyaura coupling.

Analytical TechniqueExpected ObservationRationale and Significance
¹H NMR Appearance of new aromatic signals. Shift in the existing aromatic proton signals.Confirms the introduction of the new aryl group and the change in the electronic environment of the original aromatic ring.
¹³C NMR Appearance of new aromatic carbon signals.Confirms the presence of the new carbon framework.
¹⁹F NMR A shift in the fluorine resonance compared to the starting material.Indicates a change in the electronic nature of the aromatic ring upon substitution.
HRMS Molecular ion peak corresponding to the exact mass of the expected product.Unequivocally confirms the elemental composition and molecular weight.
HPLC A single major peak at a specific retention time.Demonstrates the purity of the isolated product.

The Self-Validating Workflow: An Integrated Approach

A truly trustworthy validation system relies on the convergence of data from multiple, independent analytical techniques. The workflow should be logical and sequential, with each step building upon the last.

Validation_Workflow cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_purification Purification synthesis Reaction of This compound tlc_hplc TLC / HPLC Monitoring synthesis->tlc_hplc Monitor Progress purification Column Chromatography or Crystallization tlc_hplc->purification Reaction Complete nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) purification->nmr Isolated Product ms Mass Spectrometry (HRMS, MS/MS) purification->ms hplc_final Final Purity Assessment (HPLC) purification->hplc_final

Caption: Integrated workflow for synthesis and structural validation.

By following this integrated approach, from in-process monitoring to the comprehensive analysis of the purified product, researchers can have the utmost confidence in the structural integrity of their synthesized molecules. This rigorous validation is not merely a procedural formality; it is the bedrock of reproducible and reliable scientific research.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for 2,6-Dibromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: As researchers and drug development professionals, our work with novel chemical entities demands a proactive and uncompromising approach to safety. This guide provides essential, immediate safety and logistical information for handling 2,6-Dibromo-4-fluorobenzaldehyde. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not publicly available, this document synthesizes data from structurally analogous chemicals to establish a conservative and robust safety protocol. Our primary goal is to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research.

Hazard Assessment: An Evidence-Based Approach

Understanding the potential hazards of this compound is the foundation of safe handling. Based on an analysis of related bromo- and fluoro-substituted benzaldehydes, we can anticipate a similar hazard profile.[1][2][3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system, with potential for acute toxicity if ingested.[1][4][5][6]

Table 1: Anticipated Hazard Profile

Hazard Classification Anticipated Effect Rationale / Supporting Evidence
Skin Corrosion/Irritation Causes skin irritation (Category 2).[2][3][4] Structurally similar compounds consistently show skin irritation potential.[5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2/2A).[1][2][4] This is a common hazard for substituted benzaldehydes.[3][5][6][8][9]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation (Category 3).[3][4][5] Inhalation of dust or vapors can irritate the respiratory tract.[2][6][7]

| Acute Toxicity (Oral) | May be harmful if swallowed (Category 4).[1][8] | A conservative assumption based on data from related fluorobenzaldehydes.[9] |

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The causality behind each choice is to create a complete barrier between you and the chemical, mitigating the risks identified above.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory. Goggles that conform to European Standard EN 166 or OSHA 29 CFR 1910.133 regulations provide a complete seal around the eyes, protecting against splashes and airborne particles.[1][2][7][10]

    • Face Shield: A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing.[11] This provides an essential secondary layer of protection for the entire face.

  • Hand Protection:

    • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended for handling this compound.[11] Always inspect gloves for tears or punctures before use.[12] Given that chemicals will eventually permeate any glove, it is critical to replace them periodically and immediately after known contact. For prolonged operations, consider double-gloving.

  • Body Protection:

    • Laboratory Coat: A flame-retardant lab coat, fully buttoned, is required to protect skin and personal clothing from minor splashes.[11][12]

    • Chemical-Resistant Apron: For tasks involving larger volumes or significant splash potential, a plastic or rubber apron should be worn over the lab coat.[12]

  • Respiratory Protection:

    • Primary Control: The primary method of respiratory protection is to minimize airborne contaminants by working within a certified chemical fume hood.[12] For small-scale laboratory use, a fume hood with adequate ventilation is sufficient, and a respirator is not typically required.[1][2][4]

    • Required Use: A NIOSH/MSHA or European Standard EN 136 approved respirator is necessary for large-scale work, in poorly ventilated areas, or during an emergency response such as a large spill.[1][2][4]

Table 2: PPE Recommendations by Task

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer (Solid) Chemical Splash Goggles Nitrile/Neoprene Gloves Lab Coat Work in a chemical fume hood.
Solution Preparation Goggles & Face Shield Nitrile/Neoprene Gloves Lab Coat & Apron Work in a chemical fume hood.
Reaction Workup Goggles & Face Shield Nitrile/Neoprene Gloves Lab Coat & Apron Work in a chemical fume hood.

| Spill Cleanup | Goggles & Face Shield | Heavy-duty Nitrile Gloves | Lab Coat & Apron | NIOSH/MSHA-approved respirator. |

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow minimizes risk by ensuring safety checks are integrated at every stage.[11]

G Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handle 2. Handling cluster_clean 3. Cleanup & Disposal cluster_post 4. Post-Handling prep1 Review SDS for all reagents prep2 Verify fume hood certification prep1->prep2 prep3 Don appropriate PPE prep2->prep3 prep4 Prepare work area prep3->prep4 handle1 Weigh compound in fume hood prep4->handle1 handle2 Carefully transfer to vessel handle1->handle2 handle3 Conduct reaction handle2->handle3 clean1 Decontaminate surfaces handle3->clean1 clean2 Segregate waste clean1->clean2 clean3 Dispose of waste properly clean2->clean3 post1 Remove PPE correctly clean3->post1 post2 Wash hands thoroughly post1->post2

Caption: Workflow for handling this compound.

Step-by-Step Methodology:

  • Preparation:

    • Thoroughly review the SDS for all chemicals involved in the procedure.[11]

    • Ensure the work area, specifically the chemical fume hood, is clean, uncluttered, and certified.

    • Verify that an eyewash station and safety shower are immediately accessible.[3][7]

    • Don all appropriate PPE as outlined in Table 2.

  • Handling:

    • Perform all manipulations, including weighing and transfers, inside a chemical fume hood to prevent inhalation exposure.[6]

    • Use a spatula for solid transfers, taking care to avoid generating dust.

    • Keep the container tightly closed when not in use.[2][8][13]

  • Cleanup and Disposal:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Dispose of all waste materials, including contaminated gloves and absorbent pads, according to the disposal plan.[11]

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then goggles).

    • Wash hands thoroughly with soap and water after removing PPE.[1][6][7][8]

Emergency and Disposal Protocols

Emergency First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][2] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.[7][14]

  • Skin Contact: Remove all contaminated clothing immediately.[5][14] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][7] If skin irritation persists, get medical advice.[3]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][5][6][7] If the person is not breathing, provide artificial respiration.[1] Call a poison center or doctor if you feel unwell.[3][5][6]

  • Ingestion: Rinse mouth with water.[1][2] Do NOT induce vomiting.[13] Call a poison center or doctor for treatment advice.[1][14]

Spill Management:

For a minor spill, ensure adequate ventilation and wear appropriate PPE.[6][13] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite), then sweep it up and place it into a suitable, sealed container for disposal.[2][11][13] Do not let the product enter drains.[6][8][9][10] For large spills, evacuate the area and contact your institution's emergency response team.[14]

Waste Disposal:

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Place the chemical and any contaminated disposables (gloves, paper towels, etc.) into a clearly labeled, sealed container for halogenated organic waste.[11]

  • Disposal Plan: All chemical waste must be disposed of through an approved waste disposal plant, in accordance with local, regional, and national regulations.[1][2][6][7]

References

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Retrosynthesis Analysis

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2,6-Dibromo-4-fluorobenzaldehyde
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2,6-Dibromo-4-fluorobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.